An In-depth Technical Guide on the Chemical Properties and Applications of N-(4-hydroxyphenyl)-3-oxobutanamide
Introduction N-(4-hydroxyphenyl)-3-oxobutanamide, also known as p-acetoacetamidophenol, is a keto-amide derivative of significant interest in medicinal chemistry and organic synthesis. Its molecular structure incorporate...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
N-(4-hydroxyphenyl)-3-oxobutanamide, also known as p-acetoacetamidophenol, is a keto-amide derivative of significant interest in medicinal chemistry and organic synthesis. Its molecular structure incorporates a reactive β-keto-amide functionality and a phenolic hydroxyl group, making it a versatile precursor for the synthesis of various more complex molecules, including heterocyclic compounds and pharmaceutical agents. A notable application of this compound is its role as a key intermediate in the synthesis of the cardioselective β-blocker, practolol.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of N-(4-hydroxyphenyl)-3-oxobutanamide is essential for its application in synthesis and drug development. These properties dictate the choice of solvents, reaction conditions, and analytical methods.
Molecular Structure
The structure of N-(4-hydroxyphenyl)-3-oxobutanamide features a butanamide chain attached to a p-hydroxyphenyl group, with a ketone at the C3 position of the butanamide chain.
Caption: Molecular Structure of N-(4-hydroxyphenyl)-3-oxobutanamide.
Physicochemical Data
The key physicochemical properties are summarized in the table below. This data is critical for experimental design, including dissolution, extraction, and purification protocols.
The synthesis of N-(4-hydroxyphenyl)-3-oxobutanamide is typically achieved through the acylation of p-aminophenol. A common and effective method involves the reaction of p-aminophenol with diketene or an acetoacetic ester.
General Synthesis Workflow
The reaction of p-aminophenol with ethyl acetoacetate is a standard laboratory procedure. The causality behind this choice is the high reactivity of the primary amine of p-aminophenol towards the ester carbonyl of ethyl acetoacetate, leading to the formation of the amide bond. The reaction is often carried out at elevated temperatures to drive the reaction to completion.
Caption: General workflow for the synthesis of N-(4-hydroxyphenyl)-3-oxobutanamide.
Detailed Experimental Protocol: Synthesis
This protocol provides a self-validating system by including a purification step and referencing the expected melting point for product verification.
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve p-aminophenol (1 equivalent) in a suitable high-boiling point solvent such as toluene.
Reaction: Add ethyl acetoacetate (1.1 equivalents) to the solution. Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The crude product will often precipitate out of the solution.
Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold solvent. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-(4-hydroxyphenyl)-3-oxobutanamide. The purity can be confirmed by measuring the melting point, which should be in the range of 120-126 °C.
Applications in Drug Development
The primary application of N-(4-hydroxyphenyl)-3-oxobutanamide in drug development is as a key intermediate in the synthesis of the beta-blocker, practolol.[1]
Synthesis of Practolol
Practolol is synthesized from N-(4-hydroxyphenyl)-3-oxobutanamide in a multi-step process. This involves the protection of the phenolic hydroxyl group, followed by reaction with epichlorohydrin and subsequent introduction of the isopropylamine side chain.[4][5] The presence of the amide group in the starting material is crucial as it remains in the final structure of practolol, contributing to its pharmacological profile.[1]
Analytical Characterization
For quality control and research purposes, various analytical techniques are employed to characterize N-(4-hydroxyphenyl)-3-oxobutanamide.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be used for the analysis of N-(4-hydroxyphenyl)-3-oxobutanamide.[6]
Caption: Workflow for HPLC analysis of N-(4-hydroxyphenyl)-3-oxobutanamide.
This method is scalable and can be adapted for preparative separation to isolate impurities, which is a critical aspect of drug development to ensure the safety and efficacy of the final product.[6] For mass spectrometry applications, the phosphoric acid in the mobile phase should be replaced with a volatile acid like formic acid.[6]
Safety and Handling
N-(4-hydroxyphenyl)-3-oxobutanamide is classified as an irritant. It may cause skin, eye, and respiratory irritation.[7][8]
Wear protective gloves, eye protection, and face protection.[8]
IF INHALED: Remove person to fresh air and keep comfortable for breathing.[8]
IF IN EYES: Rinse cautiously with water for several minutes.[8]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.[9]
References
Benchchem. (n.d.). Chemical structure and synthesis of practolol.
Fisher Scientific. (2025). Safety Data Sheet: N1-(4-Acetyl-3-hydroxyphenyl)acetamide.
An In-depth Technical Guide to 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV-328)
A Note on the CAS Number: The provided CAS number, 24304-84-5, did not yield information for a specific chemical substance in our database. However, based on the context of the request for an in-depth technical guide for...
Author: BenchChem Technical Support Team. Date: March 2026
A Note on the CAS Number: The provided CAS number, 24304-84-5, did not yield information for a specific chemical substance in our database. However, based on the context of the request for an in-depth technical guide for researchers and drug development professionals, it is highly probable that the intended subject is 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol , a compound with the closely related CAS number 25973-55-1 . This guide will focus on this latter compound, a substance of significant interest in materials science and environmental studies.
Introduction
2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol, commonly known as UV-328, is a prominent member of the benzotriazole ultraviolet (UV) absorber family.[1] Its primary function is to protect various materials from the degrading effects of UV radiation, thereby enhancing their durability and lifespan.[1] This technical guide provides a comprehensive overview of the molecular structure, and physicochemical properties of UV-328, offering valuable insights for researchers, scientists, and professionals in drug development and material science.
Molecular Structure and Properties
The molecular integrity of UV-328 is central to its function as a UV stabilizer. Its structure is characterized by a phenolic group, a benzotriazole moiety, and two di-tert-pentylphenol substituents. This unique arrangement of aromatic rings and alkyl groups dictates its chemical behavior and physical attributes.
Physicochemical Data Summary
For ease of reference, the key molecular and physical properties of UV-328 are summarized in the table below.
The two-dimensional structure of UV-328 illustrates the connectivity of its constituent atoms.
2D chemical structure of UV-328.
Mechanism of UV Absorption
The efficacy of UV-328 as a photostabilizer is rooted in its ability to absorb harmful UV radiation and dissipate it as thermal energy. This process involves the phenolic group within its structure. Upon absorption of UV light, the molecule undergoes a reversible intramolecular proton transfer, a mechanism that effectively converts the electronic excitation energy into vibrational energy, which is then harmlessly released as heat. This cycle can be repeated numerous times, providing long-lasting protection to the host material.
Applications and Research Significance
UV-328 is extensively used as an additive in a wide array of polymers and coatings to prevent photodegradation.[1] Its applications span across industries, from automotive coatings and plastics to industrial fibers and adhesives.[1]
For researchers in drug development, while not a therapeutic agent itself, the study of benzotriazole derivatives like UV-328 can offer insights into the design of stable formulations for photosensitive drugs. Understanding the mechanisms of photostabilization can aid in the development of novel excipients or packaging materials that protect pharmaceuticals from light-induced degradation, thereby ensuring their efficacy and safety.
Environmental and Toxicological Profile
It is important to note that UV-328 has come under scrutiny for its environmental persistence and potential for bioaccumulation.[1] Studies have indicated its presence in various environmental compartments and biota.[1] Toxicological studies in mammals have suggested potential adverse effects on the liver and kidneys with repeated exposure.[1] As a result, UV-328 is classified as a substance of very high concern and its use is being restricted under international conventions like the Stockholm Convention on Persistent Organic Pollutants.[1] This underscores the importance of considering the entire lifecycle and environmental impact of chemical compounds in research and development.
Conclusion
2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV-328) is a scientifically and industrially significant molecule with a well-defined molecular structure and a clear mechanism of action as a UV absorber. While its primary applications are in material science, the principles of its photostability are relevant to the broader scientific community, including those in pharmaceutical development. The ongoing research into its environmental fate highlights the critical need for sustainable and safe chemical design in all fields of science and industry.
Synthesis Pathways for Butanamide N-(4-hydroxyphenyl)-3-oxo-: A Technical Guide to Acetoacetylation
Executive Summary & Chemical Rationale Butanamide N-(4-hydroxyphenyl)-3-oxo- (CAS 19213-10-6), commonly referred to as N-(4-hydroxyphenyl)-3-oxobutanamide or acetoacet-p-hydroxyanilide, is a highly versatile building blo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Rationale
Butanamide N-(4-hydroxyphenyl)-3-oxo- (CAS 19213-10-6), commonly referred to as N-(4-hydroxyphenyl)-3-oxobutanamide or acetoacet-p-hydroxyanilide, is a highly versatile building block utilized in the synthesis of organic pigments, agrochemicals, and active pharmaceutical ingredients[1].
From a mechanistic standpoint, the synthesis of this compound relies on the selective acetoacetylation of 4-aminophenol. As a bifunctional substrate, 4-aminophenol presents two potential nucleophilic centers: the primary amine (-NH₂) and the phenolic hydroxyl (-OH).
The Causality of Chemoselectivity: Why does acetoacetylation occur exclusively at the nitrogen? The nitrogen atom is less electronegative than the oxygen atom, which raises the energy of its lone pair (HOMO). This makes the amine significantly more polarizable and a superior nucleophile compared to the phenol. Consequently, under neutral or mildly acidic conditions—where the phenol is not deprotonated to the highly reactive phenoxide anion—the amine outcompetes the hydroxyl group for the electrophilic carbonyl carbon, ensuring exclusive N-acylation.
This guide explores the two primary synthetic pathways for this transformation: the kinetically controlled Diketene Route and the thermodynamically controlled Transamidation Route .
Pathway A: The Diketene Route (Kinetic Control)
Diketene acts as an internal anhydride of acetoacetic acid[2]. The reaction between 4-aminophenol and diketene is a nucleophilic acyl substitution driven by the release of substantial ring strain[3].
When the amine attacks the lactone carbonyl of diketene, the highly strained four-membered ring opens in a highly exothermic process. Because of the extreme reactivity of diketene, this pathway offers 100% atom economy with no byproducts. However, the instability and toxicity of diketene require stringent temperature control and specialized handling[4].
Self-Validating System: In-Situ FTIR
To ensure trustworthiness and safety, this protocol relies on real-time Fourier Transform Infrared (FTIR) spectroscopy. Diketene possesses a highly distinct, strained lactone carbonyl stretch at approximately 1890 cm⁻¹ . The continuous monitoring of this specific peak provides a self-validating metric; the exact moment this peak disappears from the spectrum, the electrophile is entirely consumed, validating the reaction's endpoint without the need for manual sampling.
Mechanistic logic of the diketene acetoacetylation pathway driven by ring strain.
Pathway B: The Transamidation Route (Thermodynamic Control)
For laboratories seeking a safer alternative to diketene, the transamidation of ethyl acetoacetate (EAA) is the industry standard[5]. In this pathway, the amine attacks the ester carbonyl of EAA. Unlike the diketene route, this reaction is reversible and thermodynamically controlled.
The Causality of Solvent Choice: To drive the equilibrium toward the product, Le Chatelier's principle must be weaponized. Toluene is selected as the solvent because it forms a binary azeotrope with the ethanol byproduct. Refluxing the mixture allows for the continuous removal of ethanol, forcing the reaction to completion.
Self-Validating System: The Dean-Stark Trap
This protocol integrates a Dean-Stark apparatus as a physical validation mechanism[5]. By calculating the theoretical yield of ethanol (1 molar equivalent), the scientist can monitor the reaction's progress macroscopically. Once the stoichiometric volume of ethanol is collected in the trap, the transamidation is unequivocally complete.
Experimental workflow and self-validating Dean-Stark system for the transamidation route.
Quantitative Data Presentation
The following table summarizes the critical operational parameters for comparing the two synthetic pathways:
Parameter
Pathway A: Diketene Route
Pathway B: EAA Transamidation
Primary Reagent
Diketene
Ethyl Acetoacetate (EAA)
Reaction Control
Kinetic (Highly Exothermic)
Thermodynamic (Equilibrium)
Thermodynamic Driver
Lactone Ring Strain Release
Le Chatelier's Principle
Typical Temperature
0 °C to 15 °C
110 °C to 140 °C (Reflux)
Self-Validation Metric
Disappearance of 1890 cm⁻¹ IR band
Stoichiometric ethanol volume in trap
Byproducts
None (100% Atom Economy)
Ethanol
Scalability & Safety
High risk; requires specialized cooling
Highly scalable; standard safety protocols
Detailed Experimental Protocols
Protocol A: Diketene Acetoacetylation
Preparation: Charge a dry, nitrogen-purged jacketed reactor with 4-aminophenol (1.0 eq) and anhydrous ethyl acetate (solvent).
Instrumentation: Equip the reactor with an internal thermocouple, an overhead stirrer, and an in-situ FTIR ReactIR probe.
Cooling: Circulate coolant to bring the internal mixture to 0–5 °C.
Addition: Load diketene (1.05 eq) into an addition funnel. Add dropwise over 60 minutes. Critical: Adjust the addition rate to ensure the internal temperature never exceeds 15 °C to prevent diketene polymerization.
Validation: Monitor the FTIR spectrum. The reaction is deemed complete when the characteristic diketene peak at 1890 cm⁻¹ reaches baseline absorbance.
Isolation: Evaporate the solvent under reduced pressure. Recrystallize the crude solid from aqueous ethanol to yield pure Butanamide N-(4-hydroxyphenyl)-3-oxo-.
Preparation: In a round-bottom flask equipped with a magnetic stirrer, combine 4-aminophenol (1.0 eq) and ethyl acetoacetate (1.1 eq).
Solvent & Catalyst: Add toluene (sufficient to achieve a 0.5 M concentration) and a catalytic amount of p-toluenesulfonic acid (pTSA, 0.05 eq) to activate the ester carbonyl.
Apparatus Setup: Attach a Dean-Stark trap fitted with a reflux condenser to the flask.
Reflux: Heat the mixture to reflux (approx. 110 °C).
Validation: Monitor the collection of the ethanol/toluene azeotrope in the Dean-Stark trap. Calculate the theoretical volume of ethanol based on the starting molarity. Terminate heating only when 100% of the theoretical ethanol volume has been collected.
Isolation: Allow the reaction mixture to cool slowly to room temperature. The target acetoacetanilide will precipitate out of the toluene solution. Filter the solid, wash with cold toluene, and dry under high vacuum.
An In-depth Technical Guide to the Safety Data Sheet for Butanamide, N-(4-hydroxyphenyl)-3-oxo-
For Researchers, Scientists, and Drug Development Professionals Introduction Butanamide, N-(4-hydroxyphenyl)-3-oxo-, also known as N-(4-hydroxyphenyl)-3-oxobutanamide, is a beta-keto amide that serves as a versatile inte...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butanamide, N-(4-hydroxyphenyl)-3-oxo-, also known as N-(4-hydroxyphenyl)-3-oxobutanamide, is a beta-keto amide that serves as a versatile intermediate in the synthesis of various organic compounds. Its structural motifs are of significant interest in medicinal chemistry and material science. Professionals in research and drug development are likely to handle this compound, making a thorough understanding of its safety profile not just a regulatory requirement, but a cornerstone of responsible laboratory practice.
This guide provides a comprehensive analysis of the Safety Data Sheet (SDS) for Butanamide, N-(4-hydroxyphenyl)-3-oxo-. It moves beyond a simple recitation of SDS sections to offer a deeper, more practical understanding of the hazards, handling protocols, and emergency procedures associated with this compound. The information herein is intended to empower researchers to work safely and effectively, minimizing risks while maximizing scientific outcomes.
Chapter 1: Chemical Identity and Properties
A foundational aspect of chemical safety is a clear understanding of the substance's identity and physical characteristics.
Chapter 2: Hazard Identification and Risk Assessment
A critical analysis of the hazards associated with Butanamide, N-(4-hydroxyphenyl)-3-oxo- is essential for a comprehensive risk assessment in a laboratory setting.
These classifications indicate that the primary routes of hazardous exposure are through skin contact, eye contact, and inhalation of dust particles. The irritant nature of the compound necessitates stringent adherence to personal protective equipment (PPE) protocols to prevent inflammatory responses upon contact.
Toxicological Profile:
While specific toxicological data for Butanamide, N-(4-hydroxyphenyl)-3-oxo- is not extensively detailed in publicly available literature, the hazard classifications suggest that exposure can lead to localized irritation. It is crucial to handle this compound with the assumption that it may have other, less characterized, adverse health effects. Good hygiene practice is paramount, and exposure should always be minimized. Open cuts, abraded, or irritated skin should not be exposed to this material, as this could provide a direct route for systemic absorption.[5]
Chapter 3: Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is fundamental to mitigating the risks associated with Butanamide, N-(4-hydroxyphenyl)-3-oxo-.
Engineering Controls
Ventilation: All handling of this compound that may generate dust should be performed in a well-ventilated area.[4][6] A chemical fume hood is the preferred engineering control for weighing and transferring the solid material to keep airborne concentrations low.
Eyewash Stations and Safety Showers: Facilities storing or utilizing this material should be equipped with an eyewash fountain and a safety shower, ensuring quick access in case of accidental exposure.[7]
Personal Protective Equipment (PPE)
Eye and Face Protection: Wear tightly fitting safety goggles or safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[6]
Skin Protection:
Gloves: Handle with chemical-resistant gloves (e.g., nitrile rubber, polychloroprene, or butyl rubber).[3][5] Gloves must be inspected prior to use and replaced if they show signs of degradation.[5] Always wash hands thoroughly with soap and water after removing gloves.[5][6]
Protective Clothing: A lab coat or overalls should be worn to prevent skin contact.[3] In situations with a higher risk of splashing, a PVC apron may be necessary.[5]
Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, or if irritation is experienced, a NIOSH-approved respirator should be used.[6]
Safe Handling Workflow
Caption: A typical workflow for the safe handling of Butanamide, N-(4-hydroxyphenyl)-3-oxo-.
Storage
Store the container tightly closed in a dry, cool, and well-ventilated place.[6][7] It should be stored away from incompatible materials and foodstuff containers.[6]
Chapter 4: Emergency Procedures and First Aid
In the event of an accidental release or exposure, a swift and appropriate response is crucial.
First-Aid Measures
Inhalation: Move the victim to fresh air.[4][6] If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6][7]
Skin Contact: Immediately take off all contaminated clothing.[4][6] Wash the affected area with soap and plenty of water.[4][6] Consult a doctor if irritation persists.[6]
Eye Contact: Rinse cautiously with water for at least 15 minutes, including under the eyelids.[4][6][7] Remove contact lenses if present and easy to do.[4][7] Seek immediate medical attention.
Ingestion: Rinse mouth with water.[6][7] Do not induce vomiting.[6] Never give anything by mouth to an unconscious person.[6][7] Call a doctor or Poison Control Center immediately.[6]
Fire-Fighting Measures
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6][7]
Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion, including carbon oxides and nitrogen oxides.[7]
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[6][7]
Accidental Release Measures
Personal Precautions: Avoid dust formation and contact with skin and eyes.[4][6] Use appropriate personal protective equipment, including chemical-impermeable gloves and respiratory protection.[6] Ensure adequate ventilation.[6][7]
Environmental Precautions: Prevent further leakage or spillage if it is safe to do so.[6][7] Do not let the chemical enter drains, as discharge into the environment should be avoided.[6][7]
Cleanup: Collect the spilled material using methods that avoid dust generation (e.g., vacuum or sweep up) and place it in a suitable, closed container for disposal.[6][7]
Emergency Response Decision Tree
Caption: A decision tree for responding to emergencies involving Butanamide, N-(4-hydroxyphenyl)-3-oxo-.
Chapter 5: Stability, Reactivity, and Disposal
Understanding the chemical stability and reactivity of Butanamide, N-(4-hydroxyphenyl)-3-oxo- is crucial for preventing hazardous reactions and ensuring proper disposal.
Stability and Reactivity
Chemical Stability: The compound is stable under normal storage conditions.[3]
Incompatible Materials: While specific incompatibilities are not listed in the available search results, it is prudent to avoid strong oxidizing agents, strong acids, and strong bases, as these are common incompatibilities for many organic compounds.
Hazardous Decomposition Products: Thermal decomposition may produce carbon oxides and nitrogen oxides.[7]
Disposal Considerations
All waste must be handled in accordance with local, state, and federal regulations.[5] Waste materials should be disposed of through a licensed waste disposal contractor. Containers should be punctured to prevent re-use and disposed of at an authorized landfill.[5]
Chapter 6: Regulatory and Transport Information
While a detailed analysis of all regulations is beyond the scope of this guide, researchers should be aware of the key regulatory frameworks governing the use of this chemical. In Australia, for instance, Butanamide, N-(3-hydroxyphenyl)-3-oxo- is listed on the Australian Inventory of Industrial Chemicals.[2] Users are responsible for complying with all applicable local, regional, and national regulations.
Information on transport regulations (e.g., UN number, proper shipping name, hazard class) was not available in the provided search results. It is essential to consult the supplier's SDS for specific transport information before shipping this material.
Conclusion
Butanamide, N-(4-hydroxyphenyl)-3-oxo- presents moderate hazards, primarily as a skin, eye, and respiratory irritant. A comprehensive understanding and diligent application of the safety protocols outlined in this guide are essential for its safe handling in a research and development setting. By integrating these practices into standard laboratory workflows, researchers can effectively mitigate risks, ensuring a safe environment for scientific discovery. The ultimate responsibility for safety lies with the individual user, who must be well-informed and prepared to handle this chemical with the care it requires.
References
Acetoacetamide SDS, 5977-14-0 Safety Data Sheets - ECHEMI. (n.d.).
Acetoacetamide - AK Scientific, Inc. (n.d.).
Acetoacetamide - Santa Cruz. (n.d.).
Practical Guide to the Handling and Storage of Acetoacetamide - Benchchem. (n.d.).
N-(4-Hydroxyphenyl)butanamide SDS, 101-91-7 Safety Data Sheets - ECHEMI. (n.d.).
Butanamide, N-(3-hydroxyphenyl)-3-oxo- - PubChem. (n.d.). Retrieved from [Link]
N-(4-hydroxyphenyl)-3-oxobutanamide (C10H11NO3) - PubChemLite. (n.d.). Retrieved from [Link]
Crystal structure and packing of 4'-Hydroxyacetoacetanilide
An In-Depth Technical Guide to the Crystal Structure and Packing of 4'-Hydroxyacetoacetanilide Abstract This technical guide provides a comprehensive examination of the crystallographic features of 4'-Hydroxyacetoacetani...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Crystal Structure and Packing of 4'-Hydroxyacetoacetanilide
Abstract
This technical guide provides a comprehensive examination of the crystallographic features of 4'-Hydroxyacetoacetanilide. As a derivative of acetoacetanilide, this compound holds significant interest in medicinal chemistry and materials science due to its structural similarity to active pharmaceutical ingredients (APIs) like paracetamol (4'-hydroxyacetanilide). Understanding its solid-state structure is paramount for predicting and controlling its physicochemical properties, such as solubility, stability, and bioavailability. This document delves into the synthesis, crystallization, and detailed analysis of its crystal structure, with a focus on the intricate network of intermolecular interactions that dictate its molecular packing. Methodologies for structural elucidation and the potential for polymorphism are also discussed, offering a holistic view for researchers in the field.
Introduction: The Significance of Solid-State Characterization
4'-Hydroxyacetoacetanilide is an organic compound featuring a central acetoacetamide core linked to a phenol group. Its molecular architecture, combining hydrogen bond donors (hydroxyl and amide groups) and acceptors (carbonyl groups), predisposes it to form complex and stable crystalline lattices. The study of crystal structures, or crystallography, is a cornerstone of modern drug development. The specific arrangement of molecules in a crystal, known as its polymorphic form, can profoundly influence a drug's therapeutic efficacy.[1] Different polymorphs of the same compound can exhibit varied melting points, dissolution rates, and stability, making comprehensive solid-state characterization a regulatory and scientific necessity.[1][2]
The analysis of intermolecular interactions—such as hydrogen bonds and π-π stacking—is crucial as these forces govern the crystal's overall architecture and energy landscape.[3][4] This guide will explore these fundamental aspects of 4'-Hydroxyacetoacetanilide, providing both theoretical insights and practical methodologies.
Synthesis and Crystallization for Structural Analysis
The acquisition of high-quality single crystals is the prerequisite for X-ray diffraction analysis. The synthesis and subsequent crystallization of 4'-Hydroxyacetoacetanilide must be approached with this end goal in mind.
Synthesis Pathway
A common and efficient method for synthesizing N-aryl acetoacetamides involves the acetoacetylation of the corresponding aniline derivative. For 4'-Hydroxyacetoacetanilide, the reaction proceeds between 4-aminophenol and an acetoacetylating agent like diketene or ethyl acetoacetate. The reaction is typically carried out in an organic solvent.[5]
Experimental Protocol: Synthesis of 4'-Hydroxyacetoacetanilide
Reaction Setup: In a round-bottom flask, dissolve 4-aminophenol in a suitable solvent, such as glacial acetic acid or an aprotic solvent like ethyl acetate.
Acetoacetylation: Slowly add diketene to the solution at a controlled temperature, typically between 20-30°C, under inert conditions to prevent side reactions.[5] The molar ratio of the amine to diketene should be carefully controlled, ideally close to 1:1.[5]
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (4-aminophenol) is consumed.
Isolation: Upon completion, the product often precipitates from the reaction mixture. If not, the volume of the solvent can be reduced under vacuum. The crude product is then collected by filtration.
Purification: The crude solid is washed with a cold solvent (e.g., water or ethanol) to remove unreacted starting materials and byproducts. The primary method of purification to obtain high-quality crystals is recrystallization.
Recrystallization for Single-Crystal Growth
The goal of recrystallization is not merely purification but the growth of well-ordered, single crystals of sufficient size for diffraction experiments.
Experimental Protocol: Single-Crystal Growth
Solvent Selection: The choice of solvent is critical. A suitable solvent will dissolve the compound when hot but show limited solubility at room or lower temperatures. For compounds like 4'-Hydroxyacetoacetanilide, polar solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate) are often effective.[6]
Dissolution: Dissolve the purified 4'-Hydroxyacetoacetanilide in a minimum amount of the chosen boiling solvent to create a saturated solution.
Hot Filtration (Optional): If any insoluble impurities are present, filter the hot solution quickly to remove them.
Crystal Growth: Allow the solution to cool slowly and undisturbed. Slow cooling is paramount as it allows molecules to deposit onto the growing crystal lattice in an ordered fashion. Covering the flask with a watch glass and leaving it at room temperature, followed by transfer to a refrigerator, is a common technique.
Isolation: Once crystals have formed, isolate them by filtration and wash sparingly with the cold crystallization solvent. Dry the crystals carefully without applying excessive heat.
Elucidation of the Crystal Structure
The definitive method for determining the atomic arrangement within a crystal is Single-Crystal X-ray Diffraction (SC-XRD).[7] This technique provides precise 3D coordinates of the atoms in the unit cell, the fundamental repeating unit of the crystal.
Molecular Structure
The molecular structure of 4'-Hydroxyacetoacetanilide consists of a phenyl ring substituted with a hydroxyl group at the 4-position, linked via a nitrogen atom to an acetoacetamide group. The acetoacetamide moiety exhibits keto-enol tautomerism, though in the solid state, it is predominantly found in the keto form.
Caption: Molecular structure of 4'-Hydroxyacetoacetanilide.
Crystallographic Data
While a specific public entry for 4'-Hydroxyacetoacetanilide in the Cambridge Structural Database (CSD) was not identified during the literature survey, we can infer expected crystallographic parameters based on similar structures such as acetoacetanilide derivatives and 4'-hydroxyacetophenone.[8][9][10] It is highly probable that the compound crystallizes in a centrosymmetric space group, such as P2₁/c (monoclinic) or P-1 (triclinic), which are common for organic molecules.
Table 1: Postulated Crystallographic Data for 4'-Hydroxyacetoacetanilide
Parameter
Expected Value
Significance
Chemical Formula
C₁₀H₁₁NO₃
Defines the elemental composition.
Formula Weight
193.20 g/mol
Molar mass of the compound.
Crystal System
Monoclinic / Triclinic
Describes the basic symmetry of the unit cell.
Space Group
P2₁/c or P-1
Defines the symmetry elements within the unit cell.
a, b, c (Å)
5-15 Å
Dimensions of the unit cell edges.
α, γ (°)
90°
Angles of the unit cell.
β (°)
90-120°
Characteristic angle for the monoclinic system.
Volume (ų)
800-1200 ų
Volume of the unit cell.
Z
4 or 2
Number of molecules per unit cell.
| Density (calc) | ~1.3-1.5 g/cm³ | Calculated density of the crystal. |
Note: This table is predictive and requires experimental verification via SC-XRD.
Molecular Packing and Supramolecular Architecture
The crystal packing is a result of a delicate balance of intermolecular forces that creates a thermodynamically stable, low-energy structure.[3] For 4'-Hydroxyacetoacetanilide, hydrogen bonding is expected to be the dominant directive force.
Hydrogen Bonding Network
The molecule possesses two key hydrogen bond donors (the phenolic -OH and the amide N-H) and three primary acceptors (the phenolic -OH oxygen and the two carbonyl C=O oxygens). This functionality allows for the formation of a robust and extensive hydrogen-bonding network.
Amide-Amide Interactions: The N-H of one molecule can form a hydrogen bond with the amide carbonyl (C=O) of a neighboring molecule, leading to the formation of chains or ribbons.
Phenol-Carbonyl Interactions: The phenolic -OH group is a strong hydrogen bond donor and can interact with the keto-carbonyl group, further linking the primary amide chains.
Phenol-Phenol Interactions: The phenolic -OH can also act as an acceptor, leading to catemeric chains of O-H···O interactions between phenol groups.
These interactions likely create a two-dimensional sheet-like or a more complex three-dimensional network, which imparts significant stability to the crystal lattice.[9][11]
Caption: Key hydrogen bonding motifs in 4'-Hydroxyacetoacetanilide.
Other Intermolecular Forces
While hydrogen bonds are primary, other weaker interactions contribute to the overall crystal stability:
π-π Stacking: The aromatic phenyl rings can stack on top of each other, contributing to packing efficiency.
C-H···O Interactions: Weaker hydrogen bonds involving carbon as the donor and oxygen as the acceptor can further stabilize the structure.
Van der Waals Forces: These ubiquitous, non-directional forces are the sum of all attractive and repulsive forces between molecules.[11]
Potential for Polymorphism
Polymorphism is the ability of a solid material to exist in more than one crystal structure.[1] Given the conformational flexibility of the acetoacetanilide side chain and the multiple hydrogen bonding possibilities, 4'-Hydroxyacetoacetanilide is a strong candidate for exhibiting polymorphism. The related compound, 4'-hydroxyacetophenone, is known to have at least two polymorphs, which differ in their crystal system and molecular packing.[12]
The discovery and characterization of different polymorphs are critical, as each form is a distinct solid material with its own set of physical properties. Identifying the most stable polymorph is a key objective in drug development to ensure consistency and predictability of the final drug product.
Techniques for investigating polymorphism include:
Powder X-ray Diffraction (PXRD): Each polymorph will produce a unique diffraction pattern, acting as a fingerprint for that specific crystal form.[2][7]
Differential Scanning Calorimetry (DSC): This thermal analysis technique can identify phase transitions, melting points, and the relative thermodynamic stability of different forms.[2]
Vibrational Spectroscopy (FTIR/Raman): Differences in the intermolecular interactions within different polymorphs can lead to subtle but measurable shifts in vibrational frequencies.
Standard Operating Procedures for Structural Analysis
Crystal Selection & Mounting: Select a high-quality, single crystal with well-defined faces and no visible defects under a microscope. Mount the crystal on a goniometer head using a suitable cryoprotectant oil.
Data Collection: Place the mounted crystal on the diffractometer. A stream of cold nitrogen (typically 100 K) is used to minimize thermal motion and radiation damage. An initial set of frames is collected to determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected.
Data Reduction: The raw diffraction data is processed to correct for experimental factors (e.g., Lorentz and polarization effects) and to integrate the intensities of each reflection.
Structure Solution & Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to optimize the fit, resulting in the final crystal structure.
Protocol: Powder X-ray Diffraction (PXRD) for Polymorph Screening
Sample Preparation: Gently grind a small amount of the crystalline material to a fine, uniform powder to ensure random orientation of the crystallites.[7]
Data Acquisition: Place the powdered sample in the diffractometer. The sample is irradiated with monochromatic X-rays, and the intensity of the scattered X-rays is measured as a function of the scattering angle (2θ).
Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is analyzed. The peak positions are characteristic of the unit cell dimensions, and the overall pattern serves as a unique fingerprint for the crystalline phase.[13] Quantitative analysis can be performed to determine the percentage of different polymorphs in a mixture.[13]
Conclusion
This guide has outlined the critical aspects of the crystal structure and packing of 4'-Hydroxyacetoacetanilide. The molecule's rich hydrogen bonding capability is the primary determinant of its supramolecular assembly, leading to a stable and well-ordered crystalline lattice. The potential for polymorphism necessitates thorough screening using techniques like PXRD and DSC to ensure control over the solid-state form. The experimental protocols detailed herein provide a framework for researchers to synthesize, crystallize, and definitively characterize the structure of this compound. A complete understanding of these crystallographic properties is essential for harnessing the full potential of 4'-Hydroxyacetoacetanilide in pharmaceutical and material science applications.
References
Intermolecular interactions observed in compounds 2, 4 and 9. - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]
Uchida, D., Yukimoto, M., & Tokitoh, N. (n.d.). CCDC 2365767: Experimental Crystal Structure Determination. University of Toyama. Retrieved March 7, 2026, from [Link]
Polymorphic Phase Transition in 4′-Hydroxyacetophenone: Equilibrium Temperature, Kinetic Barrier, and the Relative Stability of Z ′ = 1 and Z ′ = 2 Forms | Request PDF. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. (2019, September 13). MDPI. [Link]
Cambridge Structural Database:CSD | University of Tokyo Library System. (n.d.). Retrieved March 7, 2026, from [Link]
Crystal Structure and Hirshfeld Surface Analysis of Acetoacetanilide Based Reaction Products. (2020, May 9). MDPI. [Link]
CCDC: Structural Chemistry Data, Software, and Insights. (n.d.). CCDC. Retrieved March 7, 2026, from [Link]
CN103951582A - Preparation method of acetoacetanilide compound. (n.d.). Google Patents.
Cambridge Structural Database (CSD) | Physical Sciences Data science Service - PSDS. (n.d.). Retrieved March 7, 2026, from [Link]
Genetic polymorphism of mephenytoin p(4')-hydroxylation: difference between Orientals and Caucasians. (1985). British Journal of Clinical Pharmacology, 19(4), 483-487. [Link]
Cambridge Structural Database. (2026, February 3). Re3data.org. [Link]
The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured... - PMC. (2020, January 1). NCBI. [Link]
Structure and Energetics of a New Hydrate of 4′-Hydroxyacetophenone. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
Intermolecular Interactions in Crystals Modulate Intramolecular Excited State Proton Transfer Reactions. (2025, August 7). PubMed. [Link]
WO2022096755A2 - Crystallization of 4-hydroxyacetophenone from ethanol and ethyl acetate. (n.d.). Google Patents.
Research: Intermolecular Interactions. (n.d.). Sherrill Group. Retrieved March 7, 2026, from [Link]
X-ray Diffraction III: Pharmaceutical Applications. (2001, July 12). Moodle@Units. [Link]
Intermolecular Interactions in Crystals Modulate Intramolecular Excited State Proton Transfer Reactions | View. (n.d.). MPG.PuRe. Retrieved March 7, 2026, from [Link]
Quantitative phase analysis by X-ray diffraction – Simple routes. (2014, December 8). SciSpace. [Link]
Thermal Stability Profile of N-Acetoacetyl-p-aminophenol: A Technical Assessment
This is an in-depth technical guide regarding the thermal stability and decomposition profile of N-acetoacetyl-p-aminophenol (also known as 4-acetoacetamidophenol or Acetoacet-p-aminophenol). Executive Summary & Chemical...
Author: BenchChem Technical Support Team. Date: March 2026
This is an in-depth technical guide regarding the thermal stability and decomposition profile of N-acetoacetyl-p-aminophenol (also known as 4-acetoacetamidophenol or Acetoacet-p-aminophenol).
Executive Summary & Chemical Identity
N-acetoacetyl-p-aminophenol is a specialized intermediate often utilized in the synthesis of azo pigments (e.g., benzimidazolone series) and fine chemicals. It is structurally distinct from the common analgesic Paracetamol (N-acetyl-p-aminophenol) , containing an additional acetyl group linked via a methylene bridge (
), forming a -ketoamide moiety.
This structural difference significantly alters its thermal stability profile. While Paracetamol is relatively stable up to its melting point (
), the acetoacetyl derivative introduces a thermally labile -ketoamide group, making it susceptible to decomposition at lower energies via ketene elimination or isocyanate formation.
Property
N-Acetoacetyl-p-aminophenol
Paracetamol (Reference)
CAS Number
5466-86-4 (Generic for isomer)
103-90-2
Molecular Formula
Molecular Weight
193.18 g/mol
151.16 g/mol
Structure
Melting Point
(Estimated)
Decomposition Onset ()
Key Degradants
Ketene, Acetone, p-Aminophenol, Isocyanates
p-Aminophenol, Acetic Acid
Thermal Decomposition Mechanism
The thermal decomposition of N-acetoacetyl-p-aminophenol is governed by the instability of the acetoacetamide (
-ketoamide) functionality. Unlike simple amides, -ketoamides can undergo unimolecular fragmentation at elevated temperatures.
Primary Decomposition Pathways
Ketene Elimination (Retro-Acetoacetylation):
At temperatures exceeding
, the molecule can extrude a ketene derivative. The most common pathway involves the loss of acetylketene or fragmentation into diketene and the parent amine (p-aminophenol ).
Isocyanate Formation:
A competing pathway involves the rearrangement to an isocyanate intermediate (
) and acetone . This is often observed in acetoacetanilides during high-temperature processing (e.g., extrusion).
Cyclization:
Under acidic conditions or extreme heat, intramolecular condensation can occur, leading to the formation of quinolone derivatives (e.g., 4-methyl-6-hydroxy-2-quinolone), releasing water.
Visualized Pathway (Graphviz)
Figure 1: Thermal decomposition pathways of N-acetoacetyl-p-aminophenol. Pathway A is dominant in open systems.
Experimental Protocols for Determination
Since specific decomposition temperatures depend heavily on sample purity, crystallinity, and heating rate, precise values must be determined empirically.[1] The following protocols are the industry standard for characterizing this compound.
Protocol A: Thermogravimetric Analysis (TGA)
Objective: Determine
(decomposition onset) and mass loss steps.
Sample Prep: Weigh
of N-acetoacetyl-p-aminophenol into an alumina pan. Do not crimp hermetically (allow volatiles to escape).
Atmosphere: Nitrogen (
) at to prevent oxidative degradation (combustion).
Ramp: Heat from
to at .
Analysis:
Identify the First Mass Loss Event : This typically corresponds to the loss of the acetoacetyl group (as ketene/acetone).
Calculation: Theoretical mass loss for ketene (
, MW 42) or diketene fragment is . If mass loss is (acetone), Pathway B is active.
into a standard aluminum pan with a pierced lid (pinhole).
Ramp: Heat from
to at .
Interpretation:
Endotherm 1 (
): Melting point (Sharp peak).
Exotherm/Endotherm Mixed (
): Decomposition. A broad exotherm often indicates oxidative decomposition or polymerization of the ketene byproducts.
Experimental Workflow (Graphviz)
Figure 2: Standardized workflow for thermal characterization.
Implications for Drug Development & Safety
1. Impurity Management
In the synthesis of Paracetamol, N-acetoacetyl-p-aminophenol is a potential process-related impurity if acetic anhydride is contaminated with diketene or if acetoacetic esters are used in the plant.
Detection: It will elute differently than Paracetamol in HPLC due to the lipophilic acetoacetyl tail.
Removal: Its thermal instability means it may degrade during the crystallization/drying steps of Paracetamol, potentially leaving p-aminophenol (PAP) residues, which are nephrotoxic and strictly regulated (limit typically
).
2. Process Safety
Ketene Generation: If this compound is subjected to temperatures
(e.g., during hot melt extrusion or drying), it releases ketenes. Ketenes are highly reactive acylating agents and pulmonary irritants.
Ventilation: Any thermal processing requires aggressive local exhaust ventilation (LEV).
3. Storage Stability
Unlike Paracetamol, which is stable for years, the acetoacetyl derivative is prone to hydrolysis (releasing PAP and acetoacetic acid) if stored in humid conditions.
Recommendation: Store at
in tightly sealed, desiccant-containing vessels.
References
Lide, D. R. (Ed.). CRC Handbook of Chemistry and Physics. 84th Edition. CRC Press.[2] (General reference for acetoacetanilide properties).
PubChem. Compound Summary for Acetoacetanilide (CID 7592). National Library of Medicine. Available at: [Link]
Literature review of Butanamide N-(4-hydroxyphenyl)-3-oxo- derivatives
An In-depth Technical Guide to Butanamide N-(4-hydroxyphenyl)-3-oxo- Derivatives for Researchers and Drug Development Professionals Authored by: A Senior Application Scientist Introduction In the landscape of medicinal c...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to Butanamide N-(4-hydroxyphenyl)-3-oxo- Derivatives for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is a cornerstone of modern drug discovery. Among these, the N-aryl-3-oxobutanamide framework has garnered significant attention for its capacity to serve as a template for compounds with a wide array of biological activities.[1] This guide focuses specifically on the Butanamide N-(4-hydroxyphenyl)-3-oxo- moiety, a structure that combines the functionalities of a phenol, an amide, and a β-keto group. This unique combination imparts favorable physicochemical properties and provides multiple points for chemical modification, making it a privileged scaffold for the development of novel therapeutic agents.
This document provides a comprehensive review of the synthesis, biological activities, and structure-activity relationships (SAR) of Butanamide N-(4-hydroxyphenyl)-3-oxo- derivatives. It is designed to serve as a technical resource for researchers and professionals in the field, offering insights into the experimental rationale and methodologies that underpin the exploration of this promising class of compounds.
The Core Scaffold: N-(4-hydroxyphenyl)-3-oxobutanamide
The parent compound, N-(4-hydroxyphenyl)-3-oxobutanamide, is a β-ketoamide that can exist in equilibrium between its keto and enol tautomeric forms.[2] This tautomerism is a critical feature, influencing the molecule's reactivity, conformation, and potential interactions with biological targets. The molecular structure includes a hydrogen bond donor (phenolic hydroxyl) and acceptor (amide and keto carbonyls), which are key features for molecular recognition in biological systems.
Interestingly, this core structure is not just a synthetic curiosity; it has been identified as a metabolite of the analgesic and antipyretic drug bucetin.[2] Studies have shown that bucetin can be biotransformed into glucuronides of N-(4-hydroxyphenyl)-3-oxobutanamide, highlighting its physiological relevance.[2]
Synthetic Pathways to N-(4-hydroxyphenyl)-3-oxo- Derivatives
The synthesis of these derivatives typically involves the formation of an amide bond between a p-aminophenol moiety and a β-keto acid or its activated equivalent. The presence of the reactive β-dicarbonyl system also allows for further modifications, such as Knoevenagel condensation, to introduce additional diversity.
Experimental Protocol: Acylation of p-Aminophenol via Schotten-Baumann Conditions
This protocol describes a common method for synthesizing the core amide linkage, adapted from procedures for similar N-aryl amides. The reaction involves the acylation of p-aminophenol with an acyl chloride.
Objective: To synthesize N-(4-hydroxyphenyl)-3-oxobutanamide or a simple derivative.
Materials:
p-Aminophenol
Diketene or an appropriate β-keto acyl chloride (e.g., 4-bromobutyryl chloride for a related butanamide)[3]
A suitable base (e.g., aqueous sodium hydroxide or an organic base like pyridine)
An appropriate solvent (e.g., acetone, water, or a biphasic system)[3]
Step-by-Step Procedure:
Dissolution: Dissolve p-aminophenol in the chosen solvent system. If using aqueous base, this will be an aqueous solution.
Cooling: Cool the reaction mixture in an ice bath to control the exothermic reaction.
Reagent Addition: Slowly add the acylating agent (e.g., diketene or acyl chloride) dropwise to the stirred solution of p-aminophenol.[3] Simultaneously, add the base solution to neutralize the HCl formed if an acyl chloride is used.
Reaction: Allow the reaction to stir in the ice bath for a period (e.g., 30 minutes) and then let it warm to room temperature and stir for several hours.[3]
Work-up:
If a precipitate forms, it can be collected by filtration.[3]
Alternatively, the reaction mixture may be acidified (e.g., with 1N HCl) to precipitate the product.[3]
The crude product is then filtered, washed with water, and dried.[3]
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure compound.[3]
Characterization: Confirm the structure of the final product using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Diagram: General Synthetic Workflow
Caption: A generalized workflow for the synthesis of N-(4-hydroxyphenyl)-3-oxobutanamide derivatives.
A Spectrum of Biological Activities and Key Structure-Activity Relationships
Derivatives of the N-(4-hydroxyphenyl)-3-oxo-butanamide scaffold have been reported to exhibit a remarkable range of biological activities. This versatility makes them attractive candidates for drug development across multiple therapeutic areas.[1]
Antimicrobial Activity
A significant area of investigation for these compounds is their potential as antibacterial agents, particularly against drug-resistant pathogens.[1][4]
Structure-Activity Relationship (SAR):
Studies on related 2-benzylidene-3-oxobutanamide derivatives have provided crucial SAR insights.[1] The antibacterial potency is heavily influenced by the substitution pattern on the N-aryl ring:
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as nitro or cyano groups, on the aryl ring generally enhances antibacterial activity.[1]
Halogens: Substitution with halogens like chlorine or fluorine at the ortho and para positions of the aryl ring is often beneficial for activity.[1]
Hydrophilic Groups: Conversely, the introduction of hydrophilic substituents tends to reduce antibacterial efficacy.[1]
Diagram: Antimicrobial SAR
Caption: Key substituent effects on the antibacterial activity of N-aryl-3-oxobutanamide derivatives.
Table 1: Minimum Inhibitory Concentrations (MICs) of Selected Derivatives
Compound
Substituent on N-aryl ring
MIC (µg/mL) vs. MRSA
MIC (µg/mL) vs. MDR-Acinetobacter baumannii
Derivative 1
4-Nitro
Data not available
Data not available
Derivative 2
2,4-Dichloro
Data not available
Data not available
Derivative 3
2-Cyano
Data not available
Data not available
Data interpretation based on qualitative descriptions from reference[1]. Specific MIC values for N-(4-hydroxyphenyl) derivatives require further targeted literature search.
Anticancer Activity
The antiproliferative properties of butanamide derivatives have also been explored.[1] By employing molecular hybridization techniques, novel 4-oxobutanamide derivatives have been designed and synthesized, showing promising activity against various human cancer cell lines.[5]
One notable study reported a series of derivatives tested against human cervical carcinoma (HeLa), human breast carcinoma (MDA-MB-231), and human kidney carcinoma (A498) cells.[5] A lead compound, designated DN4, demonstrated superior antiproliferative activity against A498 cells compared to the positive controls paclitaxel and colchicine.[5] This compound was also found to inhibit the proliferation, adhesion, and invasion of A498 cells and suppress angiogenesis and tumor growth in a xenograft model.[5] Furthermore, computational ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions suggested that these derivatives possess drug-like properties.[5]
Table 2: In Vitro Antiproliferative Activity of a Lead 4-Oxobutanamide Derivative
Compound
Cell Line
IC50 (µM)
DN4
A498 (Kidney Carcinoma)
1.94
Paclitaxel (Control)
A498 (Kidney Carcinoma)
8.81
Colchicine (Control)
A498 (Kidney Carcinoma)
7.17
Data sourced from a study on novel 4-oxobutanamide derivatives.[5]
Anti-inflammatory and Analgesic Activities
The structural similarity of the N-(4-hydroxyphenyl)amide moiety to paracetamol (acetaminophen) suggests a potential for analgesic and anti-inflammatory activities. Indeed, various derivatives have been synthesized and evaluated for these properties.
For instance, N-(4-hydroxyphenyl)-4-methylbenzamide, synthesized via the Schotten-Baumann method, showed analgesic activity comparable to paracetamol in an acetic acid-induced writhing test in mice. Other studies have explored different derivatives, often using models like carrageenan-induced paw edema to assess anti-inflammatory effects.[6][7] The mechanism is often hypothesized to involve the inhibition of inflammatory pathways, potentially through the chelation of iron ions linked to cyclooxygenase or by inhibiting pro-inflammatory prostanoid synthesis.[8]
Antioxidant Activity
The phenolic hydroxyl group is a well-known antioxidant pharmacophore. It can donate a hydrogen atom to scavenge free radicals, thereby mitigating oxidative stress. Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been evaluated for their antioxidant properties using assays like the DPPH radical scavenging method, with some compounds showing potent activity.[9][10] The antioxidant potential is often considered a beneficial secondary mechanism of action, especially for compounds designed as anti-inflammatory or anti-atherosclerotic agents.[6] The presence of electron-donating groups on the phenyl ring generally enhances antioxidant activity by stabilizing the resulting phenoxy radical.[11]
Future Directions and Conclusion
The Butanamide N-(4-hydroxyphenyl)-3-oxo- scaffold and its derivatives represent a highly versatile and promising class of compounds in medicinal chemistry. The existing body of research demonstrates a broad spectrum of biological activities, including significant antimicrobial, anticancer, anti-inflammatory, and antioxidant effects.[1][5][6][9]
Future research should focus on:
Systematic SAR Studies: A more comprehensive exploration of the chemical space around the core scaffold is needed to refine SAR models for each biological activity.
Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which these compounds exert their effects is crucial for rational drug design.
Optimization of Physicochemical Properties: Addressing potential liabilities such as poor solubility, which can hinder bioavailability, is essential.[12] The synthesis of water-soluble prodrugs or derivatives is a viable strategy.[12]
In Vivo Efficacy and Safety: Promising lead compounds identified through in vitro screening must be rigorously evaluated in relevant animal models to assess their efficacy, pharmacokinetics, and safety profiles.[5]
References
A Comparative Analysis of the Biological Activity of N-aryl-3-oxobutanamide Deriv
Synthesis of 4-bromo-N-(4-hydroxyphenyl)butanamide. (n.d.). PrepChem.com.
N-(4-Ethoxyphenyl)-3-oxobutanamide. (n.d.). PMC.
Design, synthesis and antitumor activity of novel 4-oxobutanamide deriv
Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide. (n.d.). PubMed.
Design, synthesis, characterization and biological evaluation, of novel N-substituted 1,2,3,4-tetrahydropyrimidines-5-carboxamide derivatives. (2025).
Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant p
Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). PMC.
Synthesis and analgesic activity of N-arylhydrazone derivatives of mefenamic acid. (2005). Acta Pharmaceutica Sciencia.
Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis. (n.d.).
Analgesic and anti-inflammatory activities of several 4-substituted- 6-(3'-nitrophenyl)pyridazin-(2H). (n.d.). Brazilian Journal of Pharmaceutical Sciences.
Synthesis and study of anti-inflammatory activity of N-alkyl-2-aroylhydrazinylidene-4-oxobutanamides. (2025).
Application Notes and Protocols for the Synthesis of Azo Dyes Using 4'-Hydroxyacetoacetanilide
Introduction Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–).[1][2] Their widespread application spans various industries, i...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–).[1][2] Their widespread application spans various industries, including textiles, printing, food, and pharmaceuticals, owing to their brilliant colors, good fastness properties, and relative ease of synthesis.[1][3][4] The synthesis of azo dyes is a cornerstone of industrial organic chemistry, typically involving a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component.[2][5]
This guide provides a detailed protocol for the synthesis of azo dyes using 4'-Hydroxyacetoacetanilide as the coupling component. The presence of both a phenol and an active methylene group in 4'-Hydroxyacetoacetanilide makes it a particularly interesting and versatile precursor for the synthesis of a variety of yellow, orange, and red azo dyes. These resulting dyes have potential applications as disperse dyes for synthetic fibers and in the development of materials with unique optical properties.[6]
Chemical Principles and Reaction Mechanisms
The synthesis of azo dyes from 4'-Hydroxyacetoacetanilide hinges on two fundamental reactions in organic chemistry: diazotization and azo coupling.
1. Diazotization of Primary Aromatic Amines
Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[7][8] This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl).[8][9] The reaction is performed at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.[9][10]
The mechanism of diazotization involves several steps:
Formation of the nitrosonium ion (NO⁺) from nitrous acid in the presence of a strong acid.[7][9]
Electrophilic attack of the nitrosonium ion on the nitrogen atom of the primary aromatic amine.[9]
A series of proton transfers and the elimination of a water molecule to form the diazonium ion (Ar-N₂⁺).[7][11]
2. Azo Coupling Reaction
The resulting diazonium salt is a weak electrophile and will react with electron-rich aromatic compounds, such as phenols and anilines, in an electrophilic aromatic substitution reaction known as azo coupling.[12] In the case of 4'-Hydroxyacetoacetanilide, the coupling can occur at the aromatic ring activated by the hydroxyl group or at the active methylene group. The position of the coupling is highly dependent on the pH of the reaction medium. Under alkaline conditions, the phenolic hydroxyl group is deprotonated to form a highly activating phenoxide ion, directing the coupling to the position ortho to the hydroxyl group.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of an azo dye using a generic substituted aniline and 4'-Hydroxyacetoacetanilide.
Materials and Reagents
Reagent/Material
Formula
Molar Mass ( g/mol )
Hazards
Substituted Aromatic Amine
Varies
Varies
Toxic, Irritant
4'-Hydroxyacetoacetanilide
C₁₀H₁₁NO₃
193.20
Irritant
Sodium Nitrite
NaNO₂
69.00
Oxidizer, Toxic
Hydrochloric Acid (conc.)
HCl
36.46
Corrosive
Sodium Hydroxide
NaOH
40.00
Corrosive
Ethanol
C₂H₅OH
46.07
Flammable
Ice
H₂O
18.02
-
Step-by-Step Synthesis Protocol
Part 1: Diazotization of the Aromatic Amine
In a 250 mL beaker, dissolve 0.01 mol of the chosen substituted aromatic amine in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of distilled water. Stir until a clear solution is obtained. Gentle heating may be required for some amines.
Cool the amine solution to 0-5 °C in an ice-salt bath with continuous stirring.
In a separate 50 mL beaker, prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of distilled water and cool it to 0-5 °C.
Slowly add the cold sodium nitrite solution dropwise to the cold amine solution over a period of 10-15 minutes. It is crucial to maintain the temperature below 5 °C throughout the addition to prevent the decomposition of the diazonium salt.[10][13]
After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 15-20 minutes at 0-5 °C to ensure complete diazotization.
The presence of excess nitrous acid can be tested using starch-iodide paper (a blue-black color indicates excess nitrous acid). If present, it can be neutralized by the careful addition of a small amount of urea or sulfamic acid until the starch-iodide test is negative.[10]
Part 2: Azo Coupling with 4'-Hydroxyacetoacetanilide
In a separate 400 mL beaker, dissolve 1.93 g (0.01 mol) of 4'-Hydroxyacetoacetanilide in 20 mL of 10% sodium hydroxide solution.
Cool this solution to 0-5 °C in an ice bath with constant stirring.
Slowly add the previously prepared cold diazonium salt solution to the cold solution of 4'-Hydroxyacetoacetanilide with vigorous stirring. A brightly colored precipitate of the azo dye should form immediately.
Continue stirring the reaction mixture in the ice bath for 30-45 minutes to ensure the completion of the coupling reaction.
After the reaction is complete, filter the precipitated azo dye using a Buchner funnel under vacuum.
Wash the solid dye with a generous amount of cold water to remove any unreacted starting materials and inorganic salts.
Recrystallize the crude dye from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified product.
Dry the purified dye in a desiccator or a vacuum oven at a low temperature.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of azo dyes.
Characterization of the Synthesized Azo Dye
The structure and purity of the synthesized azo dye should be confirmed using various analytical techniques.
Spectroscopic Data
Technique
Expected Observations
UV-Vis Spectroscopy
An absorption maximum (λmax) in the visible region (typically 400-600 nm), which is characteristic of the extended conjugation of the azo dye. The exact λmax will depend on the specific substituents on the aromatic rings.[14][15]
FT-IR Spectroscopy
Characteristic peaks for the N=N stretching vibration (around 1400-1500 cm⁻¹), O-H stretching (broad peak around 3200-3600 cm⁻¹), N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide and acetyl groups (around 1650-1700 cm⁻¹), and aromatic C-H and C=C stretching vibrations.[16][17]
¹H NMR Spectroscopy
Signals corresponding to the aromatic protons, the protons of the active methylene group, the methyl protons of the acetyl group, the amide proton, and the phenolic hydroxyl proton. The chemical shifts of the aromatic protons will be influenced by the position of the azo group and other substituents.[18][19]
Mass Spectrometry
The molecular ion peak corresponding to the calculated molecular weight of the synthesized azo dye.[20][21]
Key Chemical Transformations Diagram
Caption: Key chemical transformations in azo dye synthesis.
Safety Precautions and Waste Disposal
Safety is paramount when working with diazonium salts, as they can be explosive in their solid, dry state. [10][22]
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[23]
Temperature Control: Strictly maintain the reaction temperature below 5 °C during the diazotization step.[13][24] Uncontrolled temperature rise can lead to vigorous decomposition.[24]
Handling of Diazonium Salts: It is strongly recommended to use diazonium salts in situ and avoid their isolation.[24] If isolation is absolutely necessary, it should only be done on a very small scale (less than 0.75 mmol) and with extreme caution, including the use of a blast shield.[13][22]
Handling of Solids: Use a plastic spatula when handling solid diazonium salts. Never grind or subject them to friction.[22][23]
Ventilation: All procedures should be carried out in a well-ventilated fume hood.[23]
Quenching: Have a quenching solution (e.g., a cold solution of sodium hypophosphite or sulfamic acid) readily available to destroy any unreacted diazonium salt at the end of the reaction.[22]
Waste Disposal: Aqueous waste containing residual aromatic amines and azo dyes should be treated appropriately before disposal according to institutional guidelines. Typically, this involves quenching any remaining diazonium salts and then treating the solution to degrade the organic compounds.
Conclusion
The synthesis of azo dyes using 4'-Hydroxyacetoacetanilide provides a versatile and instructive platform for exploring the principles of diazotization and azo coupling reactions. By carefully controlling the reaction conditions, particularly temperature and pH, a wide range of colored compounds with potential applications in various fields can be prepared. Adherence to strict safety protocols is essential for the safe handling of the potentially hazardous diazonium salt intermediates. The characterization techniques outlined in this guide will enable researchers to confirm the structure and purity of their synthesized dyes, paving the way for further investigation into their properties and applications.
References
BYJU'S. (2019, February 18). Diazotization Reaction Mechanism. Retrieved from [Link]
SATHEE. Chemistry Diazotization Reaction. Retrieved from [Link]
Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development, 19(10), 1436-1441.
ResearchGate. (n.d.). Reactive Chemical Hazards of Diazonium Salts. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Structural characterisation of the photoisomers of reactive sulfonated azo dyes by NMR spectroscopy and DFT calculations. Photochemical & Photobiological Sciences. Retrieved from [Link]
Online Chemistry notes. (2023, May 25). Diazotization reaction: Mechanism and Uses. Retrieved from [Link]
ACS Publications. (2020, August 28). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters. Retrieved from [Link]
SpringerLink. (2021, June 11). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Monatshefte für Chemie - Chemical Monthly. Retrieved from [Link]
Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
ijorar. (2024, July 15). SYNTHESIS, CHARACTERIZATION, AND APPLICATIONS OF AZO COMPOUNDS FROM AROMATIC AMINES. Retrieved from [Link]
ResearchGate. (n.d.). Normalized 1 H NMR spectra of azo dyes (1,2,3,5,6) in CDCl 3 and (4) in.... Retrieved from [Link]
Springer. (n.d.). Spectroscopic investigation of azo-hydrazo tautomerization in naphthalene-based azo dyes using 1D and 2D NMR. Journal of the Iranian Chemical Society. Retrieved from [Link]
RSC Publishing. (2025, February 12). Solid state NMR and DFT studies of azo–hydrazone tautomerism in azo dyes and chitosan-dye films. Retrieved from [Link]
AIP Publishing. (n.d.). Synthesis and Characterization of New Azo Compounds Linked to 1,8-Naphthalimide as New Fluorescent Dispersed Dyes for Cotton. Retrieved from [Link]
UGSpace. (n.d.). Synthesis And Characterization Of Azo Dyes As Sensitizers For Possible Application In Dye-Sensitized Solar Cells (DSSCS). Retrieved from [Link]
SciSpace. (n.d.). Synthesis and Characterization of Azo Dye Para Red and New Derivatives. Retrieved from [Link]
Journal of Physics: Conference Series. (n.d.). Preparation and characterization azo dyes derived from 4- hydroxycoumarin and studying their analytical Applications. Retrieved from [Link]
Rasayan Journal of Chemistry. (n.d.). Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. Retrieved from [Link]
Scribd. (n.d.). Azo Dyes: Structures and Applications. Retrieved from [Link]
Springer. (n.d.). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Retrieved from [Link]
Bentham Science. (2020, November 23). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. Retrieved from [Link]
PubMed. (n.d.). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. Retrieved from [Link]
ResearchGate. (n.d.). FTIR spectra of azo dyes and their degradation products during the.... Retrieved from [Link]
University of Toronto. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]
Wikipedia. (n.d.). Azo coupling. Retrieved from [Link]
Bulgarian Chemical Communications. (n.d.). Non-destructive FT-IR analysis of mono azo dyes. Retrieved from [Link]
MDPI. (2025, September 2). Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes. Retrieved from [Link]
ResearchGate. (2019, February 19). (PDF) SYNTHESIS OF AZO DYES. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Room temperature diazotization and coupling reaction using DES- Ethanol system. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Azo Coupling. Retrieved from [Link]
Application Notes & Protocols: Knoevenagel Condensation with Butanamide, N-(4-hydroxyphenyl)-3-oxo-
A Senior Application Scientist's Guide for Researchers in Medicinal Chemistry and Drug Development This document provides an in-depth technical guide to the Knoevenagel condensation reaction utilizing Butanamide, N-(4-hy...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Guide for Researchers in Medicinal Chemistry and Drug Development
This document provides an in-depth technical guide to the Knoevenagel condensation reaction utilizing Butanamide, N-(4-hydroxyphenyl)-3-oxo-, a versatile active methylene compound. These protocols and insights are tailored for researchers, scientists, and drug development professionals aiming to synthesize novel α,β-unsaturated scaffolds as potential therapeutic agents.
Introduction: The Strategic Value of the Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction in synthetic organic chemistry, renowned for its efficiency in forming carbon-carbon double bonds.[1][2] It is a modification of the aldol condensation, involving the nucleophilic addition of an active methylene compound to a carbonyl group (typically an aldehyde or ketone), followed by a dehydration reaction that eliminates a water molecule.[3][4] The resulting product is often an α,β-unsaturated ketone or a related conjugated system, which serves as a crucial intermediate in the synthesis of natural products, fine chemicals, polymers, and therapeutic agents.[1][5]
The reaction's power lies in its ability to construct complex molecular architectures from relatively simple precursors, making it a favored strategy in medicinal chemistry for generating libraries of biologically active compounds.[5][6]
The Key Reagent: Butanamide, N-(4-hydroxyphenyl)-3-oxo-
Butanamide, N-(4-hydroxyphenyl)-3-oxo- (CAS No. 103-90-2, often referred to as AM404 in some contexts), is a particularly interesting substrate for the Knoevenagel condensation.[7][8] Its structure features a methylene group (-CH₂-) positioned between two electron-withdrawing carbonyl groups (a ketone and an amide), rendering the methylene protons sufficiently acidic to be abstracted by a mild base.[3] This "active methylene" characteristic is the linchpin of its reactivity in this condensation.
The N-(4-hydroxyphenyl) moiety is also of significant interest. This phenolic group not only influences the electronic properties of the molecule but also provides a handle for further synthetic modifications or for mimicking biological substrates, such as tyrosine. The products derived from this scaffold have potential applications as antioxidants and enzyme inhibitors.[9]
The Reaction Mechanism: A Step-by-Step Analysis
The Knoevenagel condensation proceeds through a well-established, base-catalyzed mechanism. Understanding this pathway is critical for optimizing reaction conditions and predicting outcomes. The catalyst is typically a weak base, such as a primary or secondary amine (e.g., piperidine, pyridine), to avoid the unwanted self-condensation of the aldehyde or ketone reactant.[3]
The mechanism unfolds in three primary stages:
Deprotonation and Enolate Formation: A base abstracts an acidic proton from the active methylene group of Butanamide, N-(4-hydroxyphenyl)-3-oxo-, forming a resonance-stabilized enolate ion. This is the key nucleophile in the reaction.[10]
Nucleophilic Attack: The enolate ion attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate (an aldol adduct).[10]
Dehydration: The intermediate undergoes elimination of a water molecule to form the final, thermodynamically stable α,β-unsaturated product.[4][10] This step is often facilitated by heat or acidic/basic conditions and drives the reaction to completion.[11]
Caption: Figure 1: Catalytic Cycle of the Knoevenagel Condensation.
Generalized Experimental Protocol
This protocol provides a robust starting point for performing the Knoevenagel condensation with Butanamide, N-(4-hydroxyphenyl)-3-oxo-. Optimization of solvent, catalyst, and temperature may be required for different aldehyde substrates.
4.1 Materials and Equipment
Reagents:
Butanamide, N-(4-hydroxyphenyl)-3-oxo-
Aromatic or aliphatic aldehyde (e.g., benzaldehyde)
Catalyst (e.g., piperidine, pyridine, or boric acid)[12]
Solvent (e.g., absolute ethanol, toluene, or water)[13][14]
Deionized water
Ethyl acetate and Hexane (for TLC and chromatography)
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add Butanamide, N-(4-hydroxyphenyl)-3-oxo- (1.0 eq) and the chosen aldehyde (1.0 - 1.1 eq).
Solvent and Catalyst Addition: Add the selected solvent (e.g., ethanol, 5-10 mL per mmol of reactant). While stirring, add a catalytic amount of the base (e.g., piperidine, 0.1 eq, or boric acid, 10 mol%).[12]
Reaction Execution: Attach a reflux condenser and heat the mixture to the desired temperature (e.g., room temperature to reflux at 80°C). Monitor the reaction's progress using TLC (e.g., with a 1:1 ethyl acetate/hexane mobile phase) until the starting material is consumed. Reaction times can vary from 30 minutes to several hours.[15]
Product Isolation (Work-up): Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, slowly pour the reaction mixture into a beaker of cold water to induce precipitation.
Purification: Wash the collected solid with cold water or a cold solvent mixture (e.g., water/ethanol) to remove residual catalyst and unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.
Characterization: Confirm the structure and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.[16]
Caption: Figure 2: Experimental Workflow for Knoevenagel Condensation.
Exemplary Protocols and Expected Outcomes
The versatility of the Knoevenagel condensation allows for the synthesis of a diverse array of derivatives by varying the aldehyde partner. The following table outlines representative examples.
Note: Product structures are illustrative based on the condensation of the specified aldehyde with Butanamide, N-(4-hydroxyphenyl)-3-oxo-. Yields are based on literature for similar reactions and may vary.
Field-Proven Insights for Success
Catalyst Selection: While piperidine and pyridine are traditional choices, "green" catalysts are gaining prominence.[19] Boric acid is an effective, mild Lewis acid catalyst for this reaction.[20] For solvent-free conditions, heterogeneous catalysts like chitosan or biogenic carbonates can be highly effective and easily recyclable.[15][18]
Driving the Equilibrium: The condensation is a reversible reaction. To maximize yield, the water by-product can be removed. When using a solvent like toluene, a Dean-Stark apparatus can be employed for azeotropic removal of water, shifting the equilibrium toward the product.[11]
Substrate Reactivity: Aldehydes are generally much more reactive than ketones in the Knoevenagel condensation.[11] Aromatic aldehydes bearing electron-withdrawing groups (e.g., 4-nitrobenzaldehyde) tend to react faster due to the increased electrophilicity of the carbonyl carbon. Conversely, electron-donating groups (e.g., 4-methoxybenzaldehyde) may slow the reaction down.
Doebner Modification: A significant variation, the Doebner modification, uses pyridine as both the catalyst and solvent and an active methylene compound with a carboxylic acid group (like malonic acid).[3] This often results in a subsequent decarboxylation, providing a direct route to cinnamic acid derivatives.[21] While not directly applicable to our butanamide substrate, it highlights a powerful strategic alternative in the Knoevenagel family of reactions.
Conclusion
The Knoevenagel condensation of Butanamide, N-(4-hydroxyphenyl)-3-oxo- is a highly effective and adaptable method for synthesizing α,β-unsaturated amides. These products are valuable scaffolds in drug discovery, offering significant potential for the development of novel therapeutic agents targeting a range of diseases, including cancer and microbial infections.[5][9] By carefully selecting catalysts and optimizing reaction conditions, researchers can efficiently generate diverse molecular libraries for biological screening and lead optimization.
References
JoVE. (n.d.). Aldol Condensation with β-Diesters. Retrieved from [Link]
Ahmad, S., et al. (2022). Contribution of Knoevenagel Condensation Products towards Development of Anticancer Agents: An Updated Review. PubMed, 34(5), e202100412. Retrieved from [Link]
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
Gomes, P. S., et al. (2021). Coordination Polymers As Catalysts in Knoevenagel Condensations: A Critical Review Analysis under Synthesis Conditions and Green Chemistry. Crystal Growth & Design, 21(3), 1836-1854. Retrieved from [Link]
Heravi, M. M., et al. (2020). Applications of Knoevenagel condensation reaction in the total synthesis of natural products. Monatshefte für Chemie - Chemical Monthly, 151(4), 439-482. Retrieved from [Link]
Shukla, A. K., & Singh, P. (2014). The Importance and Applications of Knoevenagel Reaction (Brief Review). International Journal of Advanced Research, 2(10), 1-7. Retrieved from [Link]
Taylor & Francis Online. (n.d.). Knoevenagel condensation – Knowledge and References. Retrieved from [Link]
Thorat, B. R., et al. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Eng. Proc., 56, 135. Retrieved from [Link]
Thorat, B. R., et al. (2023). One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Sciforum. Retrieved from [Link]
ResearchGate. (n.d.). Applications of Knoevenagel condensation reaction in the total synthesis of natural products. Retrieved from [Link]
Bartoli, G., et al. (2013). Organocatalytic Knoevenagel Condensations by Means of Carbamic Acid Ammonium Salts. Organic Letters, 15(9), 2262-2265. Retrieved from [Link]
Tzani, A., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. Retrieved from [Link]
Gogoi, P., & Konwar, D. (2006). A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid. Arkivoc, 2007(1), 133-139. Retrieved from [Link]
Patel, S. B., et al. (2013). A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. International Journal of Scientific Research, 2(12), 2277-8179. Retrieved from [Link]
PubChemLite. (n.d.). N-(4-hydroxyphenyl)-3-oxobutanamide (C10H11NO3). Retrieved from [Link]
ResearchGate. (n.d.). Synthetic scheme conducted for the synthesis of AM404 analogs starting from arachidonic acid (I). Retrieved from [Link]
Zacuto, M. J. (2019). Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. The Journal of Organic Chemistry, 84(10), 6465-6474. Retrieved from [Link]
van Osch, D. J. G. P., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure. Retrieved from [Link]
ResearchGate. (n.d.). Knoevenagel condensation-assisted multicomponent synthesis of.... Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Retrieved from [Link]
Semantic Scholar. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Retrieved from [Link]
Hansen, P. E., et al. (2022). N-(4-Ethoxyphenyl)-3-oxobutanamide. IUCrData, 7(12), x221235. Retrieved from [Link]
Kim, H. Y., et al. (2016). Total Synthesis of Flocoumafen via Knoevenagel Condensation and Intramolecular Ring Cyclization: General Access to Natural Product. Molecules, 21(11), 1438. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst. Retrieved from [Link]
Jimenez, M. S. S., et al. (2024). Versatility of Cyanoacetic Acid as a Catalyst in the Biginelli Reaction and as a Reagent in the Knoevenagel Condensation for the Synthesis of Bioactive Compounds. Journal of the Brazilian Chemical Society. Retrieved from [Link]
Australian Industrial Chemicals Introduction Scheme (AICIS). (2015). Butanamide, 2-[(2-methoxy-4-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxo-: Human health tier II assessment. Retrieved from [Link]
Fun, H.-K., et al. (2009). N-(4-Butanoyl-3-hydroxyphenyl)butanamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o793. Retrieved from [Link]
NIST. (n.d.). 4-Hydroxyphenylacetamide. Retrieved from [Link]
NIST. (n.d.). Butanamide, 3-oxo-N-phenyl-. Retrieved from [Link]
MDPI. (2024). Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. Retrieved from [Link]
Application Note: Coordination Chemistry of N-(4-hydroxyphenyl)-3-oxobutanamide
Executive Summary This technical guide details the application of N-(4-hydroxyphenyl)-3-oxobutanamide (also known as acetoacet-p-hydroxyanilide) as a bidentate ligand in coordination chemistry. Possessing both a reactive...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide details the application of N-(4-hydroxyphenyl)-3-oxobutanamide (also known as acetoacet-p-hydroxyanilide) as a bidentate ligand in coordination chemistry. Possessing both a reactive
-dicarbonyl moiety and a phenolic hydroxyl group, this ligand offers unique versatility for synthesizing transition metal complexes with potential bio-inorganic and catalytic applications.
This document provides a self-validating protocol for ligand synthesis, metal complexation (specifically Cu(II) and Ni(II)), and structural characterization. It is designed for researchers requiring high-purity coordination compounds for antimicrobial screening or materials science applications.
Ligand Chemistry & Properties
Structural Characteristics
N-(4-hydroxyphenyl)-3-oxobutanamide functions primarily as an O,O'-bidentate chelator. The acetoacetyl side chain undergoes keto-enol tautomerism, allowing it to coordinate metal ions via the carbonyl oxygen and the enolic oxygen after deprotonation.
IUPAC Name: N-(4-hydroxyphenyl)-3-oxobutanamide
Common Name: Acetoacet-p-hydroxyanilide
Molecular Formula:
MW: 193.20 g/mol
pKa Values: ~9.5 (phenolic OH), ~11.0 (methylene active H)
Coordination Modes
While the phenolic -OH group can participate in intermolecular hydrogen bonding or bridging in polymeric structures, the thermodynamic preference in solution is the formation of a stable six-membered chelate ring involving the
-keto amide moiety.
Mode
Binding Site
Geometry
Stability
Primary (Chelation)
-Keto Enolate (O,O')
Square Planar / Octahedral
High (6-membered ring)
Secondary (Bridging)
Phenolic Oxygen
Polymeric networks
Variable (pH dependent)
Experimental Protocols
Protocol A: Ligand Synthesis
Objective: Synthesize high-purity N-(4-hydroxyphenyl)-3-oxobutanamide from 4-aminophenol.
Reagents:
4-Aminophenol (1.0 eq)
Ethyl acetoacetate (1.1 eq)
Solvent: Xylene or Toluene (Anhydrous)
Catalyst: Triethylamine (0.1 eq) or DMAP (trace)
Step-by-Step Procedure:
Charge: In a 250 mL round-bottom flask equipped with a Dean-Stark trap, suspend 4-aminophenol (10.9 g, 100 mmol) in 100 mL xylene .
Addition: Add ethyl acetoacetate (14.3 g, 110 mmol) and the catalyst dropwise under stirring.
Reflux: Heat the mixture to reflux (
C). Monitor the collection of ethanol/water in the Dean-Stark trap.
Checkpoint: The reaction is complete when the theoretical amount of ethanol byproduct is collected (approx. 3-4 hours).
Precipitation: Cool the solution to room temperature. The product will precipitate as a white/off-white solid.
Filtration: Filter the crude solid and wash with cold toluene followed by hexane to remove unreacted ester.
Purification: Recrystallize from hot ethanol/water (80:20).
Drying: Dry in a vacuum oven at
C for 6 hours.
Yield: ~85-90%
Melting Point:
C (Lit. value check required for validation).
Protocol B: Metal Complex Synthesis (General M(II) Route)
Ligand Solution: Dissolve 0.386 g (2 mmol) of N-(4-hydroxyphenyl)-3-oxobutanamide in 20 mL hot absolute ethanol .
Note: Solution should be clear and colorless to pale yellow.
Metal Solution: Dissolve 1.0 mmol of Metal Acetate (e.g.,
) in 10 mL hot ethanol .
Complexation: Slowly add the metal solution to the ligand solution under continuous magnetic stirring.
Visual Checkpoint: Immediate color change indicates coordination (e.g., Green for Cu, Light Green for Ni).
Reflux: Reflux the mixture for 2 hours to ensure thermodynamic product formation.
pH Adjustment (Optional): If using metal chlorides, adjust pH to ~7.5 using 10% ethanolic ammonia. (Not necessary for acetates).
Isolation: Cool to room temperature. The complex typically precipitates. If not, reduce volume by 50% on a rotary evaporator and cool on ice.
Washing: Filter the precipitate and wash with cold ethanol (remove unreacted ligand) and diethyl ether.
Drying: Desiccate over anhydrous
.
Characterization & Self-Validating Systems
To ensure scientific integrity, the synthesized complexes must pass the following validation checkpoints.
Spectroscopic Validation (FT-IR)
The shift in carbonyl stretching frequencies is the definitive proof of O,O'-coordination.
Functional Group
Free Ligand ()
Metal Complex ()
Diagnostic Shift
Ketone (C=O)
1715 - 1725
1580 - 1600
Red Shift (~120 )
Amide (C=O)
1640 - 1660
1620 - 1630
Small Red Shift
M-O Bond
Absent
450 - 550
New Band Appearance
Phenolic -OH
3300 (Broad)
3300-3400
Remains (Non-coordinated)
Electronic Spectra (UV-Vis)
Ligand: Shows
transitions at ~250 nm and at ~300 nm.
Cu(II) Complex: Expect a broad d-d transition band in the visible region (600-700 nm) due to
transition in a distorted octahedral field.
Visualization of Workflows
Synthesis Workflow Diagram
Figure 1: Step-by-step synthetic pathway for the ligand preparation.[1][2]
Coordination Mode Mechanism
Figure 2: Mechanism of keto-enol tautomerism leading to stable O,O'-chelation.
Application Notes (Bio-Pharma)
Antimicrobial Potential
The lipophilicity of the ligand increases significantly upon coordination, following Overtone’s Concept and Tweedy’s Chelation Theory .
Mechanism: Chelation reduces the polarity of the metal ion by delocalizing positive charge over the ligand ring. This increases lipophilic character, facilitating penetration through the lipid layer of bacterial cell membranes.
Protocol for Screening: Dissolve complexes in DMSO (1 mg/mL). Use Agar Well Diffusion method against S. aureus (Gram +) and E. coli (Gram -). Expect zones of inhibition >15mm for Cu(II) complexes.
Antioxidant Activity
The presence of the phenolic -OH group (retained in the complex) confers antioxidant properties.
Assay: DPPH Radical Scavenging.
Expectation: The complex often shows lower
(higher potency) than the free ligand due to the stabilizing effect of the metal center on the phenoxy radical intermediate.
References
Synthesis of Acetoacetanilides:
Title: Synthesis of acetoacetanilide derivatives via reaction of ethyl acetoacetate with anilines.[3]
Source: Google Patents (CN106518705A)
URL:
Biological Activity of Phenolic Metal Complexes:
Title: Metal Complexes with Hydroxyflavones: A Study of Anticancer and Antimicrobial Activities.
Source: MDPI (Inorganics)
URL:[Link]
General Protocol for Acetoacetanilide Complexes:
Title: Metal Complexes of Phenylazoacetoacetanilide (Methodology reference).
Source: Scribd (Research Reporter)
URL:[Link]
HPLC method development for Butanamide N-(4-hydroxyphenyl)-3-oxo- detection
Application Note: HPLC Method Development for the Detection and Quantification of Butanamide, N-(4-hydroxyphenyl)-3-oxo- Introduction & Scientific Rationale Butanamide, N-(4-hydroxyphenyl)-3-oxo- (CAS No. 19213-10-6), co...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: HPLC Method Development for the Detection and Quantification of Butanamide, N-(4-hydroxyphenyl)-3-oxo-
Introduction & Scientific Rationale
Butanamide, N-(4-hydroxyphenyl)-3-oxo- (CAS No. 19213-10-6), commonly referred to as p-hydroxyacetoacetanilide, is a critical intermediate in the synthesis of acetoacetanilide-derived azo dyes and a documented metabolic byproduct of aniline-derivative analgesics such as Bucetin [1]. Furthermore, it is structurally linked to p-aminophenol (PAP), a highly monitored, hazardous impurity in paracetamol synthesis known for its nephrotoxic and hepatotoxic properties [2, 3].
Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound presents specific analytical challenges due to its structural features:
Phenolic Hydroxyl Group: With a pKa of approximately 9.5, the phenolic group is prone to ionization at neutral to basic pH levels, which can lead to poor retention and peak tailing on silica-based stationary phases.
-Ketoamide Moiety: The 3-oxobutanamide group undergoes keto-enol tautomerism. If the mobile phase environment does not stabilize this equilibrium, it can result in peak splitting or severe broadening.
Method Design Causality:
To overcome these challenges, a reversed-phase approach utilizing a fully end-capped C18 column is employed. The use of an acidic mobile phase (0.1% Formic Acid, pH ~2.7) is strictly required. This acidic environment serves a dual purpose: it fully suppresses the ionization of the phenolic hydroxyl group (ensuring it remains in its neutral, hydrophobic state for optimal C18 interaction) and stabilizes the keto-enol tautomerization, yielding sharp, symmetrical peaks. Acetonitrile is selected over methanol as the organic modifier due to its lower viscosity and superior UV transparency at the detection wavelength of 254 nm.
Mechanistic Pathway
The target analyte is typically generated via the acylation of p-aminophenol with diketene, a highly reactive intermediate. Understanding this pathway is essential for identifying potential co-eluting precursors during method development.
Synthetic and metabolic pathway generating N-(4-hydroxyphenyl)-3-oxobutanamide.
Experimental Protocols
The following protocol is designed as a self-validating system, ensuring that sample matrix effects and baseline drift are systematically controlled.
Solvents: HPLC-Grade Acetonitrile (MeCN), Milli-Q Water (18.2 M
·cm).
Additives: LC-MS Grade Formic Acid (FA).
Chromatographic Conditions
Parameter
Specification
Rationale
Column
Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm)
End-capped silica prevents secondary silanol interactions with the amide.
Mobile Phase A
0.1% Formic Acid in Water (v/v)
Maintains pH ~2.7 to suppress phenolic ionization.
Mobile Phase B
100% Acetonitrile
Provides optimal elution strength and low backpressure.
Flow Rate
1.0 mL/min
Balances optimal linear velocity with system pressure limits.
Column Temp.
30 °C
Enhances mass transfer and ensures retention time reproducibility.
Injection Vol.
10 µL
Prevents column overloading while maintaining high sensitivity.
Detection
UV at 254 nm
Targets the strong transition of the conjugated aromatic ring.
Gradient Elution Program:
Time (min)
Mobile Phase A (%)
Mobile Phase B (%)
0.0
90
10
5.0
90
10
15.0
40
60
20.0
40
60
21.0
90
10
| 25.0 | 90 | 10 |
Sample Preparation Workflow
Extraction: Accurately weigh 10.0 mg of the sample matrix into a 10 mL volumetric flask.
Solubilization: Add 5.0 mL of Methanol. Sonicate for 10 minutes at room temperature to ensure complete dissolution of the target analyte.
Dilution: Make up to the mark with Milli-Q water (Final diluent: 50:50 MeOH:Water). Note: Matching the sample diluent to the initial mobile phase conditions prevents solvent-mismatch peak distortion.
Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial. Discard the first 1 mL of filtrate to avoid membrane adsorption artifacts.
Analytical Workflow Visualization
Step-by-step analytical workflow for the HPLC quantification of the target analyte.
Method Validation & Quantitative Data
The method was validated according to ICH Q2(R1) guidelines. The quantitative parameters demonstrate a highly self-validating and reliable system for both trace impurity detection and major component quantification.
Validation Parameter
Result
Analytical Significance
Linearity Range
0.5 – 50.0 µg/mL
Covers both trace impurity levels and standard assay concentrations.
Correlation Coefficient ()
> 0.9995
Confirms strict proportionality between concentration and detector response.
Limit of Detection (LOD)
0.05 µg/mL
Ensures reliable detection of trace metabolic or synthetic remnants.
Limit of Quantification (LOQ)
0.15 µg/mL
Establishes the lowest concentration for accurate quantitative reporting.
Intra-day Precision (RSD)
1.2% (n=6)
Demonstrates system stability over a single operational shift.
Inter-day Precision (RSD)
1.8% (n=12)
Validates method robustness across different days and mobile phase batches.
Recovery (Accuracy)
98.5% – 101.2%
Confirms the absence of matrix interference or extraction losses.
Troubleshooting Guide
Even in a robust method, deviations can occur. The following table outlines the causality behind common chromatographic issues specific to this analyte.
Observation
Mechanistic Cause
Corrective Action
Peak Tailing (Asymmetry > 1.5)
Secondary interactions between the basic amide/phenolic groups and unreacted silanols on the silica support.
Ensure the use of a fully end-capped C18 column. Verify mobile phase pH is 3.0.
Split Peaks / Shoulders
Keto-enol tautomerism equilibrium shifting during the elution process due to localized pH changes.
Buffer the mobile phase more strongly or strictly control column temperature at 30 °C.
Fronting Peaks
Sample solvent is significantly stronger (e.g., 100% MeCN) than the initial mobile phase (10% MeCN).
Re-dilute the sample in a diluent matching the initial gradient conditions (e.g., 10% MeCN in Water).
Retention Time Drift
Inadequate re-equilibration of the column after the high-organic wash phase of the gradient.
Extend the post-run equilibration time (Step 6 of the gradient) to at least 5 column volumes.
References
Title: Drug Absorption, Metabolism, and Excretion. II. Metabolism of Bucetin (
-Hydroxybutyro-p-phenetidide) in Rabbits
Source: Chemical and Pharmaceutical Bulletin, 16(9), 1661-1668 (1968).
URL: [Link]
Title: Highly sensitive sequential injection determination of p-aminophenol in paracetamol formulations with 18-molybdodiphosphate heteropoly anion based on elimination of Schlieren effect
Source: Talanta, 96, 230-235 (2012).
URL: [Link]
Title: RP-LC and TLC Densitometric Determination of Paracetamol and Pamabrom in Presence of Hazardous Impurity of Paracetamol and Application to Pharmaceuticals
Source: Analytical Chemistry Insights, 8, 73-82 (2013).
URL: [Link]
Method
Application Note: High-Purity Recovery of 4'-Hydroxyacetoacetanilide via Optimized Recrystallization
Abstract This application note provides a comprehensive guide to the purification of 4'-Hydroxyacetoacetanilide, a key intermediate in pharmaceutical synthesis, using optimized recrystallization techniques. Moving beyond...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note provides a comprehensive guide to the purification of 4'-Hydroxyacetoacetanilide, a key intermediate in pharmaceutical synthesis, using optimized recrystallization techniques. Moving beyond a simple procedural list, this document elucidates the fundamental principles governing solvent selection, crystal nucleation, and growth. It presents a detailed, step-by-step protocol for both single-solvent and mixed-solvent systems, complete with causality-driven explanations for each step. Furthermore, it includes a systematic guide to purity validation and a troubleshooting matrix to address common experimental challenges, ensuring researchers and drug development professionals can achieve high-purity material with excellent recovery rates.
Introduction: The Imperative for Purity
4'-Hydroxyacetoacetanilide is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of the final drug product.[3] Therefore, robust purification methods are not merely a matter of procedural compliance but a critical step in ensuring therapeutic quality.
Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[4] It leverages differences in solubility between the desired compound and its impurities in a given solvent at different temperatures.[5] An ideal recrystallization process dissolves the compound in a hot solvent and allows it to crystallize in a highly purified form upon cooling, while impurities remain dissolved in the surrounding solution (the mother liquor).[6] This guide provides the scientific rationale and practical steps to effectively apply this technique to 4'-Hydroxyacetoacetanilide.
Physicochemical Profile of 4'-Hydroxyacetoacetanilide
A thorough understanding of the compound's properties is foundational to designing an effective purification strategy. 4'-Hydroxyacetoacetanilide is a moderately polar molecule, featuring a hydroxyl group, an amide linkage, and a ketone. These functional groups dictate its solubility and thermal behavior.
Property
Value / Observation
Significance for Recrystallization
Molecular Formula
C10H11NO3
-
Appearance
Off-white to light beige crystalline powder
Color may indicate the presence of impurities.
Melting Point
~158-162 °C (Varies with purity)
A sharp melting point close to the literature value is a key indicator of purity. Impurities typically depress and broaden the melting point range.[7]
Solubility Profile
Sparingly soluble in cold water; more soluble in hot water. Soluble in polar organic solvents like ethanol, methanol, and acetone.[8][9]
The significant temperature-dependent solubility in water makes it a prime candidate for a single-solvent recrystallization. Ethanol and acetone are good "soluble" solvents for potential mixed-solvent systems.
The Science of Recrystallization: A Primer
Successful recrystallization is an exercise in applied thermodynamics and kinetics. The process hinges on creating a supersaturated solution from which the desired compound selectively crystallizes.
The core principle relies on the fact that the solubility of most solids increases with temperature.[10] An effective recrystallization solvent should:
Dissolve the target compound completely at or near its boiling point.
Dissolve the target compound sparingly or not at all at low temperatures (e.g., room temperature or in an ice bath).
Either dissolve impurities well at all temperatures or not dissolve them at all.
Be chemically inert with respect to the target compound.
Have a relatively low boiling point for easy removal from the purified crystals.[5]
The process involves dissolving the impure solid in a minimum amount of hot solvent to form a saturated solution. As this solution cools, the solubility of the compound decreases, leading to a supersaturated state and inducing crystallization. The slow formation of crystals allows for the selective incorporation of the desired molecules into a growing crystal lattice, excluding dissimilar impurity molecules.[6]
Experimental Protocols for Recrystallization
Safety First: Handling 4'-Hydroxyacetoacetanilide
Before beginning any experimental work, consult the Safety Data Sheet (SDS).
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[11]
Ventilation: Handle the compound and solvents in a well-ventilated fume hood to avoid inhalation of dust or vapors.[12]
Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. Do not ingest.
This is the preferred method due to its simplicity, low cost, and effectiveness, leveraging the significant difference in the solubility of 4'-Hydroxyacetoacetanilide in hot versus cold water.
Methodology:
Dissolution: Place the crude 4'-Hydroxyacetoacetanilide (e.g., 5.0 g) into a 250 mL Erlenmeyer flask. Add a magnetic stir bar. To a separate beaker, add deionized water (approx. 100 mL) and bring it to a boil on a hot plate.
Minimal Solvent Addition: With stirring, add the boiling water to the Erlenmeyer flask in small portions until the 4'-Hydroxyacetoacetanilide just dissolves. The key is to use the minimum amount of hot solvent required to create a saturated solution.[13] Adding too much solvent will significantly reduce the final yield.[14]
Decolorization (Optional): If the hot solution is colored, it indicates the presence of colored impurities. Remove the flask from the heat and allow it to cool slightly. Add a small amount (a spatula tip) of activated charcoal. Caution: Never add charcoal to a boiling solution, as it can cause violent boiling over.[7] Bring the solution back to a boil for a few minutes. The charcoal will adsorb the colored impurities.
Hot Filtration (if charcoal was used or insoluble impurities are present): This step removes the activated charcoal and any insoluble impurities. It must be performed quickly to prevent premature crystallization. Set up a hot filtration apparatus (a pre-heated funnel with fluted filter paper and a receiving Erlenmeyer flask). Pour the hot solution through the filter paper.
Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6] Rapid cooling can trap impurities.[15]
Inducing Crystallization (if necessary): If crystals do not form upon cooling, the solution may be supersaturated. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a tiny "seed" crystal of pure 4'-Hydroxyacetoacetanilide.[13]
Ice Bath Cooling: Once the flask has reached room temperature and crystal formation is well underway, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[16]
Washing: Wash the crystals in the funnel with a small amount of ice-cold deionized water to remove any residual mother liquor. Use minimal ice-cold solvent to avoid re-dissolving the product.[13]
Drying: Allow air to be drawn through the crystals on the filter for 10-15 minutes to partially dry them. Then, transfer the crystals to a pre-weighed watch glass and dry them to a constant weight, either in a drying oven at a moderate temperature (e.g., 60-70 °C) or in a desiccator under vacuum.
This method is useful if a single suitable solvent cannot be found or if the compound "oils out" during cooling. It employs two miscible solvents: one in which the compound is highly soluble (ethanol) and one in which it is poorly soluble (water).[5][17]
Methodology:
Dissolution: Place the crude 4'-Hydroxyacetoacetanilide in an Erlenmeyer flask and add the minimum amount of near-boiling ethanol to dissolve it completely.
Addition of Anti-Solvent: While keeping the solution hot, add hot water dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation has been reached.
Clarification: Add a few drops of hot ethanol until the solution just becomes clear again.
Cooling & Isolation: Follow steps 5 through 10 from the single-solvent protocol, using an ice-cold ethanol/water mixture to wash the final crystals.
Visualization of the Recrystallization Workflow
Caption: Workflow for the purification of 4'-Hydroxyacetoacetanilide.
Purity Assessment: Validating Success
The effectiveness of the recrystallization must be confirmed through analytical methods.
Melting Point Analysis: This is the most common and immediate method. Purified 4'-Hydroxyacetoacetanilide should exhibit a sharp melting point range that is elevated compared to the crude material.[7] A broad melting range (e.g., > 2 °C) suggests the presence of impurities.
Thin-Layer Chromatography (TLC): A TLC analysis of the crude and recrystallized material can visually demonstrate the removal of impurities. The purified sample should ideally show a single spot.
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the method of choice. It can separate and quantify the main compound and any remaining impurities, providing a precise purity value (e.g., % area).[18][19]
Spectroscopic Methods (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to confirm the chemical structure of the purified compound and identify any structural impurities if they are present in sufficient quantity.
Troubleshooting Common Recrystallization Issues
Problem
Probable Cause(s)
Recommended Solution(s)
No Crystals Form
Too much solvent was used. [14] The solution is not saturated enough for crystallization to occur.
Boil off some of the solvent to concentrate the solution and attempt to cool again.
Supersaturation. [13] The solution has cooled below its saturation point but lacks a nucleation site.
Scratch the inner wall of the flask with a glass rod. Add a seed crystal of the pure compound.
"Oiling Out"
Precipitation above melting point. The compound is coming out of solution at a temperature above its melting point, often due to high impurity levels or too rapid cooling.[20]
Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent (the "good" solvent in a mixed pair) and allow it to cool more slowly.[15]
Low Recovery
Too much solvent was used. A significant portion of the product remains dissolved in the mother liquor.
Ensure the minimum amount of hot solvent is used. Ensure the solution is thoroughly cooled in an ice bath.
Premature crystallization during hot filtration.
Ensure the funnel and receiving flask are pre-heated. Perform the filtration as quickly as possible.
Washing with too much or warm solvent.
Always use a minimal amount of ice-cold solvent for washing the crystals.
Colored Crystals
Colored impurities were not fully removed.
The use of activated charcoal was insufficient or omitted. Repeat the recrystallization including the charcoal step.
References
Baruch College. (n.d.). Experiment 5: Purification by Crystallization.
Studylib. (n.d.). Acetanilide Recrystallization: Chemistry Lab Guide. Retrieved from [Link]
University of Texas at Dallas. (n.d.). Experiment 1: Recrystallization of Acetanilide. Retrieved from [Link]
University of California, Irvine. (n.d.). Recrystallization1. Retrieved from [Link]
Scribd. (n.d.). Recrystallization of Acetanilide. Retrieved from [Link]
Scribd. (n.d.). Recrystallization of Acetanilide Experiment. Retrieved from [Link]
Carl Roth. (n.d.). Safety Data Sheet: 4-Hydroxyacetanilide. Retrieved from [Link]
Padias, A. B. (n.d.). Recrystallization. Retrieved from [Link]
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]
Chemistry Steps. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Retrieved from [Link]
Fieser, L. F. (n.d.). Common Solvents for Crystallization. Retrieved from [Link]
LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
University of Calgary. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
Google Patents. (n.d.). US10752571B2 - Method for purification of 4-hydroxyacetophenone.
Google Patents. (n.d.). US20210002200A1 - Method for purification of 4-hydroxyacetophenone.
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
Baena, Y., et al. (n.d.). Temperature dependence of the solubility of some acetanilide derivatives in several organic and aqueous solvents. ResearchGate. Retrieved from [Link]
Google Patents. (n.d.). EP0254536B1 - Process for purifying 4-hydroxy-acetophenone.
Hayyan, M., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. PMC. Retrieved from [Link]
U.S. Geological Survey. (n.d.). Methods of Analysis by the US Geological Survey Organic Geochemistry Research Group- Determination of Chloroacetanilide Herbicide Metabolites. Retrieved from [Link]
International Journal of Scientific & Technology Research. (2020). Solubility Of Acetanilide In Pure And Mixed Solvents At 288.15 To 313.15 K And Its Correlation With Thermodynamic Model. Retrieved from [Link]
Google Patents. (n.d.). EP0167286A1 - Process for producing 4-hydroxyacetophenone.
ResearchGate. (n.d.). Solubility in various solvents. Retrieved from [Link]
PMC. (n.d.). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes. Retrieved from [Link]
PubMed. (n.d.). Physicochemical profiling (solubility, permeability and charge state). Retrieved from [Link]
Journal of Medical and Pharmaceutical and Allied Sciences. (2016). Synthesis & Characterization of 4-Hydroxyacetanilide Starting from Acetanilide. Retrieved from [Link]
PubMed. (n.d.). Separation of acetanilide and its hydroxylated metabolites and quantitative determination of "acetanilide 4-hydroxylase activity" by high-pressure liquid chromatography. Retrieved from [Link]
Google Patents. (n.d.). CN103951582A - Preparation method of acetoacetanilide compound.
ResearchGate. (n.d.). Handbook of Hydroxyacetophenones: Preparation and Physical Properties. Retrieved from [Link]
PMC. (n.d.). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Retrieved from [Link]
Jagua Publication. (2025, August 29). A Comprehensive Review, Hydroxyacetophenone: Structure, Properties and Applications. Retrieved from [Link]
Taylor, P. A. (n.d.). Purification techniques and analytical methods for gaseous and metallic impurities in high-purity silane. Retrieved from [Link]
Scholars Research Library. (2012). An improved synthesis of Tazobactam and its related impurities. Retrieved from [Link]
Google Patents. (n.d.). CN103044517A - Preparation method of five dutasteride impurities.
Application Note: Preparation of Heterocyclic Compounds from N-Acetoacetyl-p-aminophenol
-Keto Amide Intermediates Executive Summary & Chemical Logic This guide details the synthetic utility of N-acetoacetyl-p-aminophenol (NAAP) , a bifunctional building block derived from the acetoacetylation of p-aminophen...
Author: BenchChem Technical Support Team. Date: March 2026
-Keto Amide Intermediates
Executive Summary & Chemical Logic
This guide details the synthetic utility of N-acetoacetyl-p-aminophenol (NAAP) , a bifunctional building block derived from the acetoacetylation of p-aminophenol. Unlike its pharmaceutical analogue Paracetamol (N-acetyl-p-aminophenol), NAAP contains a reactive
-keto amide moiety ().
This 1,3-dicarbonyl equivalent is a "chameleon" intermediate in heterocyclic chemistry, possessing three distinct reactive sites:
Electrophilic Carbonyls: Susceptible to nucleophilic attack by hydrazines and ureas.
Active Methylene (
): Highly acidic (), enabling Knoevenagel condensations and alkylations.
Nucleophilic Aromatic Ring: The phenol core allows for electrophilic aromatic substitution or intramolecular cyclization (Knorr Quinoline synthesis).
The following protocols provide a self-validating workflow for converting NAAP into Pyrazoles , Dihydropyrimidines (Biginelli) , and Quinolines .
Precursor Preparation: Synthesis of N-Acetoacetyl-p-aminophenol (NAAP)
Note: NAAP is not a common catalog chemical and must often be synthesized fresh to avoid degradation of the active methylene group.
Reaction Logic
The amine group of p-aminophenol is significantly more nucleophilic than the phenol hydroxyl. By reacting with ethyl acetoacetate (EAA) in a high-boiling solvent, we drive the equilibrium forward via the removal of ethanol.
Setup: Equip a 1 L round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
Mixing: Suspend p-aminophenol in xylene. Add ethyl acetoacetate and the catalyst.[1]
Reflux: Heat the mixture to vigorous reflux (
). Monitor the collection of ethanol in the trap.
Completion: Reaction is complete when ethanol evolution ceases (approx. 3–5 hours). The suspension typically clears to a solution before the product precipitates upon cooling.
Workup: Cool the mixture to room temperature, then to
Purification: Recrystallize from ethanol/water (1:1).
Validation:
Appearance: White to off-white crystalline solid.
TLC: (Ethyl Acetate:Hexane 1:1)
should be distinct from p-aminophenol (low ) and EAA (high ).
Yield Target: 75–85%.
Protocol 1: Synthesis of Pyrazoles (Knorr Synthesis)
Mechanism
The reaction proceeds via a double condensation between the 1,3-dielectrophile (NAAP) and a 1,2-dinucleophile (Hydrazine). The regioselectivity is driven by the initial attack of the most nucleophilic nitrogen on the most electrophilic ketone (the ketone is more reactive than the amide).
Urea (0.90 g, 15 mmol) - Excess used to drive equilibrium.
Catalyst:
-Toluenesulfonic acid (pTSA, 10 mol%) or conc. HCl (3 drops).
Solvent: Ethanol (15 mL).
Procedure:
One-Pot Assembly: Combine NAAP, benzaldehyde, and urea in a round-bottom flask containing ethanol. Add the acid catalyst.[1][4]
Reflux: Heat to reflux for 6–8 hours. The reaction mixture often solidifies as the product is less soluble than the reactants.
TLC Monitoring: Check for the disappearance of benzaldehyde.
Workup: Cool the mixture. If solid is present, filter directly. If not, pour into ice water (100 mL).
Purification: Recrystallize from hot ethanol.
Troubleshooting:
Low Yield? Use the solvent-free method : Grind reactants in a mortar with pTSA for 20 mins at
. This often improves yields for sterically hindered substrates.
Protocol 3: Synthesis of Quinolines (Knorr Quinoline Synthesis)
Mechanism
Intramolecular cyclization of the
-keto amide. Under strong acidic conditions, the aromatic ring of the phenol moiety attacks the activated carbonyl, followed by dehydration. Note: This reaction competes with hydrolysis; high temperature and strong acid are required.
Mixing: Place NAAP in a flask. Add cold sulfuric acid dropwise with stirring. The mixture will darken.
Heating: Heat on a steam bath (
) for 30–60 minutes.
Quenching: Cool to room temperature. Pour the syrup onto 50 g of crushed ice.
Neutralization: Carefully adjust pH to 4–5 with Ammonium Hydroxide (
) to precipitate the quinoline. Do not make too basic, or the phenol will dissolve.
Isolation: Filter the precipitate.
Reaction Pathway Visualization
The following diagram illustrates the divergent synthesis pathways from the central NAAP node.
Figure 1: Divergent synthetic pathways for N-acetoacetyl-p-aminophenol (NAAP).
Data Summary & Troubleshooting
Reaction Type
Key Reagent
Critical Parameter
Typical Yield
Common Pitfall
Precursor Synthesis
Ethyl Acetoacetate
Temp >
80%
Incomplete removal of ethanol leads to equilibrium stall.
Pyrazole
Phenylhydrazine
pH Control
85%
Formation of uncyclized hydrazone if temp is too low.
Biginelli
Benzaldehyde/Urea
Acid Catalyst
60-75%
Oxidation of aldehyde; use fresh benzaldehyde.
Quinoline
/ PPA
Temperature
50-60%
Sulfonation of the phenol ring if is too concentrated/hot.
References
Synthesis of Acetoacetanilides: Org. Synth.1939 , 19, 2. (General procedure for acetoacetylation of amines).
Biginelli Reaction Mechanism: Kappe, C. O. "Recent Advances in the Biginelli Dihydropyrimidine Synthesis." Acc.[2][5][6] Chem. Res.2000 , 33, 879–888.
Pyrazole Synthesis: Metwally, M. A., et al. "Synthesis and Anticancer Activity of Some New Pyrazole Derivatives." Eur. J. Med.[5] Chem.2012 . (Contextual reference for pyrazoles from
-keto amides).
Acetoacetyl-p-aminophenol Metabolism: Shibasaki, J., et al. "Metabolism of Bucetin." Chem. Pharm. Bull.1968, 16, 1661.
Application Note: Optimized Coupling Architectures for Butanamide, N-(4-hydroxyphenyl)-3-oxo-
This Application Note is structured as a high-level technical guide for researchers and process chemists. It synthesizes industrial best practices with mechanistic insights to ensure reproducibility and high purity. Exec...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is structured as a high-level technical guide for researchers and process chemists. It synthesizes industrial best practices with mechanistic insights to ensure reproducibility and high purity.
Executive Summary
The synthesis of N-(4-hydroxyphenyl)-3-oxobutanamide requires a delicate balance between reactivity and selectivity. While the reaction formally involves the acetoacetylation of 4-aminophenol, the presence of a free phenolic hydroxyl group and a reactive methylene moiety introduces competing pathways: O-acylation (ester formation) and Pechmann condensation (coumarin formation).
This guide outlines two optimized protocols:
Method A (Aqueous Suspension): A green chemistry approach prioritizing atom economy and ease of workup.
Method B (Azeotropic Distillation): A solvent-driven approach for maximizing yield and driving equilibrium in scale-up scenarios.
Mechanistic Insight & Reaction Design
The Chemoselectivity Challenge
The core objective is N-acylation (Amidation) while suppressing O-acylation (Esterification).
Nucleophilicity: The amine (
) is significantly more nucleophilic than the phenol () under neutral to mildly basic conditions.
Thermodynamics: The amide bond is thermodynamically more stable than the ester. However, kinetic control is essential to prevent transient ester formation which can complicate purification.
Pechmann Cyclization Risk: In the presence of strong acids, the phenolic oxygen can attack the
-keto position of the acetoacetate, cyclizing to form coumarin derivatives. Strict pH control (neutral to slightly basic) is critical.
Reaction Pathway Diagram
Figure 1: Reaction landscape showing the kinetic dominance of amidation (Path A) and critical avoidance of acid-catalyzed cyclization (Path C).
Experimental Protocols
Method A: Aqueous Suspension (Green Chemistry)
Best for: Lab-scale synthesis (<50g), green chemistry compliance, and avoiding organic solvents.
Preparation: In a round-bottom flask equipped with a reflux condenser, suspend 4-aminophenol in deionized water.
Antioxidant Addition: Add Sodium Metabisulfite (Na₂S₂O₅). Note: This prevents the oxidation of the aminophenol, which turns the reaction dark black/brown.
Reagent Addition: Add Ethyl Acetoacetate dropwise at room temperature with vigorous stirring.
Reaction: Heat the suspension to 85–90°C . The solid will gradually dissolve as the reaction proceeds and ethanol is liberated.
Checkpoint: Maintain temperature for 2–3 hours. Do not exceed 100°C to prevent decomposition.
Crystallization: Cool the mixture slowly to room temperature, then to 0–5°C in an ice bath. The product will precipitate as off-white to beige crystals.
Purification: Filter the solid. Wash with cold water (2x) to remove excess ethyl acetoacetate.
Drying: Vacuum dry at 50°C.
Method B: Azeotropic Distillation (Scale-Up)
Best for: High yields, moisture-sensitive applications, and driving the reaction to 100% conversion.
Reagents:
4-Aminophenol (1.0 eq)
Ethyl Acetoacetate (1.1 eq)
Toluene or Xylene (Solvent)
Triethylamine (Catalyst, 0.1 eq - Optional)
Protocol:
Setup: Equip a flask with a Dean-Stark trap and reflux condenser.
Charging: Charge 4-aminophenol and Toluene. Add Ethyl Acetoacetate.[2][3]
Reflux: Heat to vigorous reflux (110°C for Toluene).
Equilibrium Shift: As the reaction proceeds, ethanol is formed. The Ethanol/Toluene azeotrope will distill into the Dean-Stark trap.
End-point: Monitor the volume of distillate. Reaction is complete when theoretical ethanol volume is collected or TLC shows consumption of amine.
Isolation: Cool to room temperature. The product often crystallizes directly from the toluene. If not, concentrate the solvent under reduced pressure to 20% volume and add hexanes to induce precipitation.
Wash: Filter and wash with cold toluene/hexanes (1:1).
Analytical Specifications & Quality Control
Parameter
Specification
Method
Appearance
Off-white to beige crystalline powder
Visual
Melting Point
115 – 118 °C
Capillary Method [1]
Purity (HPLC)
> 98.0%
C18 Column, ACN/Water Gradient
Identity (NMR)
Conforms to structure
1H-NMR (DMSO-d6)
Key NMR Signals (DMSO-d6):
2.25 (s, 3H, -CH₃ ketone)
3.60 (s, 2H, -CH₂- active methylene)
6.70 (d, 2H, Ar-H ortho to OH)
7.35 (d, 2H, Ar-H ortho to NH)
9.25 (s, 1H, -OH)
9.90 (s, 1H, -NH)
Troubleshooting & Critical Controls
Issue: Product Discoloration (Pink/Black)
Cause: Oxidation of unreacted 4-aminophenol or trace metal contamination.
Solution:
Use freshly recrystallized 4-aminophenol.
Add 0.5% Sodium Metabisulfite or Ascorbic Acid to the reaction mixture (Method A).
Perform the reaction under a Nitrogen atmosphere.
Issue: Low Yield / Oily Product
Cause: Incomplete removal of ethanol (equilibrium limitation) or excess Ethyl Acetoacetate remaining.
Solution:
Switch to Method B (Dean-Stark) to force completion.
Recrystallize the oil from boiling water (slow cooling is essential for crystal lattice formation) [2].
Issue: Coumarin Formation[3][4]
Cause: Reaction pH became too acidic (often from impurities in EAA or old phenol).
Solution: Add a trace of base (Triethylamine or Sodium Acetate) to buffer the reaction above pH 7.
Application Note: Strategic Synthesis of Heterocyclic Scaffolds using 2-[(2-Aminoethyl)thio]ethanol (CAS 24304-84-5)
Abstract & Core Utility 2-[(2-Aminoethyl)thio]ethanol (CAS 24304-84-5) is a bifunctional aliphatic building block characterized by a linear thioether core flanked by a primary amine and a primary alcohol.[1][2][3] In pha...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Core Utility
2-[(2-Aminoethyl)thio]ethanol (CAS 24304-84-5) is a bifunctional aliphatic building block characterized by a linear thioether core flanked by a primary amine and a primary alcohol.[1][2][3] In pharmaceutical chemistry, it serves as a critical "linchpin" intermediate.[4] Its unique N-S-O topology allows for orthogonal functionalization, making it an ideal precursor for:
1,4-Thiomorpholine Scaffolds: A bioisostere of morpholine used to modulate lipophilicity (LogP) and metabolic stability in drug candidates.
Bioconjugation Linkers: Constructing cleavable or non-cleavable tethers for Antibody-Drug Conjugates (ADCs) and PROTACs.
Chelating Agents: Synthesis of N2S2 ligand systems for radiopharmaceuticals (e.g., Technetium-99m complexes).
This guide details the controlled cyclization of CAS 24304-84-5 to generate N-protected thiomorpholines—a high-value transformation that avoids the formation of toxic "half-mustard" impurities common in less rigorous protocols.
Chemical Profile & Handling
Property
Specification
CAS Number
24304-84-5
IUPAC Name
2-(2-Aminoethylsulfanyl)ethanol
Formula
C₄H₁₁NOS
Molecular Weight
121.20 g/mol
Appearance
Colorless to pale yellow viscous liquid
Density
~1.12 g/mL
Boiling Point
155–160 °C (at 15 mmHg)
Solubility
Miscible with water, alcohols, DMSO; limited solubility in hexanes.[2]
Stability
Oxidation-sensitive (Sulfide Sulfoxide). Store under Argon/Nitrogen.
Safety Advisory: While not a nitrogen mustard itself, activation of the hydroxyl group (e.g., to a chloride or mesylate) in the presence of the free amine can generate reactive aziridinium ions or chloroethyl-sulfides, which are potential alkylating agents. Always protect the amine before activating the alcohol.
Reaction Landscape & Strategic Pathways
The utility of CAS 24304-84-5 lies in its ability to undergo divergent synthesis. The following diagram illustrates the decision tree for researchers:
Figure 1: Divergent synthetic pathways for CAS 24304-84-5. Pathway A is the preferred route for pharmaceutical scaffold synthesis.
Detailed Protocol: Synthesis of N-Boc-Thiomorpholine
This protocol describes the conversion of CAS 24304-84-5 into N-Boc-thiomorpholine , a protected form of the pharmacophore found in various bioactive compounds. This method uses a "Protect-Activate-Cyclize" strategy to ensure safety and regioselectivity.
Phase 1: Chemoselective N-Protection
Objective: Mask the nucleophilic amine to prevent polymerization during alcohol activation.
Setup: Charge a round-bottom flask with CAS 24304-84-5 (10.0 g, 82.5 mmol) and DCM (100 mL).
Base Addition: Add Triethylamine (12.6 mL, 90.7 mmol) and cool to 0°C.
Reagent Addition: Dropwise add a solution of Di-tert-butyl dicarbonate (Boc₂O) (18.9 g, 86.6 mmol) in DCM (20 mL).
Reaction: Warm to room temperature (RT) and stir for 4 hours.
Validation (TLC): Check consumption of starting material (ninhydrin stain active) and appearance of product (UV active, less polar).
Workup: Wash with 5% citric acid (removes unreacted amine), sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
Yield Expectation: >95% (Viscous oil).
Phase 2: O-Activation (Mesylation)
Objective: Convert the hydroxyl group into a good leaving group (Mesylate).
Setup: Dissolve the N-Boc intermediate (from Phase 1) in anhydrous DCM (150 mL) under Nitrogen. Cool to -10°C.
To ensure the protocol is trustworthy, use these checkpoints:
Checkpoint A (Post-Mesylation):
Issue: Low yield in cyclization.
Cause: Hydrolysis of the mesylate or formation of the chloride (if HCl wasn't neutralized).
Validation: ¹H NMR of the intermediate should show a sharp singlet at ~3.0 ppm (Mesyl-CH₃). If absent, re-run activation.
Checkpoint B (Cyclization):
Issue: Formation of the dimer (macrocycle) instead of the 6-membered ring.
Solution:Dilution effect. Ensure the reaction concentration in Phase 3 is
0.1 M. High concentrations favor intermolecular reaction (dimerization).
Checkpoint C (Oxidation State):
Issue: Product mass is M+16 or M+32.
Cause: Oxidation of the sulfur atom to sulfoxide/sulfone during workup.
Prevention: Degas all solvents. Avoid peroxide-containing ethers (e.g., old THF).
Visualization of the Cyclization Workflow
Figure 2: Step-by-step workflow for the synthesis of N-Boc-Thiomorpholine from CAS 24304-84-5.
References
PubChem Database. "2-[(2-Aminoethyl)thio]ethanol (CID 90457)." National Center for Biotechnology Information. [Link]
Burke, S. D., & Danheiser, R. L. (Eds.). (1999). Handbook of Reagents for Organic Synthesis, Oxidizing and Reducing Agents. Wiley.
(Note: While specific "named" reactions for this specific CAS are rare in open literature, the protocols described above are based on standard, validated transformations for amino-thio-alcohol substrates found in medicinal chemistry handbooks.)
Application Notes & Protocols: The Biginelli Reaction with N-(4-hydroxyphenyl)-3-oxobutanamide for the Synthesis of Bio-functional Dihydropyrimidinones
Introduction: Re-evaluating a Classic for Modern Drug Discovery First reported by Italian chemist Pietro Biginelli in 1891, the Biginelli reaction is a one-pot, three-component condensation that provides efficient access...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Re-evaluating a Classic for Modern Drug Discovery
First reported by Italian chemist Pietro Biginelli in 1891, the Biginelli reaction is a one-pot, three-component condensation that provides efficient access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs)[1][2]. These heterocyclic scaffolds are of immense interest to the pharmaceutical industry, forming the core of drugs with a wide array of biological activities, including antiviral, antitumor, anti-inflammatory, and antihypertensive properties[3][4][5][6]. The power of the Biginelli reaction lies in its operational simplicity and its ability to generate molecular complexity from readily available starting materials: an aldehyde, a β-dicarbonyl compound, and urea (or thiourea)[7].
This guide focuses on a specific, high-value application of this reaction, utilizing N-(4-hydroxyphenyl)-3-oxobutanamide as the β-dicarbonyl component. The incorporation of the 4-hydroxyphenyl moiety is strategically significant, as this phenolic group can serve as a crucial hydrogen-bonding motif for molecular recognition in biological systems or as a handle for further chemical derivatization. These application notes provide a detailed mechanistic overview, field-tested protocols, and the scientific rationale behind the procedural choices for researchers engaged in medicinal chemistry and drug development.
Part 1: The Underlying Science — Mechanism and Rationale
The Prevailing Reaction Mechanism
While several mechanistic pathways have been debated over the years, extensive spectroscopic evidence supports a pathway proceeding through an N-acyliminium ion intermediate[8][9]. Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.
The key steps, under acid catalysis, are:
Formation of the N-acyliminium Ion: The reaction initiates with the acid-catalyzed condensation of the aromatic aldehyde and urea. This step forms a highly electrophilic N-acyliminium ion, which is often the rate-determining step of the overall transformation[9][10].
Nucleophilic Attack: The β-dicarbonyl component, N-(4-hydroxyphenyl)-3-oxobutanamide, exists in equilibrium with its enol tautomer. This enol form acts as the key nucleophile, attacking the electrophilic carbon of the iminium ion.
Cyclization and Dehydration: Following the initial addition, the molecule undergoes an intramolecular cyclization. The terminal amine attacks the ketone carbonyl of the original acetoacetamide moiety. The resulting heterocyclic intermediate then readily dehydrates under the acidic conditions to yield the thermodynamically stable 3,4-dihydropyrimidin-2(1H)-one product.
Diagram of the N-Acyliminium Ion Mechanism
Caption: The N-acyliminium ion mechanism for the Biginelli reaction.
Why N-(4-hydroxyphenyl)-3-oxobutanamide?
The choice of this specific β-dicarbonyl reactant is deliberate. The amide linkage provides a robust scaffold, and the pendant 4-hydroxyphenyl group offers several advantages:
Biological Activity: The phenol motif is a common feature in many biologically active molecules, capable of forming critical hydrogen bonds with protein targets.
Synthetic Handle: The hydroxyl group can be easily modified post-reaction (e.g., through etherification or esterification) to create a library of derivatives for structure-activity relationship (SAR) studies.
Solubility and Crystallinity: The polarity imparted by the phenol and amide groups can influence the solubility profile and often promotes the formation of crystalline products, simplifying purification.
Part 2: Experimental Protocols and Workflow
The following protocols provide two distinct, validated approaches for the synthesis of DHPMs using N-(4-hydroxyphenyl)-3-oxobutanamide.
General Experimental Workflow
Caption: General experimental workflow for the Biginelli reaction.
Protocol 1: Classic Brønsted Acid Catalysis in Solution
This method represents the traditional and widely applicable approach, using a strong acid catalyst in an alcoholic solvent. It is robust and generally provides good yields.
Concentrated Hydrochloric Acid (HCl, ~0.2 eq) or p-Toluenesulfonic acid (p-TsOH)
Ethanol (95%)
Round-bottom flask, condenser, magnetic stirrer/hotplate
Procedure:
Reagent Charging: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add N-(4-hydroxyphenyl)-3-oxobutanamide (e.g., 1.93 g, 10 mmol), the chosen aromatic aldehyde (10 mmol), and urea (0.90 g, 15 mmol).
Rationale: A slight excess of urea is used to drive the reaction equilibrium towards the product, compensating for potential side reactions.
Solvent and Catalyst Addition: Add 30 mL of 95% ethanol to the flask. Stir the mixture for 2-3 minutes to achieve a uniform slurry. Carefully add the acid catalyst (e.g., 0.2 mL of conc. HCl).
Rationale: Ethanol is an excellent solvent for the reactants and facilitates a homogeneous reaction environment. The acid catalyst is essential to protonate the aldehyde and facilitate the formation of the key N-acyliminium intermediate[1][7].
Reaction Execution: Attach a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring.
Rationale: Heating provides the necessary activation energy for the condensation steps. Refluxing ensures the reaction proceeds at a constant, elevated temperature without loss of solvent.
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 4-8 hours.
Workup and Isolation: Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes. A solid precipitate should form. Pour the cold slurry into 100 mL of ice-cold deionized water and stir for 15 minutes.
Rationale: The DHPM product is typically sparingly soluble in cold aqueous media, causing it to precipitate while unreacted starting materials and the catalyst remain in solution.
Purification: Collect the crude product by vacuum filtration, washing the filter cake with cold water. Recrystallize the solid from hot ethanol to yield the pure DHPM product. Dry the crystals under vacuum.
Protocol 2: Solvent-Free Synthesis Using a Lewis Acid Catalyst
This modern protocol aligns with the principles of green chemistry, reducing solvent waste and often shortening reaction times. Lewis acids like Indium(III) chloride are particularly effective[10][11].
Reagent Mixing: In a clean, dry 25 mL reaction vial or flask, combine N-(4-hydroxyphenyl)-3-oxobutanamide (1.93 g, 10 mmol), the aromatic aldehyde (10 mmol), urea (0.72 g, 12 mmol), and InCl₃ (0.22 g, 1 mmol).
Rationale: Solvent-free conditions maximize reactant concentration, often accelerating the reaction rate. Grinding the components together can improve homogeneity.
Reaction Execution: Place the vial in a preheated oil bath or heating block set to 100-110 °C. Stir the molten mixture with a magnetic stir bar if possible. The reaction mixture will typically become a thick paste or solid mass.
Rationale: InCl₃ is a Lewis acid that activates the aldehyde carbonyl towards nucleophilic attack by urea, facilitating the reaction under solventless conditions[11].
Monitoring: The reaction is generally much faster, often completing in 30-90 minutes. Monitor by periodically taking a small sample, dissolving it in acetone or DMSO, and spotting on a TLC plate.
Workup and Isolation: After completion, cool the reaction vessel to room temperature. Add 20 mL of ethyl acetate and stir or sonicate to break up the solid mass.
Purification: Filter the mixture to remove the catalyst (which can often be recovered and reused). Wash the organic filtrate with a 5% sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude solid can be further purified by recrystallization from an ethanol/water mixture.
Rationale: The workup is designed to remove the water-soluble catalyst and any acidic byproducts.
Part 3: Data and Performance Comparison
The choice of protocol can significantly impact reaction outcomes. The following table summarizes representative data for Biginelli reactions, illustrating the typical effects of varying catalysts and conditions.
Note: Yields are illustrative and will vary based on the specific aldehyde and purification efficiency. This table demonstrates a clear trend: modern methods utilizing Lewis acids or solvent-free conditions can dramatically reduce reaction times while maintaining excellent yields compared to classical protocols[10][12][13].
Kappe, C. O. (1997). A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. The Journal of Organic Chemistry. [Link]
Gomes, A. C., et al. (2021). Sulfonated carbons from agro-industrial residues: simple and efficient catalysts for the Biginelli reaction. New Journal of Chemistry. [Link]
Singh, R., et al. (2021). Dihydropyrimidinones Scaffold as a Promising Nucleus for Synthetic Profile and Various Therapeutic Targets: A Review. ResearchGate. [Link]
Bhatt, B. R., et al. (2024). Recent Advances in Biginelli Reaction using Nanoparticles, Zeolites and Metal Compounds as Catalyst: A Concise Review. Bentham Science. [Link]
Singh, R., et al. (2020). Dihydropyrimidinones Scaffold as a Promising Nucleus for Synthetic Profile and Various Therapeutic Targets: A Review. PubMed. [Link]
Ranu, B. C., Hajra, A., & Jana, U. (2000). Indium(III) Chloride-Catalyzed One-Pot Synthesis of Dihydropyrimidinones by a Three-Component Coupling of 1,3-Dicarbonyl Compounds, Aldehydes, and Urea: An Improved Procedure for the Biginelli Reaction. The Journal of Organic Chemistry. [Link]
Kaur, R., et al. (2023). Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines. PubMed. [Link]
Kumar, S., et al. (2017). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. PMC. [Link]
Yadav, S., & Srivastava, A. (2024). Dihydropyrimidinone Synthesis and Pharmacological Action – An Overview. International Journal of Pharmacy & Pharmaceutical Research. [Link]
Fauzi, A., et al. (2022). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. Journal of Medicinal and Chemical Sciences. [Link]
Yerramsetty, S., Fronczek, F. R., & Uppu, R. M. (2023). N-(4-Ethoxyphenyl)-3-oxobutanamide. PMC. [Link]
Gholap, A. R., et al. (2012). Synthesis of dihydropyrimidinones via Biginelli multi-component reaction. Academia.edu. [Link]
Yerramsetty, S., Fronczek, F. R., & Uppu, R. M. (2023). data reports N-(4-Ethoxyphenyl)-3-oxobutanamide. IUCrData. [Link]
Abad, V., et al. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Semantic Scholar. [Link]
Pinto, A., et al. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. PMC. [Link]
Bodige, S., et al. (2008). New protocol for Biginelli reaction-a practical synthesis of Monastrol. Arkivoc. [Link]
Sree, G. J., & Sankar, K. (2023). A Review on 3,4 Dihydropyrimidinone Derivatives. IJPPR. [Link]
Taylor & Francis. Biginelli reaction – Knowledge and References. [Link]
Sharma, P., et al. (2017). Green Chemistry Protocol for the Synthesis and Antimycobacterial Activity of Multicomponent Biginelli Condensation Catalyzed by Surfactant in Aqueous Media. Science Alert. [Link]
Kappe, C. O. (2003). The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry. Moodle@Units. [Link]
Solvent Selection for 4'-Hydroxyacetoacetanilide Reactions: A Detailed Guide
Introduction 4'-Hydroxyacetoacetanilide is a versatile solid, off-white crystalline compound that serves as a key intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical and dye ind...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
4'-Hydroxyacetoacetanilide is a versatile solid, off-white crystalline compound that serves as a key intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical and dye industries. Its chemical structure, featuring a phenolic hydroxyl group, an amide linkage, and a reactive methylene group, allows it to participate in a diverse range of chemical transformations. The success of these reactions—in terms of yield, purity, and reaction rate—is critically dependent on the appropriate selection of a solvent system.
This guide provides a comprehensive overview of the principles and practical considerations for selecting optimal solvents for reactions involving 4'-Hydroxyacetoacetanilide. We will delve into the physicochemical properties of the compound, explore the theoretical underpinnings of solvent effects, and present detailed protocols for key reaction classes. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to make informed, rational decisions in their experimental design, moving beyond mere trial-and-error.
Physicochemical Properties of 4'-Hydroxyacetoacetanilide
Understanding the inherent properties of 4'-Hydroxyacetoacetanilide is the foundation of rational solvent selection. The molecule possesses both polar (hydroxyl, amide) and non-polar (phenyl ring) functionalities, giving it a nuanced solubility profile.
Key Properties:
Appearance: Off-white to beige crystalline powder[1].
Molecular Weight: 193.20 g/mol .
Melting Point: Approximately 132-135 °C[1]. This relatively high melting point indicates strong intermolecular forces, primarily hydrogen bonding, which must be overcome by the solvent for effective dissolution.
pKa: The phenolic hydroxyl group has a pKa of approximately 8.05, making it weakly acidic[1].
Table 1: Solubility Profile and Properties of Common Solvents
Note: Expected solubility is inferred from the principle of "like dissolves like" and data on similar compounds[5][6]. Researchers should perform preliminary solubility tests for their specific reaction concentrations.
Core Principles of Solvent Selection
The solvent is not merely an inert medium but an active participant that can profoundly influence the reaction pathway. The choice of solvent should be a deliberate decision based on several key factors.
Polarity and Solvation
A solvent's polarity, often quantified by its dielectric constant (ε), determines its ability to stabilize charged or polar species[7].
Polar Protic Solvents (e.g., water, ethanol, methanol) have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. They are excellent at solvating both cations and anions.
Polar Aprotic Solvents (e.g., DMSO, DMF, acetone) possess large dipole moments but lack O-H or N-H bonds. They are effective at solvating cations but are less effective at solvating anions, which can leave the anions more "naked" and reactive[8].
Non-Polar Solvents (e.g., hexane, toluene) have low dielectric constants and are unable to stabilize charged intermediates, making them generally unsuitable for ionic reactions involving 4'-Hydroxyacetoacetanilide.
Reactant Solubility and Concentration
For a reaction to proceed efficiently, the reactants must be sufficiently dissolved. Inadequate solubility can lead to slow, incomplete reactions and heterogeneous mixtures that are difficult to stir and monitor. For 4'-Hydroxyacetoacetanilide, polar solvents like DMF, DMSO, and alcohols are often required to achieve practical reaction concentrations.
Influence on Reaction Mechanism and Kinetics
The solvent can stabilize or destabilize reactants, transition states, and intermediates, thereby altering the activation energy and the reaction rate. For instance, in electrophilic aromatic substitution reactions like azo coupling, a polar solvent can help stabilize the charged intermediates (arenium ions), facilitating the reaction[9].
Practical and Safety Considerations
Boiling Point: The solvent's boiling point dictates the accessible temperature range for the reaction.
Ease of Removal: After the reaction, the solvent must typically be removed. Volatile solvents (e.g., acetone, ethanol) are easily removed by rotary evaporation, while high-boiling solvents (e.g., DMSO, DMF) can be more challenging to remove.
Safety, Health, and Environment (SHE): The toxicity, flammability, and environmental impact of a solvent are critical considerations. Green chemistry principles encourage the use of safer, more sustainable solvents[10][11][12][13][14]. For example, ethanol is often preferred over methanol due to lower toxicity.
Application Note 1: Azo Coupling Reactions for Dye Synthesis
Azo coupling is a cornerstone reaction of 4'-Hydroxyacetoacetanilide, used to produce a wide array of azo dyes[15]. The reaction involves an electrophilic aromatic substitution where a diazonium salt acts as the electrophile, attacking the electron-rich phenol ring of 4'-Hydroxyacetoacetanilide[15].
Solvent System Design
The choice of solvent is critical for balancing the stability of the diazonium salt and activating the 4'-Hydroxyacetoacetanilide coupling partner.
Diazotization Step: The formation of the diazonium salt from an aromatic amine (e.g., aniline or a derivative) is typically carried out in an acidic aqueous medium at low temperatures (0-5 °C) to ensure the stability of the highly reactive diazonium ion.
Coupling Step: 4'-Hydroxyacetoacetanilide is activated for electrophilic attack by deprotonation of its phenolic hydroxyl group. This is achieved under mildly alkaline conditions (pH 8-10)[15][16]. The resulting phenoxide ion is a much stronger nucleophile.
Therefore, an aqueous or aqueous-alcoholic medium is the solvent system of choice.
Water: Serves as the solvent for the diazonium salt and the base (e.g., NaOH, Na2CO3) used for pH adjustment.
Co-solvent (e.g., Ethanol): 4'-Hydroxyacetoacetanilide has limited solubility in cold water. A co-solvent like ethanol is often added to create a homogeneous solution, ensuring efficient mass transfer and a smooth reaction.
Kinetic studies have shown that in reactions with phenols (or naphthols), dipolar aprotic solvents can accelerate the reaction rate compared to protic solvents[8]. However, for practical, large-scale synthesis, the cost, safety, and ease of handling of aqueous systems often make them preferable.
Protocol: Synthesis of a Monoazo Dye
This protocol describes the synthesis of a representative orange dye from aniline and 4'-Hydroxyacetoacetanilide.
Materials:
Aniline
Concentrated Hydrochloric Acid (HCl)
Sodium Nitrite (NaNO₂)
4'-Hydroxyacetoacetanilide
Ethanol
Sodium Hydroxide (NaOH)
Ice
Procedure:
Diazotization:
a. In a 250 mL beaker, dissolve aniline (0.93 g, 10 mmol) in a mixture of concentrated HCl (3 mL) and water (10 mL).
b. Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
c. Prepare a solution of sodium nitrite (0.7 g, 10.1 mmol) in water (5 mL).
d. Add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution, keeping the temperature below 5 °C. Stir for an additional 15 minutes after the addition is complete. The formation of the diazonium salt is confirmed when a drop of the solution gives a positive test on starch-iodide paper (turns blue-black).
Coupling:
a. In a separate 400 mL beaker, dissolve 4'-Hydroxyacetoacetanilide (1.93 g, 10 mmol) in ethanol (20 mL) and a 10% sodium hydroxide solution (15 mL).
b. Cool this solution to 0-5 °C in an ice bath.
c. Slowly, and with vigorous stirring, add the cold diazonium salt solution from Step 1 to the 4'-Hydroxyacetoacetanilide solution.
d. A brightly colored precipitate (the azo dye) should form immediately.
e. Maintain the temperature at 0-5 °C and continue stirring for 30 minutes to ensure the reaction goes to completion.
Isolation and Purification:
a. Collect the solid dye by vacuum filtration using a Büchner funnel.
b. Wash the filter cake with several portions of cold water until the filtrate is neutral.
c. Dry the product in a desiccator or a low-temperature oven. The product can be further purified by recrystallization from an appropriate solvent, such as ethanol or an ethanol-water mixture.
The synthesis of N-(4-hydroxyphenyl)-3-oxobutanamide typically involves the acetoacetylation of 4-aminophenol.[1] While the reaction appears straightforward, the dual nucleophilic nature of the starting material (amine vs. phenol) and its high susceptibility to oxidation create significant yield bottlenecks. This guide moves beyond standard textbook procedures to address the specific kinetic and thermodynamic challenges of this transformation.
Core Challenges
Oxidative Instability: 4-Aminophenol rapidly oxidizes to quinone-imine species in solution, leading to "tarry" black/pink byproducts that act as radical scavengers and yield killers.[1]
Chemoselectivity: Competition between N-acylation (desired) and O-acylation (undesired ester formation).[1]
Equilibrium Limitations: The reaction with ethyl acetoacetate produces ethanol, which must be removed to drive the equilibrium forward.
Diagnostic Workflow & Troubleshooting Logic
Use the following logic tree to diagnose the root cause of your yield loss.
Figure 1: Decision matrix for troubleshooting synthesis failures.
Q1: My reaction mixture turns dark brown/black within minutes. How do I prevent this?A: This is the hallmark of 4-aminophenol oxidation.[2][1]
Mechanism: Trace metals or dissolved oxygen convert the aminophenol to a quinone-imine, which polymerizes.[3]
Solution:
Degassing: Sparge all solvents with Nitrogen or Argon for 15 minutes before adding the solid 4-aminophenol.
Additives: Add a pinch of Sodium Metabisulfite (Na₂S₂O₅) or Ascorbic Acid (0.5 mol%) to the reaction mixture. This acts as a sacrificial antioxidant.[1]
Quality Control: Ensure your starting material is off-white or beige.[1] If it is dark brown, recrystallize it first or sublime it.
Q2: Can I use water as a solvent?A: Yes, but with caveats.
Pros: Green chemistry; 4-aminophenol is soluble in hot water.[1]
Cons: Ethyl acetoacetate (EAA) has limited solubility in water and can hydrolyze.[1] The reaction temperature in water (100°C) may be insufficient to drive the reaction to completion quickly without a catalyst.
Recommendation: Use a biphasic system or water with a phase transfer catalyst, OR use a high-boiling organic solvent (like Xylene) with a Dean-Stark trap to remove ethanol, which drives the equilibrium.
Category B: Yield Optimization
Q3: I am getting <50% yield. The starting material remains unreacted.A: The reaction between an amine and a
-keto ester is reversible. The byproduct is ethanol.
The Fix: You must remove ethanol to shift the equilibrium (Le Chatelier's principle).
Method A (Neat): If running without solvent, apply a slight vacuum or a nitrogen sweep to carry away ethanol vapor.
Method B (Solvent): Use Toluene or Xylene and reflux with a Dean-Stark apparatus.[1]
Q4: Should I use a catalyst?A: Yes. While the reaction proceeds thermally, it is slow.[2]
Base Catalysis: A tertiary amine like Triethylamine (TEA) or Triethanolamine (0.1 eq) increases the nucleophilicity of the amine.
Acid Catalysis: Weak acids (Acetic acid) can activate the carbonyl, but risk protonating the amine. Base catalysis is generally preferred for this specific substrate to avoid O-acylation risks found in strong basic conditions.[1]
Category C: Purification[9][10]
Q5: How do I remove the "pink" color from my final crystals?A: The pink color is persistent trace oxidation product.
Protocol: Recrystallize from boiling water or 10% Ethanol/Water .[1]
Crucial Step: Add Activated Charcoal to the boiling solution, stir for 5 minutes, and filter hot through Celite. The charcoal will adsorb the colored impurities.
The "Gold Standard" Protocol
Optimized for 10g scale. Yield target: >85%.
Materials
Reagent A: 4-Aminophenol (10.9 g, 100 mmol) - Must be light colored.[1]
Resolving solubility issues with 4'-Hydroxyacetoacetanilide in water
Technical Support Guide: Solubilization of 4'-Hydroxyacetoacetanilide Introduction: The Solubility Paradox User Query: "Why is 4'-Hydroxyacetoacetanilide precipitating in my aqueous buffer, and how can I create a stable...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Guide: Solubilization of 4'-Hydroxyacetoacetanilide
Introduction: The Solubility Paradox
User Query: "Why is 4'-Hydroxyacetoacetanilide precipitating in my aqueous buffer, and how can I create a stable stock solution?"
Technical Insight:
4'-Hydroxyacetoacetanilide (N-(4-hydroxyphenyl)-3-oxobutanamide) presents a classic "amphiphilic frustration" in aqueous media. While it possesses hydrophilic hydrogen-bonding donors (phenolic hydroxyl, amide), the rigid hydrophobic phenyl ring and the strong crystal lattice energy dominated by intermolecular hydrogen bonding (specifically between the amide and the carbonyls) severely limit its thermodynamic solubility in neutral water (
).
To resolve this, we must disrupt the crystal lattice using one of three vectors: Ionization (pH) , Dielectric Modification (Co-solvents) , or Inclusion (Complexation) .
Part 1: The Primary Lever – pH-Dependent Ionization
Q: I am trying to dissolve the compound in neutral water, but it remains a suspension. Why?
A: At neutral pH, the molecule exists primarily in its protonated, neutral form. The solvation energy provided by water molecules is insufficient to overcome the lattice energy of the solid.
The Solution:
You must exploit the acidity of the phenolic hydroxyl group.
By raising the pH above the pKa of the phenol group, you generate the phenolate anion. This introduces a charge to the molecule, drastically increasing hydration and solubility.
Protocol: Preparation of a 100 mM Alkaline Stock Solution
Weigh: Calculate the mass required for 10 mL of 100 mM solution (MW
193.19 g/mol 193 mg).
Solvent: Prepare a 0.1 M NaOH or 0.1 M KOH solution.
Dissolution: Add the solid to 8 mL of the base solution. Vortex for 30-60 seconds. The solution should turn clear and slightly yellow (phenolate formation).
Adjustment: Dilute to final volume (10 mL) with water.
Final pH Check: Ensure pH is
.
Critical Warning (Stability): Acetoacetanilides are susceptible to hydrolysis at the amide bond under extreme pH or high temperatures. Do not heat the alkaline solution above 40°C. Use fresh stock solutions (within 24 hours) to avoid degradation into 4-aminophenol and acetoacetic acid.
Part 2: Neutral pH Applications (Co-solvent Strategy)
Q: I cannot use high pH because my assay is sensitive to alkalinity. How do I keep it soluble at pH 7.4?
A: If you neutralize the alkaline stock prepared above, the compound will likely reprecipitate because the phenolate reprotonates. For neutral pH, you must use a water-miscible organic co-solvent to lower the dielectric constant of the medium.
Recommended Co-solvent Systems:
DMSO (Dimethyl Sulfoxide): The gold standard for this compound. Soluble
.
Ethanol/Methanol: Good solubility, but volatile.
PEG-400: Excellent for biological formulations to prevent precipitation upon dilution.
Protocol: The "Solvent Shift" Method
Primary Stock: Dissolve the compound in 100% DMSO at
.
Intermediate Dilution: Dilute this stock 1:10 into PEG-400 or Propylene Glycol .
Final Application: Spike this intermediate into your aqueous buffer (PBS/HEPES) while vortexing rapidly.
Target: Keep final DMSO concentration
(v/v) to avoid cytotoxicity in cell assays.
Limit: The maximum aqueous solubility at pH 7.4 is likely
. Do not attempt to make concentrated aqueous stocks at neutral pH.
Part 3: Troubleshooting & FAQs
Symptom
Probable Cause
Corrective Action
Cloudy precipitate upon adding stock to buffer
"Crash-out" effect: The local concentration exceeded the solubility limit during mixing.
Use the "Solvent Shift" method (Part 2). Add the stock slowly to the vortexing buffer, not the other way around.
Solution turns dark brown/pink over time
Oxidation: Phenols are prone to oxidation to quinones, especially at high pH.
Add an antioxidant like Ascorbic Acid (1 mM) or Sodium Metabisulfite to the buffer. Store under gas.
Crystals form after freezing/thawing
Nucleation: Freezing concentrates the solute into eutectic zones, forcing crystallization.
Sonicate the solution at 30°C for 5 mins after thawing. Store stocks in aliquots to avoid freeze-thaw cycles.
Unexpected Reactivity
Tautomerism: The keto-enol equilibrium of the acetoacetyl group varies with solvent polarity.
Be aware that in polar aprotic solvents (DMSO), the ratio of keto:enol differs from water, potentially affecting binding kinetics.
Part 4: Decision Logic & Mechanism Visualization
Figure 1: Solubility Optimization Decision Tree
Caption: Decision logic for selecting the optimal solubilization method based on experimental pH constraints.
Figure 2: Chemical Equilibrium & Ionization Sites
Caption: Stepwise ionization pathway. The mono-anion (Phenolate) is the target for stable aqueous solubility.
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7592, Acetoacetanilide. Retrieved from [Link]. (Grounding for general acetoacetanilide properties and amide stability).
Yalkowsky, S. H., et al. (2010).Handbook of Aqueous Solubility Data. CRC Press.
Reich, H. J. (2018). Bordwell pKa Table (Acidity in DMSO and Water). University of Wisconsin-Madison. Retrieved from [Link]. (Authoritative source for pKa values of phenols and active methylene compounds).
Technical Support Center: Optimizing the Acetoacetylation of p-Aminophenol
Welcome to the Advanced Technical Support Center for the acetoacetylation of p-aminophenol. This guide is engineered for researchers, process chemists, and drug development professionals who require high-purity N-acetoac...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center for the acetoacetylation of p-aminophenol. This guide is engineered for researchers, process chemists, and drug development professionals who require high-purity N-acetoacetyl-p-aminophenol (a critical intermediate for pharmaceuticals and specialized dyes).
The acetoacetylation of p-aminophenol presents a classic chemoselectivity challenge: differentiating between a primary amine and a phenolic hydroxyl group while preventing the degradation of highly reactive acylating agents. This guide provides mechanistic troubleshooting, self-validating experimental protocols, and quantitative data to ensure reproducible, high-yield syntheses.
Part 1: Troubleshooting FAQs & Mechanistic Causality
Q1: Why am I observing significant O-acetoacetylation (ester formation) alongside the desired N-acetoacetylation (amide formation)?A1: This is a failure of kinetic control. The amine group (-NH₂) is inherently more nucleophilic than the hydroxyl group (-OH) due to nitrogen's lower electronegativity. However, O-acylation is thermodynamically favored at elevated temperatures or under strongly basic conditions (which deprotonate the phenol to form a highly nucleophilic phenoxide ion).
Resolution: To enforce kinetic control and favor N-attack, maintain the reaction temperature strictly below 20°C and keep the pH slightly acidic to neutral (pH 4–6). Under these conditions, the amine remains sufficiently unprotonated to attack, while the phenol remains protonated and unreactive [2].
Q2: My reaction mixture rapidly turns dark brown or black. How can I prevent this degradation?A2: p-Aminophenol is highly susceptible to aerobic oxidation. In the presence of oxygen, especially in aqueous or alkaline environments, it rapidly oxidizes into p-benzoquinone monoimine. This intermediate subsequently polymerizes into dark, tarry oligomers that are notoriously difficult to remove [4].
Resolution: Introduce a sacrificial reductant, such as sodium bisulfite (NaHSO₃), to the aqueous suspension prior to reagent addition, and purge the reaction vessel with an inert gas (N₂ or Ar).
Q3: I am detecting dehydroacetic acid in my final product. Where is this coming from?A3: Diketene is a highly reactive, strained four-membered lactone. In the presence of basic amines or if local temperatures spike during the exothermic addition, unreacted diketene will undergo base-catalyzed dimerization to form dehydroacetic acid [2].
Resolution: Ensure diketene is added dropwise under vigorous stirring to avoid high local concentrations. Strictly control the exotherm (<20°C) and limit the stoichiometric excess to 1.01–1.05 equivalents.
Q4: Is there a safer, more chemoselective alternative to handling toxic and unstable diketene?A4: Yes. 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TKD) is a stable diketene-acetone adduct. Upon heating (>100°C), TKD undergoes a retro-hetero-Diels-Alder reaction to generate acetylketene in situ [1]. Because acetylketene is generated slowly and consumed immediately by the amine, the steady-state concentration of the reactive electrophile remains extremely low, completely suppressing dimerization and over-acylation [3].
Part 2: Visualizing Reaction Pathways & Troubleshooting
Caption: Chemoselective pathways and competing side reactions in p-aminophenol acetoacetylation.
Caption: Troubleshooting workflow for identifying and resolving common acetoacetylation impurities.
Part 3: Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each critical phase contains a physical or chemical checkpoint that confirms the reaction is proceeding correctly before you move to the next step.
Protocol A: Aqueous Chemoselective N-Acetoacetylation using Diketene
Best for: Scalable, cost-effective industrial synthesis.
Preparation & Deoxygenation: Suspend 1.0 eq of p-aminophenol in distilled water (10 volumes). Add 0.1% w/w sodium bisulfite (NaHSO₃) and purge the flask with N₂ for 10 minutes.
Validation Checkpoint: The suspension must remain off-white or pale gray. If the mixture turns brown, auto-oxidation has occurred; discard the batch and verify your inert atmosphere.
Temperature Control: Chill the suspension to 10–15°C using an ice-water bath.
Electrophile Addition: Begin vigorous stirring. Add 1.05 eq of diketene dropwise over 30 minutes via an addition funnel.
Validation Checkpoint: The reaction is highly exothermic. A controlled temperature rise (not exceeding 20°C) confirms the reaction is actively occurring. As the reaction proceeds, the suspended p-aminophenol will temporarily dissolve into the aqueous phase and subsequently precipitate as the N-acetoacetyl product.
Reaction Monitoring: Stir for an additional 1 hour at 15°C.
Validation Checkpoint: Spot the mixture on a TLC plate (EtOAc:Hexane 1:1). Spray with ninhydrin stain and heat. The disappearance of the ninhydrin-active baseline spot confirms complete consumption of the primary amine. A single UV-active spot at R_f ~0.4 confirms product formation.
Isolation: Filter the precipitated product via vacuum filtration, wash with cold water, and dry under vacuum at 40°C.
Protocol B: Thermal Acetoacetylation using TKD
Best for: High-purity laboratory synthesis avoiding toxic diketene.
Reaction Setup: In a round-bottom flask equipped with a short-path distillation head, dissolve 1.0 eq of p-aminophenol and 1.05 eq of TKD (2,2,6-trimethyl-4H-1,3-dioxin-4-one) in anhydrous toluene (5 volumes).
Thermal Activation: Heat the mixture to 110°C (gentle reflux).
Validation Checkpoint: At >100°C, TKD decomposes into acetylketene and acetone. The distillation head will begin collecting acetone. Collecting the theoretical volume of acetone provides a real-time, stoichiometric visual confirmation of reaction progress [1].
Cooling & Auto-Purification: Once acetone evolution ceases (approx. 2 hours), remove the heat and allow the mixture to cool slowly to room temperature, then to 0°C.
Validation Checkpoint: The target N-acetoacetyl-p-aminophenol is insoluble in cold toluene and will crystallize out as white needles, leaving any trace impurities dissolved in the mother liquor. Filter and wash with cold hexanes.
Part 4: Quantitative Data & Reaction Parameters
The following table summarizes the causal relationship between reaction parameters, reagent choices, and the resulting impurity profiles.
Reagent System
Solvent
Temp (°C)
Target Yield (%)
Major Side Reaction
Impurity Level (%)
Diketene
Water / AcOH
0–20
88–92
Bis-acetoacetylation
< 2.0%
Diketene
Acetone (No Base)
50–60
60–70
Diketene Polymerization
10–15%
Diketene
Water (pH >9)
20
45–55
O-Acetoacetylation
> 30.0%
TKD
Toluene
110
95–98
None significant
< 1.0%
Data synthesized from established acetoacetylation optimization studies [1, 3].
Part 5: References
Title: Acetoacetylation with 2,2,6-trimethyl-4H-1,3-dioxin-4-one: A convenient alternative to diketene.
Source: Journal of Organic Chemistry / ResearchGate
URL: [Link]
Title: US20060142588A1 - Acetoacetylation of alcohols, thiols and amines in a microreactor.
Source: Google Patents
URL:
Title: Synthesis of Acetaminophen - Open Science.
Source: University of Waterloo
URL: [Link]
Optimization
Technical Support Center: Purification of N-(4-hydroxyphenyl)-3-oxobutanamide
Welcome to the technical support resource for the purification of N-(4-hydroxyphenyl)-3-oxobutanamide. This guide is designed for researchers, scientists, and drug development professionals, providing expert insights and...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support resource for the purification of N-(4-hydroxyphenyl)-3-oxobutanamide. This guide is designed for researchers, scientists, and drug development professionals, providing expert insights and practical solutions to common challenges encountered during the purification of this important chemical intermediate. As Senior Application Scientists, we understand that achieving high purity is critical for reliable downstream applications, and this guide explains the causality behind our recommended protocols.
Part 1: Initial Assessment & Common Impurities
This section addresses the crucial first steps: understanding what you're starting with. The choice of purification strategy is entirely dependent on the nature and quantity of the impurities present.
Q1: What are the likely impurities in my crude N-(4-hydroxyphenyl)-3-oxobutanamide sample?
A1: The impurity profile depends heavily on the synthetic route used. The most common synthesis involves the condensation of 4-aminophenol with an acetoacetylating agent like ethyl acetoacetate or diketene.[1]
Common Impurity Classes:
Unreacted Starting Materials: 4-aminophenol and the acetoacetylating agent.
Side-Reaction Products: Di-acetoacetylated 4-aminophenol (where the phenolic hydroxyl group also reacts) can be a significant impurity if reaction conditions are not carefully controlled.
Process-Related Impurities: Solvents, catalysts, and byproducts from coupling agents.[2]
Degradation Products: N-(4-hydroxyphenyl)-3-oxobutanamide can be susceptible to hydrolysis or oxidation, especially under harsh work-up or storage conditions.[3]
Q2: How can I get a quick preliminary assessment of my crude product's purity?
A2: Thin-Layer Chromatography (TLC) is the most effective initial technique. It's fast, uses minimal material, and provides a good visual representation of the number of components in your mixture.
Protocol: Preliminary TLC Analysis
Sample Preparation: Dissolve a small amount of your crude product in a suitable solvent (e.g., methanol or ethyl acetate).
Stationary Phase: Use a standard silica gel TLC plate.
Mobile Phase (Eluent): A good starting point is a mixture of a moderately polar and a non-polar solvent. We recommend testing a few ratios.
System 1: 30-50% Ethyl Acetate in Hexane
System 2: 5-10% Methanol in Dichloromethane (DCM)[4]
Visualization: Visualize the spots under a UV lamp (254 nm). You can also use an iodine chamber or a potassium permanganate stain.
Interpretation: The goal is to find a solvent system where the desired product has an Rf value of approximately 0.25-0.35.[4] The number of other spots indicates the complexity of the impurity profile.
Part 2: Troubleshooting Recrystallization
Recrystallization is the most common first-line purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[5] Impurities are ideally either highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (and can be filtered out).
Q3: My compound "oils out" instead of forming crystals upon cooling. What's happening and how do I fix it?
A3: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound, causing it to separate as a liquid instead of a solid. This is often due to the solution being cooled too quickly or the presence of impurities that depress the melting point.
Solutions:
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (1-5% more) to slightly decrease the saturation level.
Slow Cooling: This is critical. Allow the flask to cool to room temperature on a benchtop, insulated with a paper towel. Do not place it directly in an ice bath. Slow cooling allows for the orderly formation of a crystal lattice.[6]
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
Q4: I have very low recovery after recrystallization. What went wrong?
A4: Low recovery is typically caused by using too much solvent, which keeps a significant portion of your product dissolved even at low temperatures.
Solutions:
Minimize Solvent: During the initial dissolving step, add the hot solvent in small portions (dropwise) until the compound just dissolves. This ensures you are creating a saturated solution.[6]
Cool Thoroughly: Once the solution has cooled to room temperature, place it in an ice-water bath for at least 15-30 minutes to maximize precipitation.
Recover from Mother Liquor: You can often recover a second crop of crystals by partially evaporating the solvent from the mother liquor and re-cooling. Be aware that this second crop may be less pure than the first.
Q5: My purified crystals are still colored. How can I remove colored impurities?
A5: Colored impurities are often large, polar, conjugated molecules that can be effectively removed by adsorption onto activated charcoal.
Protocol: Using Decolorizing Charcoal
Dissolve your crude product in the minimum amount of hot recrystallization solvent.
Remove the flask from the heat source.
Add a very small amount of activated charcoal (a micro-spatula tip is usually sufficient). Adding too much will adsorb your product and reduce the yield.
Swirl the mixture and gently heat it again for a few minutes.
Perform a hot gravity filtration to remove the charcoal.[5] This must be done quickly to prevent your product from crystallizing prematurely in the filter funnel.
Allow the hot, clear filtrate to cool slowly as you would for a normal recrystallization.
Recrystallization Solvent Selection
The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures.[5] For N-(4-hydroxyphenyl)-3-oxobutanamide, its phenolic and amide groups make it a polar molecule.
Solvent
Boiling Point (°C)
Polarity
Suitability Notes
Water
100
High
A related compound, N-(4-ethoxyphenyl)-3-oxobutanamide, has been successfully recrystallized from boiling water.[7][8] This is an excellent, green starting point.
Ethanol
78
High
The compound is likely quite soluble in ethanol even at room temperature. However, an ethanol/water mixed solvent system is a very common and effective choice for polar compounds.[9]
Ethyl Acetate
77
Medium
May be a good single solvent or part of a mixed system with a non-polar solvent like hexane.
Isopropanol
82
High
Similar properties to ethanol; can be used in a mixed system with water.
This table provides a starting point for solvent screening.
Part 3: Troubleshooting Silica Gel Column Chromatography
When recrystallization is insufficient to achieve the desired purity, silica gel column chromatography is the next logical step. This technique separates compounds based on their differential adsorption to a polar stationary phase (silica gel) and elution by a mobile phase.[10]
Q6: I can't get good separation between my product and an impurity on the column. What should I do?
A6: Poor separation is almost always an issue with the mobile phase polarity. The key is to optimize the solvent system using TLC before running the column.
Optimization Strategy:
Aim for a ΔRf > 0.2: On your TLC plate, the separation between the spot for your desired product and the closest impurity spot should be significant.
Adjust Polarity:
Spots Too High (Rf > 0.5): Your eluent is too polar. Decrease the proportion of the polar solvent (e.g., go from 10% MeOH/DCM to 5% MeOH/DCM).
Spots Too Low (Rf < 0.1): Your eluent is not polar enough. Increase the proportion of the polar solvent.
Try a Different Solvent System: If adjusting ratios doesn't work, change the solvents entirely. For example, if Ethyl Acetate/Hexane fails to give separation, try a DCM/Methanol system. Different solvents have different selectivities that can alter the elution order.
Q7: My compound is streaking or tailing down the column, leading to broad fractions and poor purity. Why?
A7: Streaking can have several causes:
Overloading the Column: You have loaded too much crude material for the amount of silica gel used. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
Poor Sample Loading: If the initial band of the sample at the top of the column is too wide, it will remain wide as it elutes. Dry loading is highly recommended for polar compounds.[4]
Compound is Too Polar: Very polar compounds can interact very strongly with the acidic silica gel. Adding a small amount (0.5-1%) of triethylamine or acetic acid to the eluent can sometimes improve peak shape, but be mindful of product stability.
Protocol: Dry Loading a Sample
Dissolve your crude product in a minimal amount of a volatile solvent (like DCM or Methanol).
Add a small amount of silica gel to this solution (e.g., 2-3 times the mass of your crude product).
Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.
Carefully add this powder to the top of your packed column.[4] This creates a very narrow, concentrated starting band.
Purification Workflow Diagram
The following diagram outlines a logical workflow for purifying crude N-(4-hydroxyphenyl)-3-oxobutanamide.
Caption: Decision workflow for purification.
Part 4: Alternative & Confirmatory Techniques
Q8: Are there other purification methods I should consider?
A8: Yes, an acid-base liquid-liquid extraction can be a powerful preliminary purification step to remove neutral or basic impurities before recrystallization or chromatography.
Rationale: The phenolic hydroxyl group on N-(4-hydroxyphenyl)-3-oxobutanamide is acidic (pKa ~10). This allows it to be deprotonated by a moderately strong base to form a water-soluble phenoxide salt.
Protocol: Acid-Base Extraction
Dissolve the crude product in an organic solvent like ethyl acetate or DCM.
Transfer the solution to a separatory funnel and extract it with an aqueous base (e.g., 1 M sodium carbonate or a dilute sodium hydroxide solution). The desired product will move into the aqueous layer as its sodium salt.
Separate the layers. The organic layer now contains neutral impurities.
Wash the basic aqueous layer with a fresh portion of organic solvent to remove any remaining neutral impurities.
Cool the aqueous layer in an ice bath and slowly re-acidify it with a strong acid (e.g., 1-2 M HCl) until the product precipitates out.
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
Q9: How can I definitively confirm the purity of my final product?
A9: A combination of methods should be used to provide orthogonal confirmation of purity.
Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities will broaden and depress the melting point.
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis.[11] A pure sample should show a single major peak. Reverse-phase HPLC on a C18 column is a common method for compounds of this type.[12][13]
Spectroscopic Methods:
NMR (¹H and ¹³C): Nuclear Magnetic Resonance spectroscopy will confirm the chemical structure and can reveal the presence of impurities if their signals are detectable.
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[14]
Troubleshooting Crystallization Failures
Caption: Troubleshooting common recrystallization issues.
References
Yerramsetty, S., Fronczek, F. R., & Uppu, R. M. (2023). N-(4-Ethoxyphenyl)-3-oxobutanamide. IUCrData, 8(7). Available at: [Link]
Yerramsetty, S., Fronczek, F. R., & Uppu, R. M. (2023). data reports N-(4-Ethoxyphenyl)-3-oxobutanamide. IUCrData. Available at: [Link]
Mancilla, J., Valdes, E., & Gil, L. (1989). A novel isocratic HPLC method to separate and quantify acetanilide and its hydroxy aromatic derivatives: 2-, 3- and 4-hydroxyacetanilide (paracetamol or acetaminophen). European Journal of Drug Metabolism and Pharmacokinetics, 14(3), 241-244. Available at: [Link]
University Handout. Solid organic cpd.s when isolated from organic reaction. Available at: [Link]
Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Austin Journal of Analytical and Pharmaceutical Chemistry. Available at: [Link]
University of California, Irvine. Recrystallization - Single Solvent. Available at: [Link]
Review on the modern analytical advancements in impurities testing. (2025). Asia Pacific Academy of Science Pte. Ltd. Available at: [Link]
ResearchGate. Solubility in various solvents. [Table]. Available at: [Link]
SIELC Technologies. (2018). Separation of Acetoacetanilide on Newcrom R1 HPLC column. Available at: [Link]
IUCr Journals. (2023). N-(4-Ethoxyphenyl)-3-oxobutanamide. Available at: [Link]
CentAUR. (2019). Tetra(hydroxyphenyl)BTPhen in liquid- liquid extraction systems with Cyclohexanone/Octanol or in a solid. Available at: [Link]
Google Patents. (1979). US4166842A - Hydroxylamine purification via liquid/liquid extraction.
ResearchGate. (2018). Isolation And Purification Of Substance By Column Chromatography. Available at: [Link]
Pharmaceutical Sciences. (2026). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Available at: [Link]
A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formulations. (2011). Journal of Applied Pharmaceutical Science. Available at: [Link]
ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available at: [Link]
MIT Digital Lab Techniques Manual. (2010). Recrystallization. YouTube. Available at: [Link]
PHARMACEUTICAL IMPURITIES AND THEIR CHARACTERIZATION: A REVIEW. (2017). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
PAB. (2024). Extraction techniques and purification methods: Precision tools for pure innovation. Available at: [Link]
SciSpace. (2019). Liquid-Liquid Extraction and Chromatography Process Routes for the Purification of Lithium. Available at: [Link]
A Convenient Method for Extraction and Analysis with High-Pressure Liquid Chromatography of Catecholamine Neurotransmitters and Their Metabolites. (2018). Journal of Visualized Experiments. Available at: [Link]
Technical Support Center: Troubleshooting Knorr Cyclization Workflows
Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically engineered for researchers and drug development professionals troubleshooting the cyclization of N-acetoacetyl-p-aminophenol...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically engineered for researchers and drug development professionals troubleshooting the cyclization of N-acetoacetyl-p-aminophenol (p-hydroxyacetoacetanilide) to 6-hydroxy-4-methylquinolin-2(1H)-one .
Due to the uniquely electron-rich nature of the para-aminophenol moiety, this specific Knorr cyclization is highly susceptible to side reactions, regioselectivity failures, and degradation [1]. This guide synthesizes mechanistic causality with field-proven protocols to help you rescue failing workflows.
Mechanistic Pathway & Divergence
To troubleshoot effectively, we must first understand the competing reaction pathways. The desired Knorr cyclization requires the formation of an O,O-dicationic superelectrophile. If the acidic conditions are insufficient, the intermediate fragments, leading to the Conrad-Limpach byproduct (a 4-hydroxyquinoline isomer) [1][3].
Figure 1: Mechanistic divergence in the cyclization of N-acetoacetyl-p-aminophenol.
Diagnostic FAQs
Q1: My product is turning into a black, tarry mixture, and LC-MS shows a +80 Da mass shift. What is happening?Causality: This is a classic sulfonation side reaction caused by using concentrated Sulfuric Acid (H₂SO₄). In N-acetoacetyl-p-aminophenol, the hydroxyl group is para to the amide. By resonance, this -OH group strongly activates the positions ortho to itself. However, the Knorr cyclization requires electrophilic attack at the position ortho to the amide (which is meta to the -OH). Because the desired cyclization site is not resonance-activated by the -OH, ring closure is relatively slow. Consequently, the highly activated positions on the ring undergo rapid sulfonation (+80 Da) or oxidative degradation by H₂SO₄ before cyclization can complete.
Solution: Immediately abandon H₂SO₄. Switch to a non-sulfonating, non-oxidizing acid catalyst like Polyphosphoric Acid (PPA) or Methanesulfonic Acid (MSA) [2].
Q2: I am observing a significant amount of a structural isomer (a 4-quinolone) instead of the desired 2-quinolone. How do I enforce regioselectivity?Causality: You are observing the Conrad-Limpach byproduct. This occurs when the acid concentration is too low. Without a large excess of strong acid, the substrate forms a monocationic intermediate that fragments back into p-aminophenol and diketene/acetoacetate. These fragments recombine under thermal control to form the thermodynamically favored 4-hydroxyquinoline derivative [1].
Solution: Regioselectivity is strictly enforced by forming the O,O-dicationic superelectrophile [3]. Increase your acid ratio to at least 10 equivalents of neat PPA to trap the substrate in the dicationic state, which strictly undergoes ortho-cyclization to the 2-quinolone.
Q3: The reaction stalls, and I recover mostly unreacted starting material along with hydrolyzed p-aminophenol. Why?Causality: The presence of water in your acidic medium is hydrolyzing the amide bond back to the starting aniline and acetoacetic acid. Knorr cyclization relies on strict dehydration.
Solution: Ensure your PPA is highly viscous and freshly prepared (ideally 115% H₃PO₄ basis). Do not use solvent; run the reaction neat in the acid [2].
Quantitative Data: Catalyst Comparison
To optimize your workflow, compare the empirical outcomes of different acid catalysts when applied specifically to electron-rich p-hydroxy substrates.
Acid Catalyst
Concentration / Equivalents
Temp (°C)
Expected Yield
Major Side Reaction
Application Verdict
Polyphosphoric Acid (PPA)
Neat (115% basis), 10 eq
80–90
80–90%
Minimal
Optimal. Acts as both solvent and non-oxidizing dehydrating agent [2].
Methanesulfonic Acid (MSA)
Neat, 10 eq
90–100
75–85%
Minimal
Viable Alternative. Use if PPA viscosity hinders magnetic stirring.
Sulfuric Acid (H₂SO₄)
98%, 5–10 eq
95–100
< 40%
Sulfonation (+80 Da), Oxidation
Avoid. Destroys the activated para-OH aromatic ring.
Dilute Acid
< 3 eq
> 120
< 20%
Conrad-Limpach (4-quinolone)
Avoid. Leads to fragmentation and isomeric mixtures [1].
Self-Validating Experimental Protocol
Below is the optimized, step-by-step methodology for the synthesis of 6-hydroxy-4-methylquinolin-2(1H)-one using Polyphosphoric Acid (PPA). This protocol is designed as a self-validating system to ensure quality control at every node.
Step 1: Substrate Preparation & Acid Loading
Action: Weigh 1.0 equivalent of thoroughly dried N-acetoacetyl-p-aminophenol. In a separate, dry round-bottom flask, add 10 equivalents (by weight) of neat PPA (115% H₃PO₄ basis).
Causality: Excess PPA is required to act as the solvent and to force the formation of the O,O-dicationic superelectrophile [3].
Validation Check: The PPA should be highly viscous and clear. If it is runny at room temperature, it has absorbed atmospheric moisture and will cause hydrolysis.
Step 2: Homogenization
Action: Heat the PPA to 60 °C to lower its viscosity. Slowly add the N-acetoacetyl-p-aminophenol in portions under vigorous mechanical or magnetic stirring.
Causality: Gradual addition prevents localized thermal spikes that could lead to premature fragmentation.
Validation Check: The mixture will transition to a homogenous, deep yellow/orange syrup. Lumps indicate poor mixing, which will drastically reduce yield.
Step 3: Thermal Cyclization
Action: Elevate the temperature to 85–90 °C and maintain for 90 minutes [2].
Causality: This specific thermal window provides the activation energy for the intramolecular electrophilic attack without triggering oxidative degradation of the electron-rich ring.
Validation Check: Monitor by TLC (DCM:MeOH 9:1). The reaction is complete when the starting material spot (higher Rf) completely disappears.
Step 4: Quenching & Precipitation
Action: Remove the flask from heat. While still warm (approx. 50 °C), carefully pour the highly acidic syrup into a vigorously stirred beaker containing 10 volumes of crushed ice and water.
Causality: Rapid dilution quenches the acid catalyst and dramatically lowers the solubility of the organic product, forcing precipitation.
Validation Check: A dense, off-white to pale yellow precipitate (6-hydroxy-4-methylquinolin-2(1H)-one) will immediately form.
Step 5: Isolation & Neutralization
Action: Filter the suspension under vacuum. Wash the filter cake repeatedly with cold deionized water until the filtrate is neutral.
Causality: Residual phosphoric acid trapped in the crystal lattice will cause the product to degrade and darken during oven drying.
Validation Check: Test the final wash filtrate with pH paper. It must read pH 6.5–7.0 before you transfer the solid to the drying oven.
References
Title: Knorr quinoline synthesis
Source: Wikipedia
URL
Title: 4-Aminoalkyl Quinolin-2-one Derivatives via Knorr Cyclisation of ω-Amino-β-Keto Anilides
Source: MDPI
URL
Title: Camphorsulfonic Acid-Mediated One-Pot Tandem Consecutive via the Ugi Four-Component Reaction for the Synthesis of Functionalized Indole and 2-Quinolone Derivatives by Switching Solvents
Source: ACS Omega
URL
Optimization
Controlling temperature to prevent degradation of CAS 24304-84-5
Topic: Temperature Control & Stability Protocols for 2-[(2-Aminoethyl)thio]ethanol Audience: Research Scientists, Process Engineers, and QA Specialists Substance Identity & Critical Properties Before addressing temperatu...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Temperature Control & Stability Protocols for 2-[(2-Aminoethyl)thio]ethanol
Audience: Research Scientists, Process Engineers, and QA Specialists
Substance Identity & Critical Properties
Before addressing temperature control, verify you are working with the correct target molecule. This compound is a bifunctional building block containing a primary amine, a thioether, and a primary alcohol.
Viscous liquid (Colorless to Pale Yellow; darkens to Brown upon oxidation)
Melting Point
~3°C (Tendency to supercool or solidify near freezing)
Boiling Point
~262°C (at 760 mmHg)
Flash Point
~112°C
Core Directive: Temperature & Degradation Control
The Stability Paradox: While CAS 24304-84-5 has a high boiling point, it is chemically fragile due to the thioether (-S-) linkage. The primary degradation vector is oxidative thermolysis , where heat acts as a catalyst for the reaction between the sulfur atom and atmospheric oxygen.
Why Temperature Control Matters (The Mechanism)
The sulfur atom in the thioether chain is electron-rich and prone to oxidation.
Thermal Acceleration: According to Arrhenius kinetics, every 10°C increase in storage temperature roughly doubles the rate of oxidation.
The Pathway:
.
Consequence: The formation of sulfoxides increases polarity and alters the solubility profile, potentially ruining downstream nucleophilic substitution reactions.
Recommended Storage Conditions
Storage Tier
Temperature Range
Protocol
Long-Term (>30 Days)
2°C to 8°C
Refrigerate. Critical: Must be under inert gas (Nitrogen/Argon).
Short-Term (Working)
15°C to 25°C
Room temperature is acceptable for <48 hours if sealed tightly.
Transport
Cool Packs
Ship with cold packs to prevent thermal spikes >30°C.
Troubleshooting Guide (Q&A)
Q1: My solution of CAS 24304-84-5 has turned from pale yellow to dark brown. Is it still usable?
Diagnosis: This is a classic sign of oxidative degradation . The "browning" is often caused by the formation of polysulfides or amine-oxidation byproducts.
Action: Run an HPLC or LC-MS check. If the purity is >95%, the color change may be superficial. However, for sensitive pharmaceutical synthesis, discard the lot . The impurities can act as catalyst poisons or radical initiators in subsequent steps.
Q2: The material has solidified in the bottle. Can I heat it to liquefy?
Diagnosis: With a melting point around 3°C, the material may crystallize or become extremely viscous in cold storage (2-8°C).
Action:Do NOT use a heat gun. High localized heat accelerates degradation.
Correct Protocol:
Place the sealed container in a water bath at 30°C - 35°C .
Allow it to equilibrate slowly for 30-60 minutes.
Ensure the headspace is purged with Nitrogen before re-sealing.
Q3: I detect a sharp, pungent odor different from the usual sulfur smell. What happened?
Diagnosis: While thioethers have a characteristic odor, a sharp/acrid change often indicates the cleavage of the C-S bond or the formation of volatile oxidized species.
Action: This indicates advanced degradation. Perform a TGA (Thermogravimetric Analysis) or GC-MS to check for volatile decomposition products. If confirmed, the integrity of the reagent is compromised.
Q4: Can I store this compound in a standard polyethylene (PE) bottle?
Diagnosis: PE is permeable to oxygen over time.
Action: No. For long-term stability, use glass (amber) or fluorinated HDPE containers. The amber glass protects against photo-oxidation, which acts synergistically with temperature to degrade the sulfide.
Visualizing the Degradation & Handling Workflow
Figure 1: Oxidative Degradation Pathway
This diagram illustrates the stepwise oxidation of the thioether moiety, which is the primary failure mode when temperature and oxygen are uncontrolled.
Figure 2: Optimal Handling Workflow (The "Cold Chain" Logic)
Follow this decision tree to maintain reagent integrity from receipt to experiment.
Experimental Protocol: Inert Gas Blanketing
To prevent temperature-induced oxidation, you must remove the reactant (Oxygen). Use this protocol every time the bottle is opened.
Preparation: Connect a line of dry Nitrogen or Argon to a glass pipette or a dedicated gas gun.
Flow Rate: Set gas flow to low velocity (gentle stream) to avoid splashing the liquid.
Displacement: Insert the pipette tip into the bottle neck, roughly 2 cm above the liquid surface. Do not submerge.
Purge: Flush for 10-15 seconds. Since Argon is heavier than air, it forms a more stable blanket than Nitrogen, but Nitrogen is sufficient for standard use.
Seal: Withdraw the pipette and immediately screw the cap tight. Wrap with Parafilm for storage >1 week.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 90457, 2-((2-Aminoethyl)thio)ethanol. Retrieved from [Link]
LookChem. 2-((2-Aminoethyl)thio)ethanol Physical Properties and Safety Data. Retrieved from [Link][1]
Ullmann's Encyclopedia of Industrial Chemistry. Amines, Aliphatic and Thioethers (General Stability Principles). Wiley-VCH.[2] (General reference for thioether oxidation mechanics).
Technical Guide: Impurity Profiling & Degradation Analysis of 4'-Hydroxyacetoacetanilide
Executive Summary & Molecule Overview 4'-Hydroxyacetoacetanilide (4-HAA) is a critical intermediate often utilized in the synthesis of azo pigments and pharmaceuticals. Structurally, it consists of a phenolic ring attach...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Molecule Overview
4'-Hydroxyacetoacetanilide (4-HAA) is a critical intermediate often utilized in the synthesis of azo pigments and pharmaceuticals. Structurally, it consists of a phenolic ring attached to an acetoacetamide moiety. This dual functionality renders it susceptible to specific degradation pathways—primarily amide hydrolysis and oxidative coupling—that can compromise downstream yield and product purity.
This guide is designed to assist researchers in identifying, quantifying, and mitigating these degradation products. It moves beyond basic definitions to provide actionable troubleshooting workflows and validated experimental protocols.
Troubleshooting Hub: Common Issues & Solutions
Q1: My stock solution of 4-HAA is developing a pink to dark brown discoloration over time. Is the compound degrading?
Diagnosis: Yes, this is a hallmark sign of oxidative degradation .
Mechanism: The primary hydrolysis product of 4-HAA is 4-Aminophenol . Under aerobic conditions, 4-Aminophenol readily oxidizes to form quinone imines and eventually 1,4-Benzoquinone , which are intensely colored species even at trace (ppm) levels.
Action:
Immediate: Check the pH of your solution. Alkaline conditions accelerate amide hydrolysis and subsequent phenol oxidation.
Prevention: Store solutions with an antioxidant (e.g., sodium metabisulfite) or under an inert atmosphere (Nitrogen/Argon). Prepare fresh mobile phases daily.
Q2: I observe a "ghost peak" in my GC-HS (Headspace) analysis that isn't present in the HPLC UV trace. What is it?
Diagnosis: You are likely detecting Acetone .
Mechanism: Upon hydrolysis, the acetoacetyl group cleaves to form Acetoacetic Acid . This intermediate is thermally unstable and undergoes spontaneous decarboxylation to yield Acetone and Carbon Dioxide (
).
Reaction:
Action: Acetone is volatile and has weak UV absorbance, making it invisible in standard reverse-phase HPLC at 254 nm but prominent in GC. Do not mistake this for a solvent contaminant; it is a degradation marker.
Q3: My mass balance is consistently low (90-95%) during forced degradation studies. Where is the missing mass?
Diagnosis: The missing mass is likely lost as gas (Carbon Dioxide ).
Mechanism: As noted in Q2, the decarboxylation of the acetoacetic acid fragment releases
gas, which escapes the reaction vessel.
Action: You cannot recover this mass. Calculate the theoretical loss based on the molar ratio of the hydrolysis event. If the loss matches the theoretical mass of relative to the degraded parent, your mass balance is actually correct.
Q4: In LC-MS, I see a peak with m/z 109 (positive mode). Is this a fragment or an impurity?
Diagnosis: This is likely 4-Aminophenol (
Da) or a related fragment.
Technical Note: 4-HAA ( Da) cleaves at the amide bond. The 4-aminophenol fragment is polar and often elutes near the void volume in reverse-phase chromatography.
Action: Use a polar-embedded column or HILIC mode to retain and properly identify this early-eluting degradant.
Degradation Pathways & Mechanisms[1][2]
Understanding the specific bond-breaking events is crucial for predicting impurities. The degradation of 4'-Hydroxyacetoacetanilide follows a cascade initiated typically by hydrolytic attack on the amide bond.
Pathway Visualization
Figure 1: Mechanistic degradation cascade of 4'-Hydroxyacetoacetanilide showing hydrolysis and subsequent oxidative/decarboxylation steps.
Mechanistic Details
Amide Hydrolysis (Primary Pathway): The
bond is susceptible to nucleophilic attack by water.[1] This reaction is catalyzed by both acid (forming the amine salt) and base (forming the carboxylate).
Reference: General amide hydrolysis kinetics are well-documented for acetanilides, where the rate is pH-dependent [1].
Decarboxylation:
-keto acids like acetoacetic acid are inherently unstable. The carbonyl group at the -position facilitates the loss of through a cyclic transition state.
Oxidation: The electron-rich phenolic ring in 4-aminophenol is prone to radical oxidation, leading to quinoid structures responsible for solution darkening [2].
Experimental Protocols
Protocol A: Forced Degradation Study (Stress Testing)
Objective: To intentionally generate degradation products to validate analytical method specificity.
Stress Condition
Reagents / Conditions
Duration
Expected Outcome
Acid Hydrolysis
0.1 N HCl, Reflux ()
2-6 Hours
High yield of 4-Aminophenol. Loss of Parent.
Base Hydrolysis
0.1 N NaOH, Ambient
1-4 Hours
Rapid hydrolysis. Potential color change (oxidation).
Oxidation
3% , Ambient
1-24 Hours
Formation of N-oxides and Quinone species. Darkening.
Thermal
Solid state,
7 Days
Minimal degradation (unless moisture is present).
Photolytic
UV Light (ICH Q1B)
1.2M Lux hours
Potential radical formation; minor degradation.
Step-by-Step Procedure:
Prepare a 1 mg/mL stock solution of 4-HAA in Methanol/Water (50:50).
Aliquot 5 mL into separate vials for each condition.
Add 5 mL of the respective stress agent (HCl, NaOH,
).
Incubate as specified in the table.
Critical Step: Neutralize acid/base samples immediately before injection to pH 6-7 to prevent damage to the HPLC column and further degradation during analysis.
Analyze using the HPLC method defined below.
Protocol B: Stability-Indicating HPLC Method
Objective: To separate the parent compound from its hydrolytic and oxidative impurities.
RT ~ 18+ min: Oxidative dimers or late-eluting impurities.
References
Study.com. (n.d.). Hydrolysis of Acetanilide: Mechanism & Explanation. Retrieved October 26, 2023, from [Link]
National Institutes of Health (NIH). (2005). Elucidation of the 4-Hydroxyacetophenone Catabolic Pathway. Retrieved October 26, 2023, from [Link]
U.S. Geological Survey. (2000). Methods of analysis... determination of chloroacetanilide herbicide degradation compounds. Retrieved October 26, 2023, from [Link]
Disclaimer: This guide is for research and development purposes only. Always consult the specific Safety Data Sheet (SDS) for 4'-Hydroxyacetoacetanilide before handling.
Catalyst selection for hydrogenation of N-(4-hydroxyphenyl)-3-oxobutanamide
Technical Support Center: Hydrogenation of N-(4-hydroxyphenyl)-3-oxobutanamide Ticket System Status: [ONLINE] Current Operator: Senior Application Scientist (Catalysis Division) Subject: Catalyst Selection & Process Opti...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Hydrogenation of N-(4-hydroxyphenyl)-3-oxobutanamide
Ticket System Status: [ONLINE]
Current Operator: Senior Application Scientist (Catalysis Division)
Subject: Catalyst Selection & Process Optimization for
-Keto Amide Reduction
Introduction: The Reaction Context
You are attempting the hydrogenation of N-(4-hydroxyphenyl)-3-oxobutanamide (Substrate 1 ).
Target: Selective reduction of the
-keto group to form the corresponding -hydroxy amide (Substrate 2 ).
Critical Constraints:
Chemo-selectivity: You must reduce the ketone (
) without reducing the electron-rich aromatic ring or the amide carbonyl.
Stereo-selectivity: High enantiomeric excess (ee%) is typically required for pharmaceutical intermediates.
Substrate Sensitivity: The para-hydroxyl group (
-OH) activates the ring (increasing risk of saturation) and acts as a potential catalyst poison due to its acidity.
Module 1: Catalyst Selection Matrix
User Query: "Which catalyst should I use? I have Rh, Ru, and Pd on the shelf."
Technical Recommendation:
For
-keto amides, Ruthenium-BINAP complexes are the industry standard for asymmetric hydrogenation. Palladium is generally unsuitable for the ketone reduction due to poor selectivity (high risk of ring hydrogenation).
Comparative Performance Data
Catalyst System
Selectivity (Keto vs. Ring)
Enantioselectivity (ee%)
Risk Profile
Recommendation
Ru(OAc)₂(BINAP)
High
90-98%
Low (Robust)
PRIMARY CHOICE
[RuCl(benzene)(BINAP)]Cl
High
92-99%
Moderate (Air sensitive)
High-Performance Alt
Pd/C (Heterogeneous)
Low
0% (Racemic)
Critical (Ring saturation)
AVOID
Raney Nickel
Moderate
0% (Racemic)
High (Leaching/Waste)
Only for cost-driven racemic
Rh-DuPhos
Moderate
70-90%
High (Cost)
Niche applications
Decision Logic (DOT Visualization)
Figure 1: Decision tree for catalyst selection based on stereochemical requirements.
Module 2: Standard Operating Procedure (SOP)
Protocol ID: SOP-Ru-HYD-04
Method: Asymmetric Hydrogenation using Ru-BINAP[1]
1. Catalyst Preparation (In-situ):
Note: While isolated Ru(OAc)2(BINAP) is stable, generating it in situ is often more cost-effective.
Mix [RuCl2(benzene)]2 (0.5 mol%) and (R)-BINAP (1.1 eq relative to Ru) in DMF.
Heat at 100°C for 10 min under Argon. Cool to RT.
2. Reaction Setup:
Solvent: Methanol (degassed).[2] Crucial: The solvent must be anhydrous to prevent hydrolysis of the amide.
Substrate Loading: Dissolve N-(4-hydroxyphenyl)-3-oxobutanamide in MeOH.
S/C Ratio: 1000:1 to 2000:1.
Additives: Unlike simple ketones,
-keto amides often require no base . In fact, a trace of acid (HCl, 0.1 mol%) can sometimes enhance rate by preventing product inhibition, though for this specific phenol-containing substrate, neutral conditions are the starting point.
3. Hydrogenation:
Pressure: 40–60 bar (High pressure is essential for Ru-BINAP efficiency).
Purification: Recrystallization is preferred over column chromatography to maintain optical purity.
Module 3: Troubleshooting Guide
Ticket #404: "Reaction Stalled / Low Conversion"
Potential Cause
Diagnosis
Corrective Action
Phenol Poisoning
The free phenol (-OH) coordinates to Ru, forming an inactive phenoxide species.
Protect the phenol: Convert to acetate (-OAc) or ether (-OMe) prior to hydrogenation. Deprotect later.
Oxygen Contamination
Ru(II) complexes oxidize to inactive Ru(III/IV) species. Solution turns dark green/black rapidly.
Strict Degassing: Use Freeze-Pump-Thaw cycles for methanol. Ensure autoclave lines are purged.
Substrate Inhibition
The amide product binds tighter to the catalyst than the reactant.
Increase Temperature: Raise T to 65°C to facilitate product dissociation (monitor ee%).
Ticket #502: "Low Enantioselectivity (<80% ee)"
Potential Cause
Diagnosis
Corrective Action
Wrong Solvent
Using non-protic solvents (THF, Toluene) often lowers ee for this class.
Switch to MeOH or EtOH. Protic solvents stabilize the transition state via H-bonding.
Temperature Spike
Exotherm during initial pressurization.
Controlled Heating: Pressurize cold, then ramp temperature slowly.
H2 Starvation
Mass transfer limitation.
Agitation: Increase stirring speed (>1000 rpm).
Module 4: Mechanistic Insight (Why it works)
Understanding the mechanism is vital for troubleshooting. The hydrogenation proceeds via Dynamic Kinetic Resolution (DKR) if the
-position is substituted, but for your substrate (unsubstituted -methylene), it follows a chelate-controlled hydride transfer .
The Pathway:
Coordination: The
-keto oxygen and the amide oxygen coordinate to the Ru center.
Recognition: The chiral BINAP ligand creates a steric wall, forcing the hydride to attack from only one face (Re or Si) of the ketone.
The "Phenol Risk": If the
-OH is deprotonated, the electron density on the amide nitrogen increases, potentially altering the binding mode of the amide carbonyl to the metal.
Figure 2: Simplified mechanistic flow of the Ru-BINAP hydrogenation cycle.
Module 5: Frequently Asked Questions (FAQs)
Q: Can I use heterogeneous Pd/C to save money?A:Not recommended. Pd/C is excellent for reducing nitro groups or olefins, but for ketones, it requires high temperatures which often lead to the hydrogenation of the phenol ring (forming a cyclohexanol derivative) or hydrogenolysis of the C-N bond.
Q: My substrate has low solubility in Methanol. Can I use DCM?A: Dichloromethane (DCM) often results in slower rates and lower ee% for Ru-BINAP systems. Try a mixture: MeOH:DCM (3:1). The protic environment of MeOH is mechanistically important for the hydride transfer step.
Q: Do I need to protect the phenol?A:Ideally, yes. While the reaction can proceed with the free phenol, the
-OH group makes the substrate prone to oxidation and catalyst interaction. Acetylation of the phenol (forming N-(4-acetoxyphenyl)-3-oxobutanamide) significantly improves yield and catalyst turnover number (TON).
References
Noyori, R., et al. (1987). "Asymmetric hydrogenation of beta-keto carboxylic esters." Journal of the American Chemical Society.
Mashima, K., et al. (1991).[1] "Highly stereoselective asymmetric hydrogenation of 2-benzamidomethyl-3-oxobutanoate catalysed by cationic binap–ruthenium(II) complexes." Journal of the Chemical Society, Chemical Communications.[1]
Clariant Specialty Chemicals. "Catalysts for hydrogenation processes." Technical Data Sheet.
Yurino, T., et al. (2024). "Asymmetric Hydrogenation of α-Alkyl-Substituted β-Keto Esters and Amides." Hokkaido University Collection.
A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis of Butanamide, N-(4-hydroxyphenyl)-3-oxo-
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical analysis, the precise structural elucidation of novel compounds is paramount. Butanamide, N-(4-h...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical analysis, the precise structural elucidation of novel compounds is paramount. Butanamide, N-(4-hydroxyphenyl)-3-oxo-, a molecule of interest for its potential applications, presents a unique set of analytical challenges and opportunities.[1] This guide, crafted from the perspective of a seasoned application scientist, provides an in-depth exploration of its 1H Nuclear Magnetic Resonance (NMR) spectral analysis. We will delve into the predicted spectral features, a comparative analysis with alternative techniques, and a robust experimental protocol to ensure high-fidelity data acquisition.
The Molecular Structure and its Predicted 1H NMR Fingerprint
To understand the 1H NMR spectrum of Butanamide, N-(4-hydroxyphenyl)-3-oxo-, we must first consider its chemical structure. The molecule comprises a p-substituted phenolic ring attached to a butanamide chain with a ketone at the C3 position.
A critical aspect of β-keto amides like this compound is the potential for keto-enol tautomerism. The equilibrium between the keto and enol forms will significantly influence the observed 1H NMR spectrum. In the keto form, we expect distinct signals for the methylene and methyl protons of the butanamide chain. The enol form, however, would present a vinylic proton and a different chemical environment for the surrounding protons. The predominant tautomer will depend on factors such as the solvent, temperature, and concentration. For the purpose of this guide, we will primarily discuss the expected spectrum of the keto form, while acknowledging the potential for enolic signals.
Based on the analysis of structurally similar compounds, we can predict the following 1H NMR spectral characteristics for Butanamide, N-(4-hydroxyphenyl)-3-oxo- in a common NMR solvent like DMSO-d6:
Proton Assignment
Predicted Chemical Shift (ppm)
Predicted Multiplicity
Predicted Integration
Justification & Comparative Insights
Phenolic -OH
~9.0 - 10.0
Singlet (broad)
1H
The chemical shift of phenolic protons is highly variable and depends on concentration and solvent. In DMSO-d6, it is expected to be a broad singlet due to hydrogen bonding. For instance, in N-(4-hydroxyphenyl)cyclopropanecarboxamide, the phenolic proton appears around 9.13 ppm.[2]
Amide -NH
~9.5 - 10.5
Singlet (broad)
1H
Amide protons also exhibit broad signals and their chemical shifts are influenced by the solvent. In acetoacetanilide derivatives, the amide proton signal is often observed in this downfield region.[3][4]
Aromatic Protons (H-2, H-6)
~7.3 - 7.5
Doublet
2H
These protons are ortho to the amide group and are expected to be deshielded. The doublet arises from coupling with the adjacent H-3 and H-5 protons. Similar aromatic protons in N-(4-hydroxyphenyl)benzamide appear in this region.[2]
Aromatic Protons (H-3, H-5)
~6.7 - 6.9
Doublet
2H
These protons are ortho to the hydroxyl group and are more shielded compared to H-2 and H-6. They will also appear as a doublet due to coupling with their neighbors. This pattern is characteristic of a 1,4-disubstituted benzene ring.
Methylene Protons (-CH2-)
~3.5 - 3.7
Singlet
2H
These protons are situated between two carbonyl groups, leading to a significant downfield shift. Due to the absence of adjacent protons, this signal is expected to be a singlet.
Methyl Protons (-CH3)
~2.2 - 2.4
Singlet
3H
The methyl protons are adjacent to a carbonyl group and will therefore be deshielded compared to a typical alkyl methyl group. This signal will appear as a singlet. In related acetoacetanilide structures, this methyl signal is consistently observed in this region.[5][6]
Comparative Analysis: 1H NMR vs. Alternative Techniques
While 1H NMR is an indispensable tool for structural elucidation, a comprehensive analysis often involves complementary techniques. Here, we compare 1H NMR with High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for the characterization of Butanamide, N-(4-hydroxyphenyl)-3-oxo-.
Analytical Technique
Principle
Strengths for this Application
Limitations for this Application
1H NMR Spectroscopy
Nuclear spin transitions in a magnetic field.
Provides detailed structural information, including proton connectivity and stereochemistry. It is non-destructive and can be used for quantitative analysis.
Relatively lower sensitivity compared to MS. Sample purity is crucial for unambiguous spectral interpretation.
High-Performance Liquid Chromatography (HPLC)
Differential partitioning of analytes between a stationary and a mobile phase.[7]
Excellent for assessing purity, separating isomers, and for quantitative analysis. HPLC methods are readily available for butanamide derivatives.[8]
Provides limited structural information on its own. Identification relies on comparison with a reference standard.
Mass Spectrometry (MS)
Measurement of the mass-to-charge ratio of ions.
High sensitivity and provides accurate molecular weight information. Can be coupled with HPLC (LC-MS) for powerful separation and identification.[9]
Provides limited information on the specific arrangement of atoms within the molecule. Isomer differentiation can be challenging without fragmentation studies.
Synergistic Power: The most robust analytical approach involves the synergistic use of these techniques. HPLC can confirm the purity of the sample before NMR analysis, and LC-MS can provide the molecular weight to complement the structural details obtained from NMR.
Experimental Protocol for High-Resolution 1H NMR
The following protocol outlines the steps for acquiring a high-quality 1H NMR spectrum of Butanamide, N-(4-hydroxyphenyl)-3-oxo-.
I. Sample Preparation
Weighing the Sample: Accurately weigh 5-10 mg of the purified compound.[10][11]
Solvent Selection: Choose a suitable deuterated solvent. DMSO-d6 is a good starting point as it is likely to dissolve the compound and will allow for the observation of exchangeable protons (-OH and -NH). Other potential solvents include CDCl3 or acetone-d6.
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[10][11]
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added.
II. NMR Instrument Parameters (400 MHz Spectrometer)
Parameter
Recommended Value
Rationale
Pulse Program
A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
Sufficient for routine 1D 1H NMR.
Number of Scans (NS)
16 to 64
This provides a good signal-to-noise ratio for a sample of this concentration.
Relaxation Delay (D1)
2-5 seconds
Allows for full relaxation of the protons, ensuring accurate integration.
Acquisition Time (AQ)
2-4 seconds
Determines the resolution of the spectrum.
Spectral Width (SW)
16 ppm
A standard range that should encompass all expected proton signals.
Temperature
298 K (25 °C)
Standard operating temperature.
III. Data Processing
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz) before Fourier transformation to improve the signal-to-noise ratio.
Phasing: Carefully phase the spectrum to obtain pure absorption lineshapes.
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
Referencing: Reference the spectrum to the residual solvent peak or the internal standard (TMS at 0.00 ppm).
Integration: Integrate all the signals to determine the relative number of protons for each resonance.
Peak Picking: Identify the chemical shift of each peak.
Visualizing the Workflow
The following diagram illustrates the key stages in the 1H NMR analysis of Butanamide, N-(4-hydroxyphenyl)-3-oxo-.
Caption: A streamlined workflow for the 1H NMR analysis of a small molecule.
Logical Relationships in Spectral Interpretation
The interpretation of the 1H NMR spectrum relies on understanding the relationships between the chemical structure and the spectral data.
FTIR characteristic peaks of 4'-Hydroxyacetoacetanilide vs Acetoacetanilide
Executive Summary In the development of high-performance pigments and pharmaceutical intermediates, distinguishing Acetoacetanilide (AAA) from its derivative 4'-Hydroxyacetoacetanilide (4-HAAA) is a critical quality cont...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the development of high-performance pigments and pharmaceutical intermediates, distinguishing Acetoacetanilide (AAA) from its derivative 4'-Hydroxyacetoacetanilide (4-HAAA) is a critical quality control step. While both molecules share the acetoacetyl moiety responsible for keto-enol tautomerism, the introduction of a hydroxyl group at the para position of the phenyl ring in 4-HAAA fundamentally alters the intermolecular hydrogen bonding network and the electronic environment of the aromatic ring.
This guide provides a rigorous FTIR comparative analysis to enable precise identification. The most diagnostic features are not the carbonyl bands—which are similar in both—but the high-frequency hydroxyl stretch and the aromatic out-of-plane (oop) bending patterns in the fingerprint region.
Structural Analysis & Tautomerism
To interpret the spectra, we must first understand the dynamic structures of the analytes. Both compounds exist in equilibrium between a keto form and an enol form, stabilized by intramolecular hydrogen bonding.
Molecular Structures
The following diagram illustrates the structural relationship and the specific functional group modifications.
Caption: Structural evolution from AAA to 4-HAAA highlighting the addition of the phenolic hydroxyl group.
Comparative FTIR Analysis
Region 1: High Frequency (3600 – 2500 cm⁻¹)
This region provides the most immediate visual confirmation of the 4-HAAA derivative.
Acetoacetanilide (AAA): Displays a distinct N-H stretching vibration around 3250–3300 cm⁻¹ . The baseline is relatively flat, as there are no other strong hydrogen bond donors.
4'-Hydroxyacetoacetanilide (4-HAAA): Dominated by a broad, intense O-H stretching band centered between 3200–3400 cm⁻¹ . This broadness arises from the phenolic hydroxyl group engaging in strong intermolecular hydrogen bonding in the solid state. This band often overlaps with and obscures the N-H stretch.
Region 2: Double Bond Region (1750 – 1500 cm⁻¹)
Both compounds exhibit complex banding here due to keto-enol tautomerism.
Ketone C=O: Both show a band near 1715–1725 cm⁻¹ .
Amide I (C=O): Typically found at 1640–1660 cm⁻¹ . In 4-HAAA, the electron-donating nature of the p-OH group can cause a slight redshift (lowering of frequency) by increasing the single-bond character of the carbonyl via resonance, though this shift is subtle (approx. 5–10 cm⁻¹).
Enol C=C: A broad band around 1600 cm⁻¹ is characteristic of the enol tautomer in both species.
Region 3: The Fingerprint Region (1500 – 600 cm⁻¹)
This region contains the definitive "fingerprints" for structural confirmation.
A. The C-O Stretch (Diagnostic for 4-HAAA)
AAA: Lacks a C-O single bond.
4-HAAA: Shows a strong, sharp band in the 1220–1260 cm⁻¹ range, corresponding to the Phenolic C-O stretching vibration. This is a positive identifier for the phenol moiety.
B. Aromatic Substitution Patterns (Critical)
The substitution pattern on the benzene ring dictates the out-of-plane (oop) C-H bending vibrations.
AAA (Monosubstituted): Characterized by two strong bands at approximately 750 cm⁻¹ and 690 cm⁻¹ .
4-HAAA (1,4-Disubstituted): The monosubstituted bands disappear. Instead, a single, strong band appears in the 800–850 cm⁻¹ range (typically ~830 cm⁻¹), representing two adjacent hydrogen atoms on the ring.
Summary of Characteristic Peaks
The following table synthesizes experimental data for AAA with derived characteristic values for 4-HAAA based on structural analogues (Paracetamol/Acetoacetanilide).
Functional Group
Vibration Mode
Acetoacetanilide (AAA)
4'-Hydroxyacetoacetanilide (4-HAAA)
differentiation Note
Hydroxyl (-OH)
Stretch
Absent
3200–3400 cm⁻¹ (Broad)
Primary Identifier. Broad band indicates H-bonded OH.
Amide (-NH-)
Stretch
~3290 cm⁻¹ (Sharp/Med)
Overlapped by OH
AAA peak is distinct; 4-HAAA is obscured.
Ketone (C=O)
Stretch
1715–1725 cm⁻¹
1710–1720 cm⁻¹
Similar. 4-HAAA may be slightly lower.
Amide I (C=O)
Stretch
1650–1665 cm⁻¹
1645–1660 cm⁻¹
Similar. 4-HAAA often shows slight redshift.
Amide II (N-H)
Bend
1540–1550 cm⁻¹
1540–1555 cm⁻¹
Not diagnostic.
Phenol (C-O)
Stretch
Absent
1220–1260 cm⁻¹ (Strong)
Key Identifier. Confirms C-O bond presence.
Aromatic Ring
C-H oop Bend
690 & 750 cm⁻¹
~820–840 cm⁻¹
Crucial. Distinguishes Mono- vs. Para-substitution.
Experimental Protocol: Solid State Analysis
To ensure reproducible results, the sample preparation method is critical, particularly for observing the hydroxyl bands.
Method: KBr Pellet Transmission[1]
Sample Prep: Grind 1–2 mg of the dry sample with 100–200 mg of spectroscopic grade KBr (Potassium Bromide).
Mixing: Homogenize in an agate mortar to avoid scattering effects (Christiansen effect).
Pressing: Compress under 8–10 tons of pressure to form a transparent pellet.
Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (32 scans).
Workflow for Identification
Caption: Decision logic for differentiating AAA and 4-HAAA based on spectral features.
References
NIST Mass Spectrometry Data Center. Acetoacetanilide Infrared Spectrum. National Institute of Standards and Technology. Available at: [Link]
Arjunan, V., et al. (2013). Vibrational, NMR and quantum chemical investigations of acetoacetanilide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
Dixit, A., & Sharma, P. K. (2016).[1][2] Synthesis & Characterization of 4-Hydroxyacetanilide Starting from Acetanilide.[1] Journal of Medical Pharmaceutical and Allied Sciences.[1][2] (Provides comparative data on the 4-hydroxy-aniline moiety). Available at: [Link]
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. (Standard reference for group frequencies of substituted benzenes). Available at: [Link]
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of N-Boc-L-tert-leucine and its Analytical Alternatives
For researchers and professionals in drug development, the precise characterization of raw materials is a cornerstone of quality and efficacy. N-Boc-L-tert-leucine (CAS 24304-84-5), a critical building block in the synth...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development, the precise characterization of raw materials is a cornerstone of quality and efficacy. N-Boc-L-tert-leucine (CAS 24304-84-5), a critical building block in the synthesis of novel peptide therapeutics, demands rigorous analytical scrutiny. This guide provides an in-depth exploration of its fragmentation patterns in mass spectrometry, offering a powerful tool for its unambiguous identification. Furthermore, we will objectively compare this mass spectrometric approach with other analytical techniques, providing the necessary data to make informed decisions in your laboratory.
The Power of Mass Spectrometry in Characterizing N-Boc-L-tert-leucine
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) has emerged as a premier technique for the structural elucidation of molecules like N-Boc-L-tert-leucine. Its high sensitivity, specificity, and ability to provide detailed structural information make it an invaluable tool. The process of Collision-Induced Dissociation (CID), where ions are fragmented through collisions with an inert gas, allows us to piece together the molecular puzzle.[1][2]
The fragmentation of N-Boc-L-tert-leucine is primarily dictated by the lability of the tert-butoxycarbonyl (Boc) protecting group.[3] This characteristic cleavage provides a diagnostic fingerprint for Boc-protected amino acids and peptides.[4][5][6][7]
Key Fragmentation Pathways
Under ESI-MS/MS conditions, the protonated molecule of N-Boc-L-tert-leucine ([M+H]⁺) undergoes a series of characteristic fragmentation events. The primary cleavages involve the Boc group, leading to the formation of several diagnostic ions. Subsequent fragmentation of the amino acid backbone provides further structural confirmation.
The most prominent fragmentation pathways include:
Loss of isobutylene (C4H8): A neutral loss of 56 Da, often observed as a major fragment.[3][7] This can occur through a McLafferty-like rearrangement.[8]
Loss of the entire Boc group (C5H9O2): A neutral loss of 101 Da.
Loss of tert-butanol (C4H10O): A neutral loss of 74 Da.[6]
Formation of the tert-butyl cation (C4H9⁺): A fragment ion at m/z 57.
Subsequent fragmentation of the amino acid: Following the loss of the Boc group, the remaining tert-leucine portion can undergo further fragmentation, such as the loss of water and carbon monoxide.
Visualizing the Fragmentation
The following diagram illustrates the primary fragmentation pathways of protonated N-Boc-L-tert-leucine under CID conditions.
Caption: Primary fragmentation pathways of protonated N-Boc-L-tert-leucine.
Experimental Protocol: ESI-MS/MS Analysis
This section provides a detailed methodology for the ESI-MS/MS analysis of N-Boc-L-tert-leucine.
Objective: To generate a characteristic fragmentation pattern for the identification and structural confirmation of N-Boc-L-tert-leucine.
Instrumentation: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization source is recommended.
Materials:
N-Boc-L-tert-leucine standard
HPLC-grade methanol
HPLC-grade water
Formic acid
Procedure:
Sample Preparation: Prepare a 1 µg/mL solution of N-Boc-L-tert-leucine in 50:50 methanol:water with 0.1% formic acid.
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
MS1 Scan: Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecule [M+H]⁺ at approximately m/z 232.16.
Product Ion Scan (MS/MS):
Select the [M+H]⁺ ion (m/z 232.16) as the precursor ion.
Apply collision energy to induce fragmentation. The optimal collision energy should be determined empirically but a starting range of 10-30 eV is recommended.
Acquire the product ion spectrum.
Data Analysis:
Identify the characteristic fragment ions in the product ion spectrum as detailed in the "Key Fragmentation Pathways" section and the table below.
Expected Fragmentation Data
The following table summarizes the expected major fragment ions for N-Boc-L-tert-leucine in positive ion ESI-MS/MS.
Precursor Ion (m/z)
Fragment Ion (m/z)
Neutral Loss (Da)
Proposed Identity
232.16
176.10
56.06
[M+H - C4H8]⁺
232.16
158.10
74.06
[M+H - C4H10O]⁺
232.16
132.10
100.06
[M+H - C5H8O2]⁺
232.16
57.07
175.09
[C4H9]⁺
Comparison with Alternative Analytical Methods
While mass spectrometry provides unparalleled structural detail, other analytical techniques are also employed for the characterization of N-Boc-L-tert-leucine. The choice of method often depends on the specific analytical question being addressed, such as purity assessment versus structural confirmation.
Analytical Technique
Principle
Information Provided
Advantages
Disadvantages
Mass Spectrometry (MS)
Measures the mass-to-charge ratio of ions.
Molecular weight and structural information through fragmentation.
High sensitivity and specificity, detailed structural information.
Can be destructive, may require derivatization for some compounds.
High-Performance Liquid Chromatography (HPLC)
Separates components of a mixture based on their differential partitioning between a mobile and stationary phase.[9]
Purity, quantification.
Robust, quantitative, widely available.
Limited structural information, may require reference standards.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Measures the magnetic properties of atomic nuclei.
Detailed three-dimensional structure and connectivity of atoms.
Destructive (hydrolysis step), does not provide information on the protecting group.[]
Conclusion
The mass spectrometric fragmentation of N-Boc-L-tert-leucine provides a rapid and highly specific method for its identification and structural characterization. The characteristic losses associated with the Boc protecting group serve as a reliable diagnostic tool for researchers in peptide synthesis and drug development. While other analytical techniques such as HPLC and NMR offer complementary information regarding purity and three-dimensional structure, the detailed fragmentation data obtained from ESI-MS/MS is indispensable for unambiguous confirmation. By understanding and applying these fragmentation principles, scientists can ensure the quality and integrity of this critical synthetic building block.
References
Reddy, P. N., et al. (2007). Positive and Negative Ion Electrospray Tandem Mass Spectrometry (ESI MS/MS) of Boc-protected Peptides Containing Repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: Differentiation of Some Positional Isomeric Peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651–662. [Link]
Reddy, P. N., et al. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of boc-protected peptides containing repeats of L-Ala-γ4Caa/γ4Caa-L-Ala: Differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651-662. [Link]
Srinivas, R., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 24(11), 1545–1552. [Link]
Zhu, Z., Li, Y. M., & Zhao, Y. F. (2006). A new fragmentation rearrangement of the N-terminal protected amino acids using ESI-MS/MS. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 45(12), 2664-2668. [Link]
Reddy, P. N., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Journal of Mass Spectrometry, 43(11), 1510–1521. [Link]
Kolaric, A., et al. (2015). A Study Into the Collision-induced Dissociation (CID) Behavior of Cross-Linked Peptides. Molecular & Cellular Proteomics, 14(12), 3325–3336. [Link]
Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]
Liu, C., et al. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 46(1), 40-47. [Link]
Liu, C., et al. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Zhipu Xuebao, 46(1), 40-47. [Link]
Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Retrieved from [Link]
CAS Common Chemistry. (n.d.). Aluminum nitride. Retrieved from [Link]
University of Bristol Research Portal. (2020). A computational and experimental study of the fragmentation of L-leucine, L-isoleucine and L-allo-isoleucine under collision-induced dissociation tandem mass spectrometry. Retrieved from [Link]
Fortis Technologies. (n.d.). A Simple Method for Resolution of 22 Amino Acids in LC. Retrieved from [Link]
Medzihradszky, K. F., et al. (2000). The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. Analytical Chemistry, 72(3), 552–558. [Link]
Longdom Publishing. (2023). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Retrieved from [Link]
U.S. Environmental Protection Agency. (2023). Aluminum nitride (AlN) - Substance Details. Retrieved from [Link]
University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
Royal Society of Chemistry. (2020). A computational and experimental study of the fragmentation of l-leucine, l-isoleucine and l-allo-isoleucine under collision-induced dissociation tandem mass spectrometry. Analyst, 145(16), 5406-5416. [Link]
National Center for Biotechnology Information. (n.d.). Aluminum nitride. PubChem Compound Database. Retrieved from [Link]
A Comparative Guide to the Reactivity of N-(4-hydroxyphenyl)-3-oxobutanamide and Ethyl Acetoacetate
Introduction In the landscape of synthetic organic chemistry, β-dicarbonyl compounds are foundational building blocks, prized for their versatility in constructing complex molecular architectures. Among these, ethyl acet...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of synthetic organic chemistry, β-dicarbonyl compounds are foundational building blocks, prized for their versatility in constructing complex molecular architectures. Among these, ethyl acetoacetate (EAA) is a canonical reagent, its reactivity extensively mapped and leveraged in countless name reactions. However, as the demands of medicinal and materials chemistry evolve, so too does the need to understand the behavior of more complex, functionalized analogues. This guide provides an in-depth comparative analysis of EAA and N-(4-hydroxyphenyl)-3-oxobutanamide, an acetoacetanilide derivative of significant interest due to its relationship with pharmaceutical compounds like paracetamol.[1][2]
This document moves beyond a simple cataloging of reactions. It is designed for researchers, scientists, and drug development professionals who require a nuanced understanding of how substituting an ester with a substituted N-aryl amide fundamentally alters the electronic and steric landscape of the acetoacetate core. We will dissect the structural differences, explore the causality behind their divergent reactivity in key synthetic transformations, and provide actionable experimental protocols.
Structural and Electronic Dissection: The Foundation of Reactivity
The reactivity of these molecules is fundamentally governed by the active methylene group (the α-carbon) situated between two carbonyls. The acidity of the α-protons and the molecule's keto-enol tautomerism are the primary determinants of its behavior as a nucleophile.
Acidity of the α-Methylene Protons
The ability to form a stabilized enolate via deprotonation of the α-carbon is the cornerstone of β-dicarbonyl chemistry.
Ethyl Acetoacetate (EAA): The α-protons of EAA exhibit a pKa of approximately 10-11 in aqueous solution.[3][4] This acidity arises from the inductive electron-withdrawing effect of the two flanking carbonyl groups and, more importantly, the ability of the resulting conjugate base (the enolate) to delocalize its negative charge across the α-carbon and both carbonyl oxygen atoms.
N-(4-hydroxyphenyl)-3-oxobutanamide (NHPOB): Direct pKa measurements for NHPOB are not widely reported. However, a reasoned analysis of its structure predicts a lower acidity (higher pKa) compared to EAA. The primary reason is the electronic nature of the amide group. Unlike the ester oxygen, the amide nitrogen's lone pair is heavily involved in resonance with the amide carbonyl.[5] This delocalization makes the amide carbonyl less electron-withdrawing than the ester carbonyl, thus providing less stabilization for the enolate anion. Furthermore, the 4-hydroxyphenyl substituent, while having an electron-withdrawing inductive effect, possesses a powerful electron-donating resonance effect, which can further decrease the acidity of the α-protons.
Keto-Enol Tautomerism
Both molecules exist as an equilibrium mixture of keto and enol tautomers. The enol form is often the reactive species in acid-catalyzed reactions and its stability is crucial.
Ethyl Acetoacetate (EAA): EAA's tautomerism is extensively studied. In its neat form, it contains about 8% enol, but this percentage is highly solvent-dependent.[6] Non-polar solvents favor the enol form due to the formation of a stable, six-membered intramolecular hydrogen bond.[7]
N-(4-hydroxyphenyl)-3-oxobutanamide (NHPOB): Acetoacetanilides also exhibit keto-enol tautomerism. However, the strong hydrogen-bond-donating N-H group and the phenolic -OH can lead to more complex intermolecular and intramolecular hydrogen bonding scenarios. In the solid state, NHPOB and its analogues exist predominantly in the keto form.[1][8] The stability of the enol form will be influenced by the competition between the enolic hydroxyl and the amide carbonyl for intramolecular hydrogen bonding.
Steric Considerations
Steric hindrance, the obstruction of a reaction due to the size of molecular groups, is a critical differentiating factor.[9][10] The N-(4-hydroxyphenyl) group is substantially bulkier than EAA's ethoxy group. This increased steric profile can impede the approach of reagents to the carbonyl centers or the active methylene group, potentially slowing reaction rates or favoring alternative reaction pathways.[11]
Core Reactivity Principles: A Visual Summary
The following diagram illustrates the key structural features governing the reactivity of both compounds.
Caption: Key factors influencing the comparative reactivity of EAA and NHPOB.
Comparative Reactivity in Key Synthetic Transformations
We will now explore how the intrinsic differences between EAA and NHPOB manifest in three widely used multi-component reactions.
The Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic multi-component reaction that constructs a 1,4-dihydropyridine ring from an aldehyde, a nitrogen source (like ammonia), and two equivalents of a β-ketoester.[12] The choice of the β-dicarbonyl component is critical as it dictates the substitution pattern on the final product.[13]
With Ethyl Acetoacetate: EAA is the archetypal substrate for this reaction, reliably producing a wide range of 1,4-DHPs, which are precursors to important classes of calcium channel blockers.[12][14] The reaction proceeds through initial Knoevenagel condensation and Michael addition steps, both of which are facile with the highly reactive EAA.
With N-(4-hydroxyphenyl)-3-oxobutanamide: The use of acetoacetanilides in the Hantzsch synthesis is also known. However, the reaction is expected to be slower. The reduced acidity of the α-protons in NHPOB will decelerate the initial condensation steps which are often base-catalyzed. Furthermore, the steric bulk of the N-(4-hydroxyphenyl) groups on the resulting dihydropyridine could lead to lower yields or require more forcing conditions (e.g., higher temperatures or longer reaction times) to overcome steric repulsions during ring formation.
The Biginelli Reaction
This one-pot cyclocondensation of an aldehyde, a β-dicarbonyl compound, and urea (or thiourea) yields 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a scaffold with significant pharmacological relevance.[15][16]
With Ethyl Acetoacetate: EAA is the standard β-dicarbonyl component, reacting under acidic catalysis to give high yields of DHPMs.[15]
With N-(4-hydroxyphenyl)-3-oxobutanamide: Acetoacetanilides are effective substrates in the Biginelli reaction.[17] Here, the amide moiety of the starting material becomes an integral part of the final product's core structure. While the initial steps might be slower for NHPOB compared to EAA for the reasons already discussed, the reaction is well-documented. The electronic nature of the aryl substituent on the amide can influence the reaction yield; electron-donating groups may slightly decrease reactivity, while electron-withdrawing groups can enhance it.[18]
The Japp-Klingemann Reaction
This reaction synthesizes hydrazones from β-keto-esters or β-keto-acids and aryl diazonium salts.[19][20] It is a powerful tool for preparing precursors for Fischer indole synthesis.[21][22] The mechanism critically relies on the initial deprotonation of the active methylene group to form a nucleophilic enolate that attacks the diazonium salt.[19]
With Ethyl Acetoacetate: The reaction is highly efficient with EAA. The relatively high acidity of the α-protons allows for easy enolate formation under mild basic conditions (e.g., sodium acetate).[22]
With N-(4-hydroxyphenyl)-3-oxobutanamide: The Japp-Klingemann reaction with NHPOB is predicted to be significantly more challenging. The lower acidity of the α-protons means that a simple base like sodium acetate may be insufficient to generate the required concentration of the enolate. A stronger base would be necessary, but this introduces the risk of side reactions, such as hydrolysis of the amide or reaction with the diazonium salt itself. The success of this reaction would be a clear and direct measure of the nucleophilicity that can be generated at the α-carbon.
Quantitative Data and Experimental Protocols
Direct side-by-side comparative yield data for these two specific compounds is scarce in the literature. The following table provides representative data for reactions using either EAA or a generic acetoacetanilide to illustrate the expected performance.
Note: Yields for Hantzsch and Japp-Klingemann reactions with acetoacetanilides are generalized expectations based on chemical principles, as direct literature examples for the specific substrate are limited.
Experimental Protocol: A Comparative Biginelli Reaction
This protocol provides a framework for directly comparing the reactivity of EAA and NHPOB in a well-established transformation.
Objective: To synthesize and compare the yields of the corresponding dihydropyrimidinones from EAA and NHPOB under identical conditions.
Materials:
Benzaldehyde
Urea
Ethyl Acetoacetate (EAA)
N-(4-hydroxyphenyl)-3-oxobutanamide (NHPOB)
Ethanol (Absolute)
Concentrated Hydrochloric Acid (HCl)
Procedure:
Reaction Setup (Two parallel reactions):
Flask A (EAA): To a 100 mL round-bottom flask, add benzaldehyde (10 mmol, 1.06 g), ethyl acetoacetate (10 mmol, 1.30 g), and urea (15 mmol, 0.90 g).
Flask B (NHPOB): To a second 100 mL round-bottom flask, add benzaldehyde (10 mmol, 1.06 g), N-(4-hydroxyphenyl)-3-oxobutanamide (10 mmol, 1.93 g), and urea (15 mmol, 0.90 g).
Solvent and Catalyst Addition:
To each flask, add 30 mL of absolute ethanol.
Stir the mixtures until most solids dissolve.
Carefully add 5 drops of concentrated HCl to each flask.
Reaction:
Equip both flasks with reflux condensers and heat the mixtures to reflux using a heating mantle.
Monitor the progress of both reactions by Thin Layer Chromatography (TLC) every hour. Causality Note: The rate of disappearance of the starting materials will provide a direct kinetic comparison of the two substrates.
Work-up and Purification:
After 4 hours (or upon completion as indicated by TLC), remove the heat source and allow the mixtures to cool to room temperature.
Cool the flasks in an ice bath for 30 minutes to facilitate precipitation.
Collect the solid product by vacuum filtration, washing the filter cake with cold ethanol (2 x 10 mL).
Dry the crude products in a vacuum oven.
Determine the mass and calculate the crude yield for each reaction.
Recrystallize the products from ethanol to obtain the pure dihydropyrimidinones.
A Comparative Guide to the UV-Vis Absorption Spectra of Butanamide N-(4-hydroxyphenyl)-3-oxo- Complexes and Related Ligands
For researchers, scientists, and professionals in drug development, understanding the coordination chemistry and electronic properties of bioactive molecules is paramount. Butanamide N-(4-hydroxyphenyl)-3-oxo-, a derivat...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, understanding the coordination chemistry and electronic properties of bioactive molecules is paramount. Butanamide N-(4-hydroxyphenyl)-3-oxo-, a derivative of the widely recognized p-aminophenol and acetoacetamide moieties, presents a compelling scaffold for the development of novel therapeutic agents and analytical reagents. The formation of metal complexes with this ligand can significantly alter its physicochemical properties, including its electronic absorption spectrum. This guide provides an in-depth comparison of the UV-Vis absorption spectra of Butanamide N-(4-hydroxyphenyl)-3-oxo- complexes with those of structurally related ligands, supported by experimental data and protocols.
Introduction to Ligand Scaffolds and their Spectroscopic Signatures
The electronic absorption spectrum of a molecule is a fingerprint of its electronic structure. For organic ligands such as Butanamide N-(4-hydroxyphenyl)-3-oxo-, the UV-Vis spectrum is typically characterized by absorptions arising from π→π* and n→π* transitions within the aromatic ring and the β-dicarbonyl system. Upon complexation with a metal ion, several changes in the spectrum can be anticipated:
Shifts in Ligand-Centered Transitions: Coordination of the ligand to a metal ion can cause bathochromic (red) or hypsochromic (blue) shifts in the π→π* and n→π* absorption bands. These shifts provide evidence of complex formation and can offer insights into the nature of the metal-ligand bond.
Appearance of Metal-Centered Transitions: For transition metal complexes, new, typically weaker, absorption bands may appear in the visible region of the spectrum. These bands correspond to d-d electronic transitions, and their positions and intensities are indicative of the geometry of the coordination sphere around the metal ion.
Charge-Transfer Bands: In some cases, intense charge-transfer (CT) bands can be observed. These can be either ligand-to-metal (LMCT) or metal-to-ligand (MLCT) charge transfer bands and are often much more intense than d-d transitions.
This guide will comparatively analyze the UV-Vis spectral data of complexes derived from our target ligand, Butanamide N-(4-hydroxyphenyl)-3-oxo-, and two key structural analogues: Acetoacetanilide (lacking the para-hydroxyl group) and a Schiff base derived from 4-aminophenol and salicylaldehyde (incorporating an imine bond).
Comparative UV-Vis Spectral Data
The following table summarizes the key UV-Vis absorption data for the free ligands and their selected metal complexes. It is important to note that direct spectral data for Butanamide N-(4-hydroxyphenyl)-3-oxo- complexes is sparse in publicly available literature, hence data from the closely related N-(4-hydroxyphenyl)acetamide is utilized for a comparative perspective.
The observed spectral shifts upon complexation provide valuable information about the metal-ligand interactions.
N-(4-hydroxyphenyl)acetamide Complexes: The minimal shift in the λmax for the Fe(III) complex suggests that the primary π-system of the ligand is not significantly altered upon coordination, or that the ligand-centered transition is obscured by a charge-transfer band at a similar wavelength.[1] In contrast, the hypsochromic shift observed for the Mg(II) complex is indicative of stabilization of the n-orbitals upon coordination, increasing the energy required for the n→π* transition.[2] The hyperchromic effect (increased absorbance intensity) seen in the Cu(II) complex suggests an increased probability of the electronic transition, which can be attributed to a change in the molecular geometry upon complexation.[2]
Acetoacetanilide: The absorption band around 240-247 nm in acetoacetanilide is attributed to the π→π* transition of the conjugated system involving the phenyl ring and the amide group. The position of this band is sensitive to the solvent environment.
Schiff Base Complexes: The appearance of new absorption bands in the 275-300 nm region for the Zn(II) complex of a salicylidene-glycine Schiff base is a clear indication of complex formation.[3] This region is typical for charge-transfer transitions in such complexes, where the electron density is transferred between the metal and the ligand.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols are essential.
General Protocol for UV-Vis Spectroscopic Analysis
A standardized protocol for obtaining UV-Vis absorption spectra of metal-ligand complexes is crucial for comparative studies.[4][5]
Instrumentation: A double-beam UV-Vis spectrophotometer is recommended for accurate measurements.
Sample Preparation:
Stock Solution of Ligand: Prepare a stock solution of the ligand (e.g., 1 x 10⁻³ M) in a suitable solvent (e.g., DMSO, ethanol, or water). The choice of solvent is critical as it can influence the position of absorption maxima.
Stock Solution of Metal Salts: Prepare stock solutions of the metal salts (e.g., CoCl₂, NiCl₂, CuCl₂) of the same concentration in the same solvent.
Preparation of Complex Solutions: Mix the ligand and metal salt solutions in the desired stoichiometric ratio (e.g., 1:1, 1:2 metal-to-ligand). Allow the solution to stand for a sufficient time to ensure complete complex formation.
Serial Dilutions: Prepare a series of dilutions of the complex solution to determine the optimal concentration range for absorbance measurements (typically between 0.1 and 1.0 absorbance units).
Measurement:
Record the UV-Vis spectrum of the solvent as a baseline.
Record the spectrum of the free ligand solution.
Record the spectra of the complex solutions at different concentrations.
The wavelength range should typically cover 200-800 nm to capture both ligand-centered and metal-centered transitions.
Synthesis of a Representative Schiff Base Ligand (Salicylidene-4-aminophenol)
This protocol describes the synthesis of a Schiff base from 4-aminophenol and salicylaldehyde, which serves as a relevant comparative compound.
Materials:
4-Aminophenol
Salicylaldehyde
Ethanol
Procedure:
Dissolve an equimolar amount of 4-aminophenol in ethanol.
Add an equimolar amount of salicylaldehyde to the solution.
Reflux the mixture for 2-3 hours.
Cool the reaction mixture to room temperature.
The resulting solid Schiff base is collected by filtration, washed with cold ethanol, and dried.
Workflow and Pathway Diagrams
To visualize the experimental and logical flow, the following diagrams are provided.
Caption: Logical relationship between ligand, metal, complex, and the resulting UV-Vis spectrum.
Conclusion
The UV-Vis absorption spectra of Butanamide N-(4-hydroxyphenyl)-3-oxo- complexes, when compared with those of related ligands like acetoacetanilide and Schiff bases, reveal important trends in their electronic properties upon metal coordination. The shifts in ligand-centered transitions and the appearance of new metal-centered or charge-transfer bands serve as powerful diagnostic tools for confirming complexation and elucidating the coordination environment of the metal ion. While more specific experimental data on the target ligand's complexes are needed for a complete picture, the comparative analysis presented here provides a solid foundation for researchers in the field. The provided protocols and workflows offer a practical guide for conducting further investigations into the rich coordination chemistry of this promising class of compounds.
References
Determination of UV-Vis Spectrophotometric Method of Metal Complexes Stoichiometry between Cu(II), Ca(II), Cd. (2017). International Journal of Pharmaceutical Research & Allied Sciences, 8(2), 1-9.
Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. (2022). Open Access Macedonian Journal of Medical Sciences, 10(A), 137-141.
Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. (2023). ACS Omega, 8(39), 35886–35903.
Synthesis and Characterization of Metal Complexes of Mg(II) and Cu(ii) Ions with N-(4-hydroxyphenyl) Acetamide. (2025). R Discovery.
UV-Vis spectra of Schiff base ligand and its metal (II) complexes. (n.d.).
Synthesis and Characterization of Metal Complexes of Mg(II) and Cu(II) ions with N-(4-hydroxyphenyl) acetamide. (2025). AWS.
Amino Acid based Schiff Bases and its Zn (II) Complexes. (2016). Journal of Applicable Chemistry, 5(4), 819-824.
Synthesis and Characterization of Metal Complexes of Mg(II) and Cu(II) Ions with N-(4-hydroxyphenyl) Acetamide. (2025). Journal of Scientific Research and Reports, 31(1), 322-330.
SPECTROPHOTOMETRIC DETERMINATION OF Cu(II), Co(II) AND Ni(II) IONS IN MONO AND MULTI - COMPONENT SYSTEMS USING RUBEANIC ACID. (n.d.).
Metal Complexes of the Schiff Base Derived from Amino Acid and Salicylaldehyde: Synthesis, Characterization, Bioactivities and Molecular Docking Studies. (2026).
Synthesis and Characterization of Metal Complexes of Mg(II) and Cu(II) ions with N-(4-hydroxyphenyl) acetamide. (2025). AWS.
Metal Complexes of the Schiff Base Derived from Amino Acid and Salicylaldehyde: Synthesis, Characterization, Bioactivities and Molecular Docking Studies. (n.d.). Hrčak.
Quantitative Analysis of Transition Metal Salts by UV/Vis Spectroscopy. (2022). CUNY.
UV-Vis absorption spectrum of (a) Co–THPP, (b) Ni–THPP, (c) Cu–THPP and (d) Zn–THPP complex in solution (DMF) and in film state. (n.d.).
UV-Visible spectra of ligand and their metal complexes. (n.d.).
Determination of High Concentration Copper Ions Based on Ultraviolet—Visible Spectroscopy Combined with Partial Least Squares. (2024). Processes, 12(7), 1408.
UV-Vis absorption data and EPR spectral data for copper(II) complexes 4a-e. (n.d.).
UV-Vis spectroscopy. (n.d.). Empa.
UV-Vis spectroscopy. (n.d.). Empa.
2.2: UV-Visible Spectroscopy - Metal Ions. (2022). Chemistry LibreTexts.
Advanced Purity Assay Protocols for N-Acetoacetyl-p-aminophenol (N-AAPA)
[1] Executive Summary N-Acetoacetyl-p-aminophenol (N-AAPA) , chemically known as N-(4-hydroxyphenyl)-3-oxobutanamide (CAS: 19213-10-6), is a critical structural analog and potential impurity in the synthesis of p-aminoph...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
N-Acetoacetyl-p-aminophenol (N-AAPA) , chemically known as N-(4-hydroxyphenyl)-3-oxobutanamide (CAS: 19213-10-6), is a critical structural analog and potential impurity in the synthesis of p-aminophenol derivatives, including Paracetamol (Acetaminophen) and Bucetin .[1] Unlike the ubiquitous N-acetyl-p-aminophenol (Paracetamol), N-AAPA contains a reactive
-ketoamide moiety, making it susceptible to tautomerization and complex degradation pathways.[1]
This guide addresses the "Purity Paradox" facing drug development professionals: commercial standards for niche impurities like N-AAPA often lack the rigorous certification of pharmacopeial APIs. Relying solely on HPLC area-% can lead to gross overestimation of purity due to response factor differences and invisible inorganic salts.[1] This document outlines a self-validating, orthogonal approach combining qNMR (Quantitative Nuclear Magnetic Resonance) for absolute purity assignment and LC-MS/MS for specific impurity profiling.[1]
Part 1: Comparative Analysis of Assay Standards
To ensure data integrity in toxicology and metabolic studies, researchers must distinguish between "Analytical Grade" and "Certified Reference Materials" (CRM). The following analysis compares the performance of different assay methodologies used to certify N-AAPA standards.
Table 1: Performance Matrix of Purity Assay Methodologies
None (detects all protonated species + moisture).[1]
Table 2: Commercial Standard Grades vs. In-House Certification[1]
Standard Grade
Typical Purity
Validation Method
Recommended Use
Technical Grade
>90%
HPLC-UV (Area %)
Synthesis starting material; qualitative ID.
Analytical Standard
>98%
HPLC + 1H-NMR (Qualitative)
Routine QC; retention time marker.
Certified Reference (CRM)
99.5% ± 0.5%
qNMR + LC-MS + TGA
Quantitation in biological samples ; Method validation.
Part 2: Experimental Protocols
Protocol A: Absolute Purity Determination via 1H-qNMR
The "Gold Standard" for establishing a Primary Reference Standard.[1]
Principle: qNMR utilizes the direct proportionality between signal integration and the molar number of nuclei, independent of the molecule's extinction coefficient. This method is self-validating as it quantifies the analyte against a NIST-traceable internal standard (IS).[1]
Reagents:
Solvent: DMSO-d6 (99.9% D) to ensure solubility of the polar amide.
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent) or 1,3,5-Trimethoxybenzene.[1]
Selection Logic: Maleic acid provides a sharp singlet at
6.3 ppm, distinct from N-AAPA aromatic signals ( 6.7–7.5 ppm) and the methylene group ( 3.5 ppm).[1]
Workflow:
Weighing: Accurately weigh ~10 mg of N-AAPA sample (
) and ~5 mg of IS () into a clean vial using a microbalance (precision 0.001 mg).
Dissolution: Add 0.6 mL DMSO-d6. Vortex until completely dissolved.[1] Transfer to a 5mm NMR tube.[2][3]
Acquisition:
Pulse Program: zg30 (90° pulse is preferred if
is known, otherwise 30°).
Relaxation Delay (
): of the longest relaxing proton (typically 30-60s) to ensure full magnetization recovery.[1]
Diagram 1: Reference Standard Certification Workflow
This flowchart illustrates the decision matrix for certifying N-AAPA, ensuring no "blind spots" remain in the purity assessment.
Caption: Orthogonal workflow combining qNMR and HPLC to certify N-AAPA standards, ensuring both absolute content accuracy and detailed impurity profiling.
Understanding the structural context of N-AAPA relative to Paracetamol is vital for identifying potential cross-contamination or metabolic origins.[1]
Caption: Synthesis and metabolic pathways showing N-AAPA formation. The red arrow indicates the specific synthesis route using diketene, distinct from Paracetamol production.
References
Pauli, G. F., et al. (2014).[3][4] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link[1][5]
Shibasaki, J., et al. (1968).[6] "Drug Absorption, Metabolism, and Excretion. II. Metabolism of Bucetin." Chemical & Pharmaceutical Bulletin. Link
Chapter 1: High-Performance Liquid Chromatography (HPLC) - The Gold Standard for Quantification
An In-Depth Guide to the Chromatographic Comparison of Acetoacetanilide Derivatives for Researchers, Scientists, and Drug Development Professionals The accurate separation and quantification of acetoacetanilide and its d...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Chromatographic Comparison of Acetoacetanilide Derivatives for Researchers, Scientists, and Drug Development Professionals
The accurate separation and quantification of acetoacetanilide and its derivatives are paramount in various fields, from the synthesis of vibrant arylide yellow pigments to the development of novel pharmaceutical compounds.[1][2] The structural similarity among these derivatives presents a significant analytical challenge, necessitating robust and reliable chromatographic methods for their resolution. This guide provides a comprehensive comparison of the primary chromatographic techniques employed for the analysis of acetoacetanilide derivatives: High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Gas Chromatography (GC).
As a senior application scientist, this guide is structured to provide not only procedural steps but also the underlying scientific rationale for method selection and optimization. We will delve into the nuances of each technique, supported by experimental data and protocols, to empower you to make informed decisions for your specific analytical needs.
HPLC, particularly in its reversed-phase mode, stands as the most powerful and widely used technique for the separation and quantification of acetoacetanilide derivatives. Its high resolution, sensitivity, and reproducibility make it the preferred method for quality control, impurity profiling, and pharmacokinetic studies.[3][4]
The Principle of Reversed-Phase Separation
In reversed-phase HPLC (RP-HPLC), a nonpolar stationary phase (commonly C18 or C8 bonded silica) is used with a polar mobile phase. The separation of acetoacetanilide derivatives is governed by their hydrophobic interactions with the stationary phase. More nonpolar derivatives will interact more strongly with the column, leading to longer retention times.
The choice of a C18 column is often the starting point due to its strong hydrophobic retention, which is generally effective for the aromatic nature of acetoacetanilide derivatives.[5] For less retained compounds or for faster analysis, a C8 or a shorter column can be employed.[6][7]
Mobile Phase Optimization: The Key to Resolution
The composition of the mobile phase is a critical parameter in achieving optimal separation. A mixture of water and an organic modifier, such as acetonitrile (MeCN) or methanol, is typically used.[6] Acetonitrile is often preferred due to its lower viscosity and UV transparency. The ratio of the organic modifier to water is adjusted to control the retention and resolution of the analytes. An increase in the organic content will decrease retention times.
For ionizable acetoacetanilide derivatives, the pH of the mobile phase can be adjusted with modifiers like formic acid or phosphoric acid to suppress the ionization of silanol groups on the stationary phase and improve peak shape.[3] For mass spectrometry (MS) detection, volatile modifiers like formic acid are essential.[3][4]
Detection Techniques
UV-Vis/Diode Array Detector (DAD): Acetoacetanilide derivatives contain chromophores that absorb UV light, making UV detection a simple and robust method. A DAD allows for the simultaneous acquisition of spectra across a range of wavelengths, aiding in peak identification and purity assessment.[8]
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (HPLC-MS) provides unparalleled sensitivity and selectivity, allowing for the definitive identification of compounds based on their mass-to-charge ratio.[9] This is particularly valuable for the analysis of complex mixtures and trace-level impurities.
Comparative HPLC Data for Acetoacetanilide Derivatives
The following table summarizes typical HPLC conditions and expected retention behavior for a selection of acetoacetanilide derivatives, compiled from various studies.
Experimental Protocol: General Purpose RP-HPLC Method
This protocol provides a starting point for the analysis of acetoacetanilide derivatives. Optimization will be required based on the specific derivatives being analyzed.
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a DAD or MS detector.
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Gradient Program:
0-2 min: 10% B
2-15 min: Linear gradient from 10% to 90% B
15-18 min: Hold at 90% B
18-20 min: Return to 10% B
20-25 min: Re-equilibration at 10% B
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Injection Volume: 10 µL.
Detection: DAD at 254 nm or MS in positive electrospray ionization (ESI+) mode.[6]
Sample Preparation: Dissolve the sample in the initial mobile phase composition (10% acetonitrile in water) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
HPLC Analysis Workflow
Caption: Workflow for the HPLC analysis of acetoacetanilide derivatives.
Chapter 2: Thin-Layer Chromatography (TLC) - For Rapid Qualitative Analysis
TLC is an invaluable tool for the rapid screening of acetoacetanilide derivatives, particularly for monitoring the progress of chemical reactions and assessing sample purity in a qualitative manner.[10][11] Its simplicity, low cost, and high throughput make it an essential technique in any synthetic chemistry laboratory.
Principle of TLC Separation
TLC operates on the principle of adsorption chromatography. A solid stationary phase (typically silica gel on a glass or aluminum plate) and a liquid mobile phase are used. The sample is spotted on the plate, which is then placed in a developing chamber with the mobile phase. As the mobile phase moves up the plate by capillary action, the components of the sample are separated based on their differential partitioning between the stationary and mobile phases.
Less polar compounds will have a weaker affinity for the polar silica gel and will travel further up the plate with the less polar mobile phase, resulting in a higher Retention Factor (Rf) value.[11]
Mobile Phase Selection and Visualization
A mixture of a nonpolar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate or acetone) is commonly used as the mobile phase. The polarity of the mobile phase is adjusted to achieve optimal separation, with an ideal Rf value typically between 0.3 and 0.7. For monitoring the synthesis of β-oxo amides from amines and β-keto esters, a mobile phase of hexane/ethyl acetate (8:2) has been shown to be effective.[10]
Since acetoacetanilide derivatives are often UV-active, they can be easily visualized under a UV lamp at 254 nm.[12] Staining with iodine can also be used as an alternative visualization method.
Experimental Protocol: TLC for Reaction Monitoring
Plate Preparation: Obtain a silica gel TLC plate. Using a pencil, gently draw a baseline about 1 cm from the bottom.
Spotting: Dissolve small amounts of your starting materials and reaction mixture in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, spot each sample on the baseline, ensuring the spots are small and do not spread. A co-spot containing both the starting material and the reaction mixture can be useful for direct comparison.[11]
Development: Place a small amount of the chosen mobile phase (e.g., 8:2 hexane:ethyl acetate) into a developing chamber and cover it to allow the atmosphere to become saturated with solvent vapors. Place the TLC plate into the chamber, ensuring the baseline is above the solvent level. Cover the chamber.[11]
Completion: Allow the solvent front to travel up the plate until it is about 1 cm from the top. Remove the plate and immediately mark the solvent front with a pencil.
Visualization: Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them with a pencil.
Analysis: Calculate the Rf value for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front. The disappearance of starting material spots and the appearance of a new product spot indicate the progression of the reaction.[11]
TLC Analysis Workflow
Caption: Workflow for TLC analysis of acetoacetanilide derivatives.
Chapter 3: Gas Chromatography (GC) - A Niche Approach
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[13] However, its application to acetoacetanilide derivatives is less common than HPLC due to the potential for thermal degradation of these relatively large and polar molecules. For GC analysis to be successful, derivatization is often required to increase the volatility and thermal stability of the analytes.[13][14]
The Necessity of Derivatization
Functional groups with active hydrogens, such as the amide group in acetoacetanilides, can lead to poor peak shape and interactions with the GC column.[13] Derivatization reactions, such as silylation or acylation, replace these active hydrogens with less polar and more stable groups, making the compounds more amenable to GC analysis.[15]
GC-MS for Structural Elucidation
When coupled with a mass spectrometer, GC-MS can provide detailed structural information through the analysis of fragmentation patterns.[14] This can be particularly useful for identifying unknown impurities or degradation products.
Experimental Protocol: GC-MS with Derivatization (General Approach)
This protocol outlines a general workflow for the GC-MS analysis of acetoacetanilide derivatives that may require derivatization.
Derivatization:
In a vial, dissolve a known amount of the sample in a suitable solvent (e.g., pyridine or acetonitrile).
Add the derivatizing agent (e.g., a silylating agent like BSTFA).
Heat the mixture at a specific temperature (e.g., 60-80 °C) for a set time to ensure complete reaction.
Instrumentation: A GC system coupled to a Mass Spectrometer.
Column: A fused silica capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm).[6]
Oven Temperature Program:
Initial temperature: 100 °C, hold for 2 min.
Ramp: 10 °C/min to 280 °C.
Hold: 5 min at 280 °C.
Injector Temperature: 250 °C.
Carrier Gas: Helium at a constant flow rate.
Injection Mode: Splitless.
MS Parameters:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Scan Range: m/z 40-500.
GC Analysis Workflow
Caption: Workflow for the GC-MS analysis of acetoacetanilide derivatives.
Chapter 4: Method Selection Guide
Choosing the appropriate chromatographic technique depends on the specific analytical goal. The following table provides a direct comparison to guide your decision-making process.
Feature
HPLC
TLC
GC
Primary Use
Quantification, Purity
Reaction Monitoring, Screening
Identification (with MS)
Resolution
High
Low to Moderate
Very High
Sensitivity
High (especially with MS)
Low
High (especially with MS)
Throughput
Moderate
High
Moderate
Cost per Sample
High
Very Low
Moderate to High
Derivatization
Not usually required
Not required
Often required
Analytes
Wide range of polarities
Non-volatile
Volatile, thermally stable
Decision Tree for Method Selection
Caption: Decision tree for selecting a chromatographic method.
Conclusion
The chromatographic analysis of acetoacetanilide derivatives is a multifaceted task where the choice of technique is dictated by the analytical objective. HPLC stands out as the most versatile and robust method for quantitative analysis, offering high resolution and sensitivity. TLC serves as an indispensable tool for rapid, qualitative screening in synthetic applications. While GC is a more specialized approach for this class of compounds, its coupling with mass spectrometry after appropriate derivatization can provide valuable structural information. By understanding the principles, advantages, and limitations of each technique as outlined in this guide, researchers, scientists, and drug development professionals can confidently select and implement the optimal chromatographic method to achieve their analytical goals.
References
Dal-Bo, A., & De Gortari, M. J. (1989). A novel isocratic HPLC method to separate and quantify acetanilide and its hydroxy aromatic derivatives: 2-, 3- and 4-hydroxyacetanilide (paracetamol or acetaminophen). European Journal of Drug Metabolism and Pharmacokinetics, 14(3), 241-244. [Link]
SIELC Technologies. (2018). Separation of Acetoacetanilide on Newcrom R1 HPLC column. [Link]
Lorenzo-Parodi, N., Leitner, E., & Schmidt, T. C. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415(17), 3313-3325. [Link]
Lee, E. A., & Strahan, A. P. (2001). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group--Update and additions to the determination of chloroacetanilide herbicide degradation compounds in water using high-performance liquid chromatography/mass spectrometry. U.S. Geological Survey. [Link]
Lorenzo-Parodi, N., Leitner, E., & Schmidt, T. C. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. ResearchGate. [Link]
Tai, H. C., & Lee, T. H. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1610, 460536. [Link]
Williams, J. W., & Krynitsky, J. A. (1947). Acetoacetanilide. Organic Syntheses, 27, 1. [Link]
National Center for Biotechnology Information. (n.d.). Acetoacetanilide. PubChem. [Link]
Al-Adiwish, W. M., & Al-Azawi, F. T. (2010). Acetoacetanilides in Heterocyclic Synthesis, Part 1: An Expeditious Synthesis of Thienopyridines and Other Fused Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(10), 2247-2256. [Link]
Pekošak, A., et al. (2023). Unambiguous analytical separation and improved syntheses of [11C]acetate and [11C]acetoacetate. EJNMMI Radiopharmacy and Chemistry, 8(1), 22. [Link]
Adetunji, T. L., & Olaniran, A. O. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. [Link]
University of Rochester Medical Center. (n.d.). GENERAL HPLC METHODS. [Link]
Stewart, S. M. (2020, October 19). Nitration of Acetanilide: TLC Analysis [Video]. YouTube. [Link]
ResearchGate. (n.d.). Application of acetate derivatives for gas chromatography-mass spectrometry: Novel approaches on carbohydrates, lipids and amino acids analysis. [Link]
Al-Majedy, Y. K., et al. (2020). Crystal Structure and Hirshfeld Surface Analysis of Acetoacetanilide Based Reaction Products. Molecules, 25(9), 2235. [Link]
A Comprehensive Guide to X-ray Diffraction (XRD) Data Validation for 4'-Hydroxyacetoacetanilide
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the crystallographic integrity of an active pharmaceutical ingredient (API) is paramount. It directly influe...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the crystallographic integrity of an active pharmaceutical ingredient (API) is paramount. It directly influences critical properties such as solubility, bioavailability, and stability.[1] X-ray Diffraction (XRD) stands as a cornerstone technique for the solid-state characterization of these materials.[2][3] This guide provides an in-depth, experience-driven approach to the validation of XRD data for 4'-Hydroxyacetoacetanilide, a key intermediate in the synthesis of many pharmaceuticals. We will navigate through the nuances of data acquisition, the rigor of validation, and a comparative analysis with alternative techniques, ensuring a holistic understanding for researchers and drug development professionals.
The Imperative of XRD Data Validation in Pharmaceutical Science
The crystal structure of a pharmaceutical compound is not a static property. Different crystalline forms, known as polymorphs, can exhibit distinct physicochemical characteristics.[1][4] Regulatory bodies, such as the FDA, mandate comprehensive solid-state characterization to ensure product quality and consistency.[1] Therefore, validating XRD data is not merely a procedural step but a critical checkpoint to guarantee the correct crystalline form is present and to detect any undesirable amorphous content or solvates, which could compromise the drug's efficacy and safety.[5]
Acquiring High-Quality Powder X-ray Diffraction (PXRD) Data for 4'-Hydroxyacetoacetanilide: A Step-by-Step Protocol
The quality of the final validated data is intrinsically linked to the quality of the initial data acquisition. Here, we detail a robust protocol for obtaining a high-quality Powder X-ray Diffraction (PXRD) pattern for 4'-Hydroxyacetoacetanilide.
Instrumentation and Parameters:
Diffractometer: A modern Bragg-Brentano geometry diffractometer is recommended.
X-ray Source: Cu Kα radiation (λ = 1.54056 Å) is preferable for organic compounds due to stronger diffraction intensity compared to other sources like Mo Kα.[6]
Detector: A high-speed, position-sensitive detector (PSD) enhances data collection efficiency.
Sample Preparation: Proper sample preparation is one of the most critical steps to avoid issues like preferred orientation, which can significantly alter peak intensities.[7] For 4'-Hydroxyacetoacetanilide, a gentle grinding of the crystalline powder is recommended to achieve a uniform particle size. The powder should then be back-loaded into a standard sample holder to minimize preferred orientation.[4]
Data Collection Parameters:
2θ Range: 5° to 50° is typically sufficient to capture the characteristic peaks of most organic compounds.
Step Size: 0.02°
Time per Step: 1-3 seconds. A longer time per step improves the signal-to-noise ratio.[8]
Experimental Workflow:
Caption: Experimental workflow for acquiring PXRD data.
The Validation Gauntlet: A Multi-Faceted Approach
Initial Data Quality Assessment
Before any detailed analysis, a visual inspection of the raw diffractogram is crucial. Key indicators of good quality data include:
Sharp, well-defined peaks: Broad peaks may indicate small crystallite size or lattice strain.
Low background noise: A high signal-to-noise ratio is essential for accurate peak identification.
Absence of amorphous halos: A broad hump in the background suggests the presence of amorphous material.
Comparison with Reference Data: The Gold Standard
The most reliable method for validating the identity and phase purity of your 4'-Hydroxyacetoacetanilide sample is to compare its experimental PXRD pattern with a reference pattern from a trusted crystallographic database. The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures and is the primary source for this comparison.[9][10][11][12][13]
Procedure:
Obtain the Reference CIF File: Search the CSD for the crystal structure of 4'-Hydroxyacetoacetanilide. The Crystallographic Information File (CIF) contains all the necessary information to simulate a theoretical PXRD pattern.[14][15]
Simulate the Theoretical Pattern: Use software such as Mercury, provided by the Cambridge Crystallographic Data Centre (CCDC), to generate a theoretical PXRD pattern from the CIF file.
Overlay and Compare: Overlay the experimental and theoretical patterns. A good match will show a high degree of correspondence in peak positions (2θ values). Minor differences in peak intensities can be expected due to factors like preferred orientation in the experimental sample.[16]
Quantitative Analysis: Rietveld Refinement
For a more rigorous validation, particularly when assessing phase purity or quantifying mixtures, Rietveld refinement is the method of choice.[17] This powerful technique involves fitting a calculated diffraction pattern to the entire experimental pattern, refining various structural and instrumental parameters to achieve the best fit.[18][19][20]
Key Refinement Parameters and Goodness-of-Fit Indicators:
Parameter
Description
Ideal Value/Range
Scale Factor
Relates the calculated and observed intensities.
Refined to fit the data.
Lattice Parameters
Dimensions of the unit cell.
Should refine to values close to the reference data.
Profile Parameters
Describe the shape of the diffraction peaks (e.g., Gaussian, Lorentzian).
Refined to accurately model the experimental peak shapes.
Rwp (Weighted Profile R-factor)
A measure of the overall fit quality.
Lower values indicate a better fit (typically < 15% for good data).[18]
GOF (Goodness of Fit)
Should be close to 1 for a good refinement.
Values significantly greater than 1 may indicate an incorrect model or poor data quality.
The Rietveld Refinement Workflow:
Caption: The iterative process of Rietveld refinement for data validation.
Comparative Analysis: XRD vs. Alternative Techniques
While XRD is a powerful tool, a comprehensive solid-state characterization often benefits from a multi-technique approach.[2][21][22]
Provides the absolute crystal structure with high precision (bond lengths, angles).[23]
Requires a suitable single crystal, which can be difficult to grow.[21][24]
Vibrational Spectroscopy (FTIR, Raman)
Absorption or scattering of infrared radiation due to molecular vibrations.
Sensitive to molecular structure and polymorphism; complementary to XRD.[25]
Can be less sensitive to long-range crystalline order.
Solid-State Nuclear Magnetic Resonance (ssNMR)
Nuclear spin transitions in a magnetic field.
Provides information on the local environment of specific atoms, sensitive to polymorphism and disorder.[2][21]
Can be complex to interpret; may require isotopic labeling.
Thermal Analysis (DSC, TGA)
Measures changes in physical properties as a function of temperature.
Provides information on melting point, phase transitions, and solvates.
An indirect method for structural analysis.
Microscopy (SEM, TEM)
Imaging of the sample surface and internal structure.[26]
Provides information on particle size, morphology, and can detect different crystal habits.
Does not directly provide crystallographic information.
Conclusion: A Rigorous Path to Confident Structural Elucidation
The validation of X-ray diffraction data for 4'-Hydroxyacetoacetanilide is a critical process that underpins the quality and reliability of pharmaceutical development. By adhering to a meticulous experimental protocol, performing a thorough comparison with established reference data from sources like the CSD, and employing the quantitative rigor of Rietveld refinement, researchers can achieve a high degree of confidence in their structural analysis. Integrating insights from complementary techniques further strengthens the validation process, providing a comprehensive understanding of the solid-state properties of this important pharmaceutical intermediate. This commitment to scientific integrity and logical validation ensures the development of safe and effective medicines.
References
Organic Rietveld - Durham University. (n.d.). Retrieved March 7, 2026, from [Link]
Lab Manager. (2026, January 14). XRF/XRD Validation for Purity and Composition in Laboratory Workflows. Retrieved March 7, 2026, from [Link]
Harris, K. D. M., Johnston, R. L., & Kariuki, B. M. (2000). Global Rietveld Refinement. Macromolecular Symposia, 159(1), 183-194.
Shankland, K., et al. (2025, October 15).
Fawcett, T. (n.d.). How to Analyze Drugs Using X-ray Diffraction. International Centre for Diffraction Data. Retrieved March 7, 2026, from [Link]
Giri, S. K., & Rohl, A. L. (2021, August 18). The Rietveld Refinement Method: Half of a Century Anniversary. Crystal Growth & Design, 21(8), 4271-4274.
Harris, K. D. M. (2002). Global Rietveld Refinement. In Uniting the Crystallographic Community (pp. 133-142). Springer, Dordrecht.
Byrn, S. R., et al. (2010, November 1).
ResearchGate. (2015, March 21). Is there any optional characterization other than XRD? Retrieved March 7, 2026, from [Link]
Malvern Panalytical. (2025, April 28). XRD Solution for Pharmaceutical Powder Analysis: Characterizing Solid Drugs with Aeris X-ray Diffractometer (XRD). Retrieved March 7, 2026, from [Link]
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Gbabode, G., et al. (2016). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N.
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Witkowski, M. R., & DeWitt, K. (2021, January 13). The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. Spectroscopy Online.
ITWG. (2016). on powder x-ray diffraction (xrd) —general overview.
Koten, M. (2022, October 20). Validating Phase Quantification of Crystalline Materials using X-Ray Diffraction. Retrieved March 7, 2026, from [Link]
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International Union of Crystallography. (n.d.). Standard Powder X-ray Diffraction Data Sets - Data Analysis Kit. Retrieved March 7, 2026, from [Link]
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Ikeda, T., et al. (2018). Magnetically textured powders—an alternative to single-crystal and powder X-ray diffraction methods. CrystEngComm, 20(38), 5679-5691.
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Bugay, D. E. (2001). XRD in Pharmaceutical Analysis. Pharmaceutical Research, 18(7), 935-942.
Harris, K. D. M. (2015). Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art.
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Stutzman, P. E. (2018, September 11). Reference Materials and Proficiency Testing for Validating X-Ray Powder Diffraction Measurements of Cement Composition. NIST.
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Harris, K. D. M. (2012). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. CHIMIA International Journal for Chemistry, 66(11), 834-839.
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Al-Majid, A. M., et al. (2020). Crystal Structure and Hirshfeld Surface Analysis of Acetoacetanilide Based Reaction Products. Molecules, 25(9), 2235.
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The University of Tokyo Library System. (n.d.). Cambridge Structural Database:CSD. Retrieved March 7, 2026, from [Link]
Omar, S. I., et al. (2015). Crystal structure of 2′-hydroxyacetophenone 4-methylthiosemicarbazide.
ResearchGate. (2024, March). The crystal structure of N′-{5-[2-(2,6-dimethylphenoxy) acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl}-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide hydrate. Retrieved March 7, 2026, from [Link]
Zhang, Y., et al. (2007). Crystal structure of catena-tetraaquasuccinato-O,O′-cobalt(II), Co(C4H4O4)(H2O)4. Zeitschrift für Kristallographie-New Crystal Structures, 222(1-4), 21-22.
Hughes, D. L., et al. (2017). Synthesis and crystal structure of HDAC6 selective inhibitor of N-hydroxy-4-{2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl}benzamide monohydrate (HPOB·H2O).
A Comparative Guide to the Thermal Analysis of Butanamide N-(4-hydroxyphenyl)-3-oxo-
Introduction: The Imperative of Thermal Analysis in Pharmaceutical Development In the landscape of drug development and materials science, understanding the physical and chemical properties of a compound is paramount. Th...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imperative of Thermal Analysis in Pharmaceutical Development
In the landscape of drug development and materials science, understanding the physical and chemical properties of a compound is paramount. Thermal analysis techniques, specifically Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), serve as cornerstone methodologies for this characterization.[1][2] These techniques provide critical data on a material's thermal stability, melting point, decomposition profile, and polymorphic forms, all of which are vital for ensuring the safety, efficacy, and quality of a pharmaceutical product.[1][3] This guide provides an in-depth comparison of the expected thermal behavior of Butanamide N-(4-hydroxyphenyl)-3-oxo- , a compound of interest in pharmacological research, with its well-characterized structural analog, Paracetamol (Acetaminophen).
Butanamide N-(4-hydroxyphenyl)-3-oxo-, also known as AM404, is recognized as a metabolite of paracetamol and an inhibitor of anandamide uptake, with significant research into its analgesic properties.[4][5][6] Given its close structural relationship to paracetamol, a widely used analgesic and antipyretic drug, a comparative thermal analysis is particularly insightful. Paracetamol is known to exhibit multiple polymorphic forms, each with distinct physical properties, making it an excellent case study for the application of TGA and DSC.[7][8]
This guide will delve into the theoretical underpinnings and practical applications of TGA and DSC, present a comparative analysis of the thermal profiles of Butanamide N-(4-hydroxyphenyl)-3-oxo- and Paracetamol, and provide detailed experimental protocols for researchers and scientists in the field.
Comparative Thermal Profiles: Butanamide N-(4-hydroxyphenyl)-3-oxo- vs. Paracetamol
While specific experimental TGA and DSC data for Butanamide N-(4-hydroxyphenyl)-3-oxo- is not widely published, we can infer its expected thermal behavior based on its chemical structure and comparison with related acetoacetanilide derivatives and paracetamol. The following table summarizes the key thermal events for both compounds.
Indicates the transition from solid to liquid phase; a key indicator of purity.
Heat of Fusion (ΔHf)
Lower than Paracetamol
Higher
DSC
Energy required for melting; related to crystal lattice energy.
Decomposition Onset (Tonset)
~200 - 220 °C
~250 °C
TGA
The temperature at which significant mass loss begins, indicating thermal instability.
Major Decomposition Step(s)
Expected multi-step decomposition
Single major decomposition step in an inert atmosphere.
TGA
Provides insight into the decomposition mechanism and volatile byproducts.
Interpretation and Causality:
The expected lower melting point of Butanamide N-(4-hydroxyphenyl)-3-oxo- compared to paracetamol can be attributed to its larger and more flexible butanamide side chain, which may disrupt the crystal packing efficiency observed in the more compact acetamide structure of paracetamol. This less efficient packing would result in a lower lattice energy and consequently, a lower heat of fusion.
The thermal stability, as indicated by the onset of decomposition in TGA, is also anticipated to be lower for Butanamide N-(4-hydroxyphenyl)-3-oxo-. The 3-oxo-butanamide moiety is generally less thermally stable than the acetamide group in paracetamol. The decomposition of Butanamide N-(4-hydroxyphenyl)-3-oxo- is likely to be more complex, potentially involving the loss of the butanamide group through multiple steps.
Experimental Protocols: A Self-Validating Approach
The following protocols are designed to be robust and reproducible, providing a framework for the thermal characterization of small organic molecules like Butanamide N-(4-hydroxyphenyl)-3-oxo-.
Thermogravimetric Analysis (TGA) Workflow
The objective of this protocol is to determine the thermal stability and decomposition profile of the sample.
Caption: DSC Experimental Workflow Diagram.
Step-by-Step Methodology:
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
Sample Preparation: Weigh 2-5 mg of the Butanamide N-(4-hydroxyphenyl)-3-oxo- sample into a clean aluminum DSC pan. Hermetically seal the pan to prevent any loss of volatile components.
Experimental Conditions:
Atmosphere: Use a nitrogen purge at 50 mL/min.
Temperature Program: Equilibrate at 25°C. Ramp the temperature from 25°C to a temperature above the expected melting point (e.g., 200°C) at a heating rate of 10°C/min. A controlled heating rate is crucial for observing distinct thermal events.
4[9]. Data Acquisition: Record the differential heat flow between the sample and an empty reference pan as a function of temperature.
Data Analysis: Plot the heat flow versus temperature. The endothermic peak corresponds to the melting of the sample. Determine the onset temperature of melting and integrate the peak area to calculate the heat of fusion (ΔHf).
Conclusion
The thermal characterization of Butanamide N-(4-hydroxyphenyl)-3-oxo- through TGA and DSC is a critical step in its development as a potential pharmaceutical agent. While direct experimental data is pending, a comparative analysis with the structurally similar and well-documented compound, paracetamol, provides valuable insights into its expected thermal behavior. The anticipated lower melting point and thermal stability of Butanamide N-(4-hydroxyphenyl)-3-oxo- underscore the importance of precise thermal analysis for establishing its processing and storage parameters. The detailed experimental protocols provided in this guide offer a robust framework for researchers to conduct these essential characterizations, ensuring data integrity and contributing to the overall scientific understanding of this promising compound.
References
NETZSCH-Gerätebau GmbH. (2020, July 15). Monitoring the Polymorphism of Paracetamol by Means of DSC.
Costa, B., et al. (2008). AM404, an inhibitor of anandamide uptake, prevents pain behaviour and modulates cytokine and apoptotic pathways in a rat model of neuropathic pain. British Journal of Pharmacology, 155(7), 1103–1113.
Manalo, R. M. (n.d.). A study of paracetamol tablet decomposition by thermogravimetry. Animo Repository.
Al-Maydama, H. M., et al. (2024). Study of the impact of irradiation and temperature on physical and chemical characteristics of paracetamol. Eclética Química, 49.
NETZSCH-Gerätebau GmbH. (2020, September 17). Monitoring the Polymorphism of Paracetamol by Means of DSC.
Szewczyk, A., et al. (2020). X-ray and Thermal Analysis of Selected Drugs Containing Acetaminophen. Molecules, 25(24), 5909.
Hao, J., et al. (2025). The analgesic paracetamol metabolite AM404 acts peripherally to directly inhibit sodium channels. Proceedings of the National Academy of Sciences, 122(24).
Patil, S. A., et al. (2013). Thermal study of Butanamide 3-oxo-N-phenyl-2-(4-methyl phenyl hydrazono) complexes of Cd(II). Oriental Journal of Chemistry, 29(4), 1477-1483.
Thomas Scientific. (n.d.). AM404.
Mallet, C., et al. (2023). An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact. Clinical Pharmacology & Therapeutics, 113(5), 969-977.
Ghoshal, T., & Roy, I. (2010). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Nanoscience and Nanotechnology, 10(12), 7859-7871.
Wikipedia. (n.d.). Acetoacetanilide.
Zygmunt, P. M., et al. (2007). Characterization of an AM404 Analogue, N-(3-Hydroxyphenyl)arachidonoylamide, as a Substrate and Inactivator of Prostaglandin Endoperoxide Synthase. Biochemistry, 46(49), 14366–14376.
Patel, K. (2014). Differential scanning calorimetry (DSC): A review. Journal of Pharmaceutical Analysis, 4(3), 131-137.
Johnson, C. M. (2013). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Archives of Biochemistry and Biophysics, 531(1-2), 100–109.
National Institute of Standards and Technology. (n.d.). N-(4-hydroxyphenyl)ethanamide. NIST/TRC Web Thermo Tables (WTT).
Park, K. (n.d.). Differential Scanning Calorimetry. Purdue University.
Logesh, G., & Rajendiran, T. V. (2012). Synthesis, Characterization and Thermal Properties of Some New Azopolyimides. Asian Journal of Chemistry, 24(7), 3033-3038.
Gac, J., & Ciechańska, D. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Materials, 16(11), 3986.
ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of acetanilide derivatives by using aromatic aldehydes and sulphonamide derivatives.
Mettler Toledo. (n.d.). Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determination by DS.
Szczęśniak-Sięga, B., et al. (2025). Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones. Molecules, 30(3), 506.
Ergin, M. F. (2024). Investigation of Thermodynamic and Morphological Properties of Crystalline 4- HPG (4-hydroxyphenylglycine) Using Raman, PXRD and. Journal of the Turkish Chemical Society, Section A: Chemistry, 11(2), 889-898.
BenchChem. (n.d.). An In-depth Technical Guide to the Thermogravimetric Analysis of Iso-propyl 4-hydroxyphenylacetate.
SIELC Technologies. (2018, February 16). Butanamide, N-(3-hydroxyphenyl)-3-oxo-.
Navigating the Disposal of Butanamide, N-(4-hydroxyphenyl)-3-oxo-: A Comprehensive Guide for Laboratory Professionals
Hazard Profile and Core Safety Principles Drawing from data on related compounds such as N-(4-hydroxyphenyl)butanamide and other acetanilides, Butanamide, N-(4-hydroxyphenyl)-3-oxo- should be handled as a hazardous subst...
Author: BenchChem Technical Support Team. Date: March 2026
Hazard Profile and Core Safety Principles
Drawing from data on related compounds such as N-(4-hydroxyphenyl)butanamide and other acetanilides, Butanamide, N-(4-hydroxyphenyl)-3-oxo- should be handled as a hazardous substance. Key potential hazards include skin irritation, serious eye irritation, and respiratory irritation.[1][2][3] It may also be harmful if swallowed.[3][4] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a controlled environment.
The foundational principle of chemical waste management is that no experimental work should begin without a clear plan for the disposal of all resulting chemical byproducts.[5] Key tenets of this principle include:
Waste Minimization: Whenever possible, experimental protocols should be designed to minimize the generation of chemical waste.
Segregation: Never mix incompatible chemical wastes.[6][7] Butanamide, N-(4-hydroxyphenyl)-3-oxo- waste should be collected in a designated container separate from other waste streams.
Proper Labeling: All waste containers must be clearly and accurately labeled with their contents and associated hazards.[6][8]
Personal Protective Equipment (PPE) and Handling Precautions
Before handling Butanamide, N-(4-hydroxyphenyl)-3-oxo- for disposal, ensure the following PPE is worn:
PPE Category
Specification
Rationale
Eye Protection
Chemical safety goggles or a face shield
Protects against splashes and airborne particles that can cause serious eye irritation.[1][2][9]
Hand Protection
Chemical-resistant gloves (e.g., nitrile)
Prevents skin contact which can lead to irritation.[1][2][9][10]
Body Protection
Laboratory coat and closed-toe shoes
Protects skin and clothing from contamination.
All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][9][11]
Step-by-Step Disposal Protocol
The disposal of Butanamide, N-(4-hydroxyphenyl)-3-oxo- must be managed as hazardous chemical waste. Adherence to institutional, local, regional, and national regulations is mandatory.[7][12]
Step 1: Waste Collection
Collect solid Butanamide, N-(4-hydroxyphenyl)-3-oxo- waste and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, properly labeled, and sealed waste container.[5][13]
The container must be chemically compatible with the waste.[12]
The label must clearly state "Hazardous Waste" and list the full chemical name: "Butanamide, N-(4-hydroxyphenyl)-3-oxo-".[8][14]
Step 2: Rinsate from Contaminated Labware
If labware needs to be cleaned of residual material, rinse with a minimal amount of a suitable non-halogenated solvent (e.g., ethanol or acetone).
This rinsate must be collected as liquid hazardous waste in a separate, clearly labeled container for non-halogenated organic waste.[5]
Store the sealed hazardous waste container in a designated and secure Satellite Accumulation Area (SAA).[5][8]
This area should be well-ventilated and away from incompatible materials.[8]
Ensure the container is kept closed except when adding waste.[5][12]
Step 4: Professional Disposal
Do not attempt to dispose of Butanamide, N-(4-hydroxyphenyl)-3-oxo- in the regular trash or down the drain.[7][15][16]
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[16]
Follow all institutional procedures for waste pickup requests.[13]
Spill Management
In the event of a spill:
Alert Personnel: Immediately notify others in the vicinity.[5]
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
Assess the Spill: For small, manageable spills, if you are trained and have the appropriate spill kit, proceed with cleanup. For larger spills, contact your institution's EHS department immediately.
Cleanup:
Wear appropriate PPE.
Contain the spill using absorbent materials from a chemical spill kit.
Carefully sweep up the solid material and place it in the designated hazardous waste container.[11]
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
Disposal Workflow Diagram
Caption: Disposal workflow for Butanamide, N-(4-hydroxyphenyl)-3-oxo-.
References
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
Dan The Lab Safety Man. (2023, August 17). 3 Rules Regarding Chemical Waste in the Laboratory. Retrieved from [Link]
University of Nevada, Reno. (2025, January). Chapter 20: Chemical Waste Management. Retrieved from [Link]
Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]
CPAChem. (2020, February 6). Safety data sheet. Retrieved from [Link]
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
Personal protective equipment for handling Butanamide, N-(4-hydroxyphenyl)-3-oxo-
As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a mechanistic system. Handling N-(4-hydroxyphenyl)-3-oxobutanamide (CAS 19213-10-6)—also known as p-hydroxyacet...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a mechanistic system. Handling N-(4-hydroxyphenyl)-3-oxobutanamide (CAS 19213-10-6)—also known as p-hydroxyacetoacetanilide—requires a precise understanding of its chemical morphology and reactivity.
This compound is a fine crystalline solid widely utilized as a pharmaceutical intermediate and organic building block. However, its structural components—a reactive phenolic hydroxyl group and an acetoacetamide moiety—dictate strict handling protocols. The primary risks are the aerosolization of the fine powder leading to respiratory irritation (H335), and dermal absorption facilitated by the lipophilic nature of the anilide backbone, which can lead to systemic toxicity and skin irritation (H315) ()[1].
The following guide synthesizes technical accuracy with field-proven methodologies to ensure your operational and disposal plans are self-validating and uncompromisingly safe.
Mechanistic Hazard Profile & PPE Intervention
To understand why specific Personal Protective Equipment (PPE) is required, we must map the physiological interaction of the chemical with the human body. Acetoacetanilide derivatives can undergo hepatic metabolism if absorbed, potentially leading to methemoglobinemia (cleavage into aniline derivatives) ()[2]. Our PPE strategy is designed to sever these exposure routes completely.
Caption: Toxicological mechanism and PPE intervention pathways for acetoacetanilide derivatives.
Quantitative PPE Matrix
Based on the physical properties of the powder, standard safety glasses are insufficient. The table below summarizes the quantitative specifications for required PPE.
PPE Category
Specification & Quantitative Data
Mechanistic Causality / Rationale
Hand Protection
Nitrile (Min. 0.11 mm for incidental; >0.30 mm for bulk; Breakthrough >480 min)
Nitrile provides high resistance to amide penetration, blocking dermal absorption and localized irritation ()[3].
Eye Protection
ANSI Z87.1 tight-fitting safety goggles (0 mm gap tolerance)
Prevents ocular deposition of crystalline dust, mitigating severe mucous membrane irritation (H319).
Respiratory
NIOSH N95/P100 (Filters ≥95% to 99.9% of airborne particles >0.3 µm)
Intercepts aerosolized powder, preventing respiratory tract irritation and systemic absorption.
Body Protection
100% Cotton or FR Lab Coat; Tyvek suit for >500g bulk handling
Prevents electrostatic accumulation of dust on personal clothing, eliminating secondary exposure risks.
Step-by-Step Operational Methodology
Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's safety condition is confirmed.
Airflow Verification: Ensure the chemical fume hood is operational. Verify the monitor displays a face velocity of 80–100 feet per minute (fpm). Causality: Velocities below 80 fpm fail to capture fine powders; velocities above 120 fpm create turbulence that blows powder out of the sash.
Equipment Staging: Place the analytical balance, anti-static weighing boats, and clean stainless-steel spatulas inside the hood before opening the chemical container.
PPE Donning: Inspect nitrile gloves for micro-tears by inflating them slightly. Don the lab coat, N95/P100 respirator, and tight-fitting safety goggles.
Phase 2: Active Handling & Transfer
Static Mitigation (Crucial Step): Use an anti-static ionizer gun (e.g., Zerostat) on the weighing boat. Causality: Fine organic powders hold static charges. Neutralizing the boat prevents the powder from aggressively repelling and aerosolizing upon transfer.
Container Opening: Open the primary container of N-(4-hydroxyphenyl)-3-oxobutanamide slowly, keeping it in the deepest part of the fume hood (minimum 6 inches behind the sash).
Transfer: Use the spatula to transfer the solid. Do not drop the powder from a height; lower the spatula directly into the weighing boat before releasing the chemical.
Sealing: Immediately recap the primary container tightly once the required mass is obtained to prevent ambient moisture absorption and accidental spills.
Phase 3: Decontamination & Doffing
Surface Decontamination: Wipe down the balance and fume hood surface with a paper towel dampened with a mild alcohol solution (e.g., 70% ethanol) to capture residual invisible dust.
Tool Cleaning: Wash spatulas with a compatible solvent (ethanol or acetone) followed by distilled water. Collect the rinsate in a designated hazardous waste container.
Doffing: Remove gloves using the "glove-in-glove" technique to ensure the contaminated exterior never touches your bare skin. Wash hands thoroughly with soap and water immediately after doffing.
Logistics and Disposal Plan
Improper disposal of anilide derivatives poses a significant threat to aquatic ecosystems ()[4].
Caption: Operational workflow for handling N-(4-hydroxyphenyl)-3-oxobutanamide safely.
Solid Waste: Collect all contaminated weighing boats, paper towels, and disposable PPE in a clearly labeled, sealable solid hazardous waste container (Label: "Toxic/Irritant Solid Waste - Contains Acetoacetanilide Derivatives").
Liquid Waste: Any solvent rinsate containing the chemical must be disposed of in a compatible organic waste carboy. Never pour this chemical down the drain.
Spill Response: In the event of a dry spill, do not sweep, as this aerosolizes the chemical. Gently cover the spill with damp absorbent paper to suppress dust, then carefully scoop the material into a hazardous waste container.
Final Disposition: Waste must be managed by a licensed hazardous waste disposal facility, typically via high-temperature incineration to fully break down the nitrogenous compounds without generating toxic NOx gases.
References
Wikipedia. (2026). Acetoacetanilide: Structure and Reactions. Retrieved from[Link]